Synthesis and characterization of N,N-dimethyl-5-amino-2-pentanone oxime
An In-depth Technical Guide on the Synthesis and Characterization of N,N-dimethyl-5-amino-2-pentanone oxime Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-dim...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Synthesis and Characterization of N,N-dimethyl-5-amino-2-pentanone oxime
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-dimethyl-5-amino-2-pentanone oxime, a bifunctional molecule with potential applications in medicinal chemistry and materials science. The document details a robust synthetic pathway, from commercially available starting materials to the final oxime product, including the synthesis of the key intermediate, N,N-dimethyl-5-amino-2-pentanone. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines a suite of analytical techniques for the structural elucidation and purity assessment of the synthesized compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a practical and scientifically rigorous approach to the preparation and analysis of this and similar compounds.
Introduction
N,N-dimethyl-5-amino-2-pentanone oxime is a molecule of interest due to its unique structural features, incorporating a terminal dimethylamino group and an oxime functionality. The presence of these two distinct functional groups imparts the molecule with the potential for a wide range of chemical transformations and biological activities. The amino group can act as a basic center or a nucleophile, while the oxime moiety is known for its ability to form complexes with metal ions and to participate in various rearrangement reactions, such as the Beckmann rearrangement. These properties make N,N-dimethyl-5-amino-2-pentanone oxime a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers.
This guide provides a detailed, two-step synthetic route to N,N-dimethyl-5-amino-2-pentanone oxime, starting from 5-chloro-2-pentanone. The first step involves a nucleophilic substitution reaction to introduce the dimethylamino group, yielding the intermediate N,N-dimethyl-5-amino-2-pentanone. The subsequent step is the oximation of the ketone to afford the final product. The guide also presents a comprehensive characterization scheme to ensure the identity and purity of the synthesized compounds.
Synthetic Pathway
The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime is accomplished in two main stages: the synthesis of the precursor ketone and its subsequent conversion to the oxime.
Synthesis of N,N-dimethyl-5-amino-2-pentanone
The initial step in the synthesis is the formation of N,N-dimethyl-5-amino-2-pentanone from 5-chloro-2-pentanone and dimethylamine. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of dimethylamine acts as the nucleophile, displacing the chloride ion from the alkyl chain.
Reaction Scheme:
Experimental Protocol:
To a solution of 5-chloro-2-pentanone (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add an excess of dimethylamine (typically a 2.0 M solution in THF, 2.5 eq).
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, the solvent is removed under reduced pressure.
The residue is taken up in water and the pH is adjusted to >11 with a strong base (e.g., NaOH) to deprotonate the dimethylammonium salt.
The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N,N-dimethyl-5-amino-2-pentanone.
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
Excess Dimethylamine: Using an excess of dimethylamine serves two purposes: it drives the reaction to completion according to Le Chatelier's principle and it acts as a base to neutralize the HCl formed as a byproduct, preventing potential side reactions.
Solvent Choice: Acetonitrile and THF are good choices as they are polar aprotic solvents that can dissolve both reactants but do not interfere with the nucleophilic substitution reaction.
Basic Workup: The addition of a strong base during the workup is crucial to deprotonate the ammonium salt formed, rendering the desired product soluble in the organic phase for extraction.
Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
The second stage of the synthesis involves the conversion of the ketone functional group of N,N-dimethyl-5-amino-2-pentanone into an oxime. This is achieved through a condensation reaction with hydroxylamine.
Reaction Scheme:
Experimental Protocol:
Dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq) in ethanol in a round-bottom flask.
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.2 eq).
The mixture is heated to reflux for 1-3 hours. The reaction progress can be monitored by TLC.
After cooling to room temperature, the solvent is removed under reduced pressure.
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude N,N-dimethyl-5-amino-2-pentanone oxime.
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
Hydroxylamine Hydrochloride: Hydroxylamine is used in its more stable hydrochloride salt form.
Addition of Base: The reaction requires a mildly basic or neutral pH. The added base (sodium acetate or pyridine) neutralizes the HCl released from the hydroxylamine hydrochloride, which would otherwise protonate the amino groups and inhibit the reaction.
Heating: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
N,N-dimethyl-5-amino-2-pentanone
Technique
Expected Observations
¹H NMR
Signals corresponding to the two methyl groups of the dimethylamino moiety, the three methylene groups of the pentane chain, and the methyl group adjacent to the carbonyl.
¹³C NMR
Resonances for the carbonyl carbon, the carbons of the dimethylamino group, and the carbons of the alkyl chain.
IR Spectroscopy
A strong absorption band in the region of 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.
Mass Spectrometry
The molecular ion peak corresponding to the mass of the compound (C₇H₁₅NO).
N,N-dimethyl-5-amino-2-pentanone oxime
Technique
Expected Observations
¹H NMR
Disappearance of the ketone's alpha-proton signals and appearance of a new signal for the N-OH proton. The signals for the dimethylamino and alkyl chain protons will remain, with potential shifts. The methyl group attached to the C=N bond may show two signals if E/Z isomers are present.
¹³C NMR
Disappearance of the ketone carbonyl signal and appearance of a new signal for the C=N carbon in the downfield region.
IR Spectroscopy
Disappearance of the strong C=O stretch around 1715 cm⁻¹ and the appearance of a C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3200-3400 cm⁻¹).
Mass Spectrometry
The molecular ion peak corresponding to the mass of the oxime (C₇H₁₆N₂O).
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic route to N,N-dimethyl-5-amino-2-pentanone oxime.
Diagram 2: Characterization Workflow
Caption: Analytical techniques for compound characterization.
Conclusion
This guide has outlined a detailed and reliable method for the synthesis and characterization of N,N-dimethyl-5-amino-2-pentanone oxime. The provided protocols are based on fundamental principles of organic chemistry and are designed to be readily implemented in a laboratory setting. The comprehensive characterization scheme ensures the unambiguous identification and purity assessment of the target compound. This work provides a solid foundation for further exploration of the chemistry and potential applications of this interesting bifunctional molecule.
References
Due to the specific nature of the compound "N,N-dimethyl-5-amino-2-pentanone oxime," direct literature may be sparse. The protocols and principles described are based on well-established organic chemistry reactions. For further reading on the individual reaction types and characterization methods, the following authoritative sources are recommended:
Title: Spectrometric Identification of Organic Compounds
Source: Wiley
URL: [Link]
Title: Purification of Laboratory Chemicals
Source: Butterworth-Heinemann
URL: [Link]
Exploratory
Comprehensive Technical Guide: Chemical and Physical Properties of N,N-Dimethyl-5-amino-2-pentanone Oxime
Executive Summary N,N-dimethyl-5-amino-2-pentanone oxime (CAS: 206062-77-3) is a highly versatile, bifunctional organic molecule characterized by the presence of both a weakly acidic oxime group and a basic tertiary amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N-dimethyl-5-amino-2-pentanone oxime (CAS: 206062-77-3) is a highly versatile, bifunctional organic molecule characterized by the presence of both a weakly acidic oxime group and a basic tertiary amine. This unique structural dichotomy makes it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel antifungals and central nervous system (CNS) modulators[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-proven, self-validating protocol for its synthesis and isolation.
Physicochemical Profiling
Understanding the physical and chemical baseline of N,N-dimethyl-5-amino-2-pentanone oxime is critical for predicting its behavior in biphasic extraction systems and downstream catalytic reactions.
The reactivity profile of N,N-dimethyl-5-amino-2-pentanone oxime is dictated by its bifunctional nature:
Zwitterionic Potential: At highly alkaline pH levels (pH > 12), the oxime proton can be lost, while at acidic pH levels (pH < 8), the dimethylamino group is protonated. This amphoteric behavior requires precise pH control during isolation.
E/Z Isomerism: The restricted rotation around the C=N double bond inherently leads to a mixture of E (anti) and Z (syn) isomers. The ratio of these isomers is thermodynamically driven but can significantly impact the regioselectivity of downstream reactions, such as the [4].
Nucleophilic Divergence: The oxime moiety possesses two nucleophilic centers (oxygen and nitrogen). Under basic conditions, O-alkylation is preferred, allowing for the synthesis of diverse oxime ethers used in receptor modulation[5].
Experimental Methodology: Synthesis & Isolation
The synthesis of the oxime from its precursor, 5-(dimethylamino)-2-pentanone, relies on a classic condensation reaction with hydroxylamine. The following protocol is engineered with built-in causality and self-validating checkpoints to ensure absolute reproducibility.
Step 1: Reagent Preparation & Buffer Activation
Action: Dissolve 5-(dimethylamino)-2-pentanone (1.0 eq) in a 10:1 mixture of Ethanol/H₂O. Add Sodium Acetate (NaOAc) (1.5 eq) followed by Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq).
Causality: The addition of NaOAc is not arbitrary; it acts as a critical buffer against the HCl released by the hydroxylamine salt, pinning the reaction pH between 4.0 and 5.0[5]. If the pH drops below 4.0, the hydroxylamine nitrogen becomes fully protonated (ammonium state), destroying its nucleophilicity. If the pH exceeds 6.0, the ketone's carbonyl oxygen lacks the necessary protonation to become a strong electrophile.
Step 2: Nucleophilic Addition & Dehydration
Action: Heat the reaction mixture to 60°C under continuous stirring for 3 hours.
Causality: While the initial nucleophilic attack to form the tetrahedral hemiaminal intermediate is rapid at room temperature, the subsequent dehydration step (loss of H₂O to form the C=N bond) requires thermal activation to overcome the kinetic barrier[6].
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Silica gel, 10% MeOH in DCM with 1% Et₃N). The disappearance of the ketone precursor (higher Rf) and the appearance of a lower Rf spot that stains dark under UV and yellow with ninhydrin confirms total conversion.
Step 3: pH-Directed Isolation
Action: Concentrate the mixture under reduced pressure to remove the ethanol. Cool the aqueous residue to 0°C and slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0.
Causality: The target molecule contains a tertiary amine (pKₐ ~9.5). In the acidic reaction buffer, this amine is protonated, rendering the molecule highly water-soluble. Neutralizing the solution converts the amine into its free-base form, forcing it to partition into the organic phase during extraction.
Self-Validation Checkpoint: If the aqueous layer remains cloudy after the first extraction with ethyl acetate, the pH has not reached the critical threshold. The tertiary amine is still partially protonated. Add additional NaHCO₃ until the aqueous layer clarifies upon phase separation, confirming complete free-base conversion.
Step 4: Extraction & Purification
Action: Extract the free-base oxime with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure oxime product.
Visualization: Mechanistic Pathways
The following diagram maps the synthesis of the oxime and its primary downstream pharmaceutical applications.
Figure 1: Synthesis and downstream reactivity of N,N-dimethyl-5-amino-2-pentanone oxime.
Downstream Pharmaceutical Applications
N,N-dimethyl-5-amino-2-pentanone oxime serves as a linchpin in several advanced synthetic pathways:
: Under strongly acidic conditions (e.g., polyphosphoric acid or sulfuric acid), the oxime undergoes an alkyl shift to form a substituted amide[4][6][7]. The orientation of the migrating group is strictly anti-periplanar to the leaving hydroxyl group, making the initial E/Z ratio of the oxime a critical quality attribute for the final amide's regiochemistry.
Reduction to Diamines: Treatment with strong reducing agents (like LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces the oxime to a primary amine, yielding 1,4-diamines. These diamines are highly sought after as bidentate ligands and structural motifs in CNS drug discovery.
Analytical Validation
To ensure the structural integrity of the synthesized oxime, the following analytical parameters should be verified:
¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at ~1.8–1.9 ppm corresponding to the methyl group adjacent to the oxime (CH₃-C=N). The six protons of the dimethylamino group (-N(CH₃)₂) will appear as a sharp singlet at ~2.2 ppm. A broad, exchangeable singlet at ~9.0–10.0 ppm confirms the presence of the oxime hydroxyl proton (=N-OH).
IR Spectroscopy: A broad, dominant band at 3200–3400 cm⁻¹ validates the O-H stretch of the oxime, while a weaker band at ~1650–1680 cm⁻¹ confirms the C=N stretch.
Mass Spectrometry (ESI-MS): The expected pseudomolecular ion [M+H]⁺ peak will manifest at m/z 145.1.
RSC Publishing. "Positive modulators of N-methyl-D-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers". URL:[Link]
N,N-Dimethyl-5-amino-2-pentanone Oxime (CAS 206062-77-3): Structural Profiling, Synthetic Workflows, and Application in API Development
Executive Summary As application scientists in drug development, we frequently encounter the challenge of designing highly specific, chemoselective aliphatic chains for active pharmaceutical ingredients (APIs). N,N-dimet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As application scientists in drug development, we frequently encounter the challenge of designing highly specific, chemoselective aliphatic chains for active pharmaceutical ingredients (APIs). N,N-dimethyl-5-amino-2-pentanone oxime is a specialized, bifunctional building block featuring both a tertiary amine and a ketoxime moiety. Primarily utilized as a stable intermediate, it allows for the controlled synthesis of 1,4-diamines—crucial side chains for quinoline-based antimalarials, antivirals, and antineoplastic agents.
Direct reductive amination of aliphatic ketones often yields complex, difficult-to-separate mixtures of primary, secondary, and tertiary amines. By deliberately isolating this oxime intermediate, chemists establish a self-validating checkpoint that ensures absolute chemoselectivity during subsequent reductions.
Chemical Identity & Structural Descriptors
Accurate structural identification is the first pillar of reproducible chemistry. The compound is widely indexed under its 9CI nomenclature in major chemical databases[1].
Understanding the physicochemical behavior of CAS 206062-77-3 is essential for optimizing reaction workups and downstream coupling. The presence of the basic dimethylamino group and the slightly acidic oxime hydroxyl creates a unique amphoteric profile.
The synthesis of the oxime relies on the nucleophilic addition of hydroxylamine to its precursor, (CAS: 43018-61-7).
Causality & Logic:
Hydroxylamine hydrochloride (NH₂OH·HCl) is bench-stable but non-nucleophilic. The addition of sodium acetate (NaOAc) buffers the system to an optimal pH of 4.5–5.5. If the pH drops below 3, hydroxylamine remains fully protonated and unreactive. If the pH exceeds 7, the intermediate hemiaminal struggles to undergo the acid-catalyzed dehydration required to form the C=N double bond.
Step-by-Step Protocol (Self-Validating System)
Preparation: Dissolve 1.0 equivalent of 5-(dimethylamino)pentan-2-one in a 1:1 mixture of ethanol and deionized water.
Reagent Addition: Add 1.2 equivalents of NH₂OH·HCl to the stirring solution at room temperature.
Buffering & Validation: Slowly add 1.2 equivalents of NaOAc in portions. Validation Checkpoint: Measure the solution with a pH meter to ensure it stabilizes between 4.5 and 5.5.
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Validation Checkpoint: Monitor the disappearance of the ketone via TLC (eluent: DCM/MeOH 9:1 with 1% Et₃N) or GC-MS.
Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 10 using 2M NaOH. Causality: This strictly deprotonates the tertiary amine, driving the product into the organic phase during extraction with ethyl acetate (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oxime.
Workflow for the oximation of 5-(dimethylamino)pentan-2-one to its corresponding oxime.
Downstream Transformations: The Path to APIs
The primary industrial utility of CAS 206062-77-3 is its reduction to 5-dimethylamino-2-pentylamine . This 1,4-diamine is the dimethyl analogue of the famous novaldiamine side chain used in the3[3].
Causality & Logic:
During the catalytic hydrogenation of the oxime, a transient imine is formed. Without intervention, primary amines can attack this imine, yielding unwanted secondary amine dimers. Conducting the reduction in methanolic ammonia floods the system with an excess of NH₃, shifting the equilibrium away from dimerization and ensuring an exclusive yield of the primary amine.
Step-by-Step Protocol (Reduction to Diamine)
Dissolve the purified oxime in 7M methanolic ammonia.
Add a catalytic amount of Raney Nickel (pre-washed with methanol).
Purge the high-pressure reactor with N₂, followed by H₂.
Stir under an H₂ atmosphere (50 psi) at 40°C. Validation Checkpoint: Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases entirely.
Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Raney Ni is highly pyrophoric).
Concentrate the filtrate to yield the target 1,4-diamine, ready for S_NAr coupling with heterocycles like 4,7-dichloroquinoline.
Downstream transformation of the oxime into a 1,4-diamine and subsequent API synthesis.
Analytical Characterization Standards
To verify the structural integrity of the synthesized oxime before downstream processing, the following analytical benchmarks should be met:
¹H NMR (CDCl₃, 400 MHz): Expect a distinct singlet for the N(CH₃)₂ protons around δ 2.2 ppm, and a singlet for the N=C-CH₃ protons around δ 1.8–1.9 ppm. Due to E/Z isomerism around the C=N bond, the methyl group adjacent to the oxime may present as two closely spaced singlets.
ESI-MS: A strong [M+H]⁺ peak at m/z 145.2.
FT-IR: A broad O-H stretching band at 3200–3300 cm⁻¹ and a sharp C=N stretching band near 1650 cm⁻¹.
Structural Elucidation of N,N-Dimethyl-5-amino-2-pentanone Oxime: A Comprehensive Spectroscopic Guide
Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of bifunctional aliphatic compounds is a critical quality control gateway. N,N-dimethyl-5-amino-2-pentanone ox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the unambiguous structural confirmation of bifunctional aliphatic compounds is a critical quality control gateway. N,N-dimethyl-5-amino-2-pentanone oxime (C₇H₁₆N₂O, MW: 144.22 g/mol ) presents a unique analytical model due to its dual functionality—a terminal tertiary amine and an internal oxime group. This whitepaper provides an in-depth, field-proven guide to the spectroscopic profiling (NMR, IR, and Mass Spectrometry) of this compound. We will explore the causality behind specific spectral phenomena, particularly the geometric
E/Z
isomerism inherent to oximes, and establish a self-validating analytical workflow for rigorous structural assignment.
Mass Spectrometry (MS) Profiling: Fragmentation Causality
Mass spectrometry provides the foundational molecular weight and connectivity data. For aliphatic amines, Electron Ionization (EI-MS) at 70 eV is the gold standard due to its predictable and highly reproducible fragmentation pathways[1].
Mechanistic Causality of the Base Peak
When N,N-dimethyl-5-amino-2-pentanone oxime is subjected to EI, the molecular ion
[M]+∙
at m/z 144 is typically weak (<5% relative abundance). This is due to the extreme lability of the aliphatic chain adjacent to the tertiary amine. The dominant fragmentation pathway is the α
-cleavage of the C4-C5 bond.
The nitrogen atom's lone pair strongly stabilizes the resulting positive charge via resonance, generating the iminium ion
[CH2=N(CH3)2]+
at m/z 58 . In nearly all terminal dimethylamino-containing xenobiotics and aliphatic chains, m/z 58 manifests as the base peak (100% abundance)[2]. A secondary diagnostic cleavage involves the loss of the oxime hydroxyl radical (
∙
OH), yielding an
[M−17]+
ion at m/z 127.
Figure 1: Primary EI-MS fragmentation pathways yielding the diagnostic m/z 58 base peak.
Fourier Transform Infrared (FT-IR) spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that MS cannot definitively map in 3D space. The conversion of a ketone to an oxime is definitively marked by the disappearance of the strong carbonyl (
C=O
) stretch near 1710 cm⁻¹ and the emergence of distinct
O−H
and
C=N
stretching vibrations[3].
Table 2: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Notes
3100 – 3300
Strong, Broad
O−H
stretch
Broadening is caused by intermolecular hydrogen bonding of the oxime[4].
2950, 2860
Strong, Sharp
C−H
stretch (aliphatic)
Standard alkane backbone signatures.
2770 – 2820
Medium
N−CH3
stretch
"Bohlmann bands" characteristic of methyl groups on a tertiary amine.
Confirms the heteroatomic single bond of the oxime.
Nuclear Magnetic Resonance (NMR): Resolving E/Z Isomerism
NMR spectroscopy is the ultimate arbiter of molecular connectivity. However, oximes present a specific stereochemical challenge: restricted rotation around the
C=N
double bond results in E/Z
(syn/anti) isomerism [4].
In solution, N,N-dimethyl-5-amino-2-pentanone oxime will exist as a mixture of two isomers. The hydroxyl group of the oxime exerts a strong anisotropic deshielding effect on the alkyl group positioned syn (cis) to it[5]. Consequently, the ¹H and ¹³C NMR spectra will display a "doubling" of peaks for the C1 methyl and the C3 methylene protons[6].
Major Isomer (
E
-isomer): The less sterically hindered configuration typically places the
O−H
group syn to the smaller C1 methyl group. This deshields the C1 protons (shifting them downfield to ~1.90 ppm) while the C3 protons remain relatively shielded (~2.20 ppm).
Minor Isomer (
Z
-isomer): The
O−H
group is syn to the C3 aliphatic chain. The C3 protons are deshielded (~2.40 ppm), and the C1 methyl protons are shielded (~1.80 ppm).
To ensure trustworthiness and reproducibility, the analytical workflow must be treated as a self-validating system. The following protocol details the exact methodology required to generate the data discussed above.
Figure 2: Multi-modal spectroscopic workflow for rigorous structural confirmation.
Desiccation: Ensure the oxime sample is dried under high vacuum (0.1 mbar) for 12 hours to remove residual water, which would artificially broaden the
O−H
stretch region in IR and mask the
N−OH
proton in NMR.
ATR-FTIR Analysis: Place 1-2 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Acquisition: Apply optimal pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Background subtraction must be performed immediately prior to sample loading.
Protocol 2: GC-EI-MS Profiling
Solvation: Dissolve 1 mg of the sample in 1 mL of GC-grade methanol or dichloromethane.
Injection: Inject 1 µL into a GC-MS system equipped with a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Parameters: Set the inlet temperature to 250°C. Use a temperature gradient: hold at 50°C for 2 mins, ramp at 15°C/min to 280°C.
Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40 to 400. Identify the m/z 58 base peak to validate the terminal amine[1].
Protocol 3: NMR Acquisition and D₂O Exchange (Self-Validation)
Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
1D Acquisition: Acquire a standard ¹H NMR spectrum (16 scans, 10s relaxation delay to ensure accurate integration of the quaternary/exchangeable protons) and a ¹³C NMR spectrum (512 scans).
D₂O Shake (Crucial Validation Step): To definitively prove the assignment of the oxime
O−H
proton (~9.5 ppm), add 2 drops of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H NMR spectrum. The peak at 9.5 ppm will disappear due to rapid proton-deuterium exchange, validating its identity as the oxime hydroxyl.
Conclusion
The structural elucidation of N,N-dimethyl-5-amino-2-pentanone oxime requires a holistic synthesis of multiple spectroscopic techniques. By understanding the mechanistic drivers behind the data—such as the resonance stabilization of the m/z 58 fragment in MS and the anisotropic deshielding causing peak doubling in NMR—scientists can move beyond mere pattern matching. Implementing self-validating steps, like the D₂O exchange protocol, ensures that the resulting structural assignments are robust, authoritative, and ready for regulatory or peer-reviewed scrutiny.
References
Infrared Spectroscopy: Fundamentals and Applications
Universitas Perintis Indonesia
URL: [Link]
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors
National Institutes of Health (PMC)
URL:[Link]
17-Oxime ethers of oxidized ecdysteroid derivatives modulate oxidative stress
National Institutes of Health (PMC)
URL:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles
AIP Publishing (Journal of Physical and Chemical Reference Data)
URL:[Link]
Gas Chromatography–Mass Spectrometry Designation and Prediction of Metabolic Dealkylation and Hydroxylation Reactions in Xenobiotics
Oxford Academic (Journal of Analytical Toxicology)
URL:[Link]
Molecular structure and stereochemistry of N,N-dimethyl-5-amino-2-pentanone oxime
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of N,N-dimethyl-5-amino-2-pentanone oxime Introduction N,N-dimethyl-5-amino-2-pentanone oxime is a bifunctional molecule of significant interest...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of N,N-dimethyl-5-amino-2-pentanone oxime
Introduction
N,N-dimethyl-5-amino-2-pentanone oxime is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. As a derivative of a ketone, its oxime functionality serves as a versatile precursor for a variety of nitrogen-containing compounds, including amines and amides, through reactions like the Beckmann rearrangement.[1][2] The presence of a terminal dimethylamino group introduces a basic center, influencing the molecule's solubility, reactivity, and potential for coordination chemistry. Understanding the precise molecular structure and, critically, the stereochemistry of the C=N double bond is paramount, as the spatial arrangement of substituents can profoundly impact biological activity and reaction outcomes.[3] This guide provides a comprehensive examination of the synthesis, structural analysis, and stereochemical assignment of N,N-dimethyl-5-amino-2-pentanone oxime, grounded in established chemical principles and analytical methodologies.
Molecular Structure and Synthesis
The structure of N,N-dimethyl-5-amino-2-pentanone oxime consists of a five-carbon aliphatic chain. A dimethylamino group is situated at the C5 position, while an oxime (hydroxyimino) group is located at the C2 position. The core of its chemical interest lies in the interplay between these two functional groups and the stereoisomerism inherent to the oxime moiety.
Caption: General structure of N,N-dimethyl-5-amino-2-pentanone oxime.
Synthetic Pathway
The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime is most logically approached via a two-step sequence: first, the synthesis of the precursor ketone, followed by its conversion to the oxime.
Synthesis of N,N-dimethyl-5-amino-2-pentanone (Precursor Ketone): A robust method for this transformation is the reductive amination of a suitable keto-aldehyde or a related precursor. However, a more direct and accessible route involves the reaction of a commercially available starting material that can be functionalized accordingly.
Oximation of the Ketone: The precursor ketone is then reacted with hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride, to form the oxime.[4][5] This is a classic condensation reaction involving the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[4]
Caption: Synthetic workflow for N,N-dimethyl-5-amino-2-pentanone oxime.
Experimental Protocol: Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
Step 1: Synthesis of N,N-dimethyl-5-amino-2-pentanone
Materials: 4-oxopentanal, Dimethylamine (2.0 M solution in THF), Palladium on Carbon (10 wt. %), Hydrogen gas, Methanol, Diethyl ether, Anhydrous Magnesium Sulfate.
Procedure:
To a solution of 4-oxopentanal (1.0 eq) in methanol, add dimethylamine (2.2 eq).
Stir the mixture at room temperature for 1 hour to form the intermediate enamine/iminium ion.
Dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[6]
Add a base such as pyridine or sodium acetate (1.5 eq) to neutralize the HCl and free the hydroxylamine.
Heat the mixture to reflux (approx. 60-80 °C) for 2-4 hours.[6][7]
Monitor the reaction by TLC for the disappearance of the ketone spot.
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime product, typically as a mixture of E/Z isomers.
Stereochemistry: The E/Z Isomerism of the Oxime
The C=N double bond of an unsymmetrical ketoxime is stereogenic, leading to the existence of two geometric isomers: E (entgegen) and Z (zusammen).[5][8] The assignment of these descriptors is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond.
For N,N-dimethyl-5-amino-2-pentanone oxime:
At the Carbon (C2): The N,N-dimethylpropyl group has a higher priority than the methyl group.
At the Nitrogen: The hydroxyl (-OH) group has a higher priority than the lone pair.
Z-isomer: The high-priority groups (N,N-dimethylpropyl and -OH) are on the same side (zusammen) of the double bond.
E-isomer: The high-priority groups are on opposite sides (entgegen) of the double bond.
The E isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the larger substituent on the carbon and the hydroxyl group.[7] Reaction conditions, such as pH and temperature, can influence the kinetic versus thermodynamic product ratio.[9]
Caption: E/Z isomers of N,N-dimethyl-5-amino-2-pentanone oxime.
Spectroscopic Characterization and Isomer Differentiation
Unambiguous characterization and differentiation of the E and Z isomers are critical and are primarily achieved through a combination of spectroscopic techniques, with NMR being the most definitive.[10]
Caption: Experimental workflow for isomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between E and Z oxime isomers. The chemical environment of nuclei near the C=N bond is highly sensitive to the stereochemistry.[10]
¹H NMR Spectroscopy:
The key diagnostic signals are the protons on the carbons alpha to the C=N bond (the C1 methyl group and the C3 methylene group).
The substituent (e.g., a methyl group) that is syn (on the same side as) to the oxime's -OH group typically resonates at a different chemical shift compared to when it is anti (on the opposite side). The anisotropic effect of the C=N-OH group causes shielding or deshielding. Generally, a proton syn to the hydroxyl group is shielded and appears at a lower chemical shift (upfield).[10]
For the Z-isomer: The C1 methyl group is syn to the -OH group.
For the E-isomer: The C3 methylene protons are syn to the -OH group.
2D NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof. A cross-peak between the -OH proton and the protons of the nearby alkyl group (the C1 methyl in the Z-isomer or the C3 methylene in the E-isomer) confirms their spatial proximity.[3]
¹³C NMR Spectroscopy:
Similar to ¹H NMR, the chemical shifts of the alpha carbons are diagnostic.
Steric compression often causes the carbon atom syn to the -OH group to be shielded, resulting in an upfield shift compared to the anti configuration.[10]
For the Z-isomer: The C1 methyl carbon signal would be expected to be upfield relative to its position in the E-isomer.
For the E-isomer: The C3 methylene carbon signal would be expected to be upfield relative to its position in the Z-isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups but is less effective for distinguishing between E/Z isomers. Characteristic bands include:[5]
~3600 cm⁻¹: O-H stretch (can be broad)
~1665 cm⁻¹: C=N stretch (imine/oxime)
~945 cm⁻¹: N-O stretch
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Molecular Ion (M⁺): C₈H₁₈N₂O should exhibit a molecular ion peak at m/z = 158.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Summary of Expected Spectroscopic Data
Technique
Isomer
Key Diagnostic Feature
Expected Value / Observation
¹H NMR
Z-Isomer
C1-H₃ (Methyl protons)
Shielded (upfield) relative to E-isomer
E-Isomer
C3-H₂ (Methylene protons)
Shielded (upfield) relative to Z-isomer
¹³C NMR
Z-Isomer
C1 (Methyl carbon)
Shielded (upfield) relative to E-isomer
E-Isomer
C3 (Methylene carbon)
Shielded (upfield) relative to Z-isomer
NOESY
Z-Isomer
NOE Correlation
Between -OH proton and C1-H₃ protons
E-Isomer
NOE Correlation
Between -OH proton and C3-H₂ protons
IR
Both
O-H Stretch
~3600 cm⁻¹
Both
C=N Stretch
~1665 cm⁻¹
HRMS
Both
[M+H]⁺
m/z = 159.1497
Conclusion
The molecular structure and stereochemistry of N,N-dimethyl-5-amino-2-pentanone oxime present a classic case study in the synthesis and characterization of multifunctional organic compounds. Its preparation via a two-step synthesis involving ketone formation and subsequent oximation is a reliable route that typically yields a mixture of E and Z isomers. The differentiation of these stereoisomers is not merely an academic exercise; it is a critical requirement for applications where stereochemistry dictates function. The authoritative assignment of the E and Z configurations relies on a multi-technique spectroscopic approach, with 1D and 2D NMR methods providing the most conclusive evidence. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to confidently synthesize, characterize, and utilize this versatile chemical entity in their work.
References
Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022).
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). Molecules.
The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2006). Journal of Molecular Structure: THEOCHEM.
An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime. (2025). Benchchem.
Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (2009). The Journal of Organic Chemistry.
Aldehydes and ketones react with hydroxylamine to form. (2025). Filo.
Oxime. Wikipedia.
Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023). Journal of the American Chemical Society.
The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1.
Product Class 15: Oximes. Science of Synthesis.
Selective Synthesis of E and Z Isomers of Oximes. Bulletin of the Korean Chemical Society.
Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (2022).
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias.
A Novel Method for the formation of CN Bonds Using Oxime Deriv
An In-depth Technical Guide to the Solubility and Stability of N,N-dimethyl-5-amino-2-pentanone oxime
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of N,N-dimethyl-5-amino-2-pentanone oxime....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of N,N-dimethyl-5-amino-2-pentanone oxime. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, predictive insights based on its chemical structure, and detailed, field-proven methodologies for its empirical evaluation. By synthesizing established protocols for solubility assessment and forced degradation studies, this guide serves as a robust resource for researchers aiming to generate critical data packages for drug development, ensuring scientific integrity and regulatory compliance.
Introduction and Molecular Overview
N,N-dimethyl-5-amino-2-pentanone oxime is a multifunctional organic compound featuring a ketoxime, a tertiary amine, and a flexible pentyl backbone. The interplay between the basic tertiary amine (pKa ~9-10) and the weakly acidic oxime hydroxyl group (pKa ~10-11) suggests a complex pH-dependent solubility profile. Understanding these physicochemical properties is paramount in early-stage drug development, as they directly influence formulation strategies, bioavailability, and shelf-life.[1][2] This guide details the necessary experimental workflows to thoroughly characterize these critical attributes.
The presence of both hydrogen bond donors (OH) and acceptors (N, O) alongside a non-polar hydrocarbon chain suggests moderate solubility in both aqueous and organic media.[5][6] The tertiary amine will be protonated at physiological pH, enhancing aqueous solubility, while the oxime's polarity also contributes to this property.
Solubility Profile Assessment
Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[2] A comprehensive assessment involves determining both kinetic and thermodynamic solubility in a range of relevant media.
Theoretical Considerations and Rationale for Solvent Selection
The molecular structure of N,N-dimethyl-5-amino-2-pentanone oxime dictates its likely solubility behavior. The polar amine and oxime groups are expected to interact favorably with polar solvents, while the C5 alkyl chain provides some lipophilic character.
Solvent selection is driven by the need to understand the compound's behavior in various biopharmaceutical contexts:
Aqueous Buffers (pH 4.0, 7.4, 9.0): To simulate physiological conditions (e.g., stomach, intestine) and understand the impact of pH on the ionization of the tertiary amine.
Biorelevant Media (e.g., FaSSIF, FeSSIF): These media, containing bile salts and phospholipids, mimic the composition of intestinal fluids and provide a more accurate prediction of in vivo solubility for lipophilic compounds.[7]
Organic Solvents (e.g., DMSO, Ethanol): Commonly used for stock solution preparation in high-throughput screening and early-stage assays.[8][9]
The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a given medium.[7]
Step-by-Step Methodology:
Preparation: Add an excess amount of solid N,N-dimethyl-5-amino-2-pentanone oxime to pre-warmed (37°C) test media (e.g., pH 7.4 phosphate buffer) in triplicate in low-adsorption vials. A visible solid residue must remain to ensure saturation.
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 24-72 hours at 37°C) to allow the system to reach equilibrium. The duration should be sufficient to ensure that the concentration in the supernatant does not change over time.
Sample Clarification: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. A dual approach is recommended:
Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the bulk of the solid.
Carefully collect the supernatant and pass it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[7]
Solid-State Analysis: Analyze the remaining solid residue using techniques like XRPD or DSC to check for any polymorphic or salt form changes that may have occurred during the experiment.[7]
Data Presentation: Expected Solubility Profile
The quantitative results should be summarized in a clear, tabular format for easy comparison.
Solvent/Medium
pH
Temperature (°C)
Expected Solubility (mg/mL)
Phosphate Buffered Saline
7.4
37
Moderate to High
Acetate Buffer
4.0
37
High
Borate Buffer
9.0
37
Moderate
FaSSIF
6.5
37
Moderate to High
Dimethyl Sulfoxide (DMSO)
N/A
25
High
Ethanol
N/A
25
High
Stability Profile and Forced Degradation
Stability testing is essential to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[10][11][12] Forced degradation studies deliberately stress the compound under severe conditions to accelerate its decomposition.[12][13]
Predicted Degradation Pathways
The primary point of instability in N,N-dimethyl-5-amino-2-pentanone oxime is the C=N bond of the oxime functional group.
Hydrolysis: The oxime linkage is susceptible to acid-catalyzed hydrolysis.[14][15] This reaction is reversible and would yield the parent ketone (N,N-dimethyl-5-amino-2-pentanone) and hydroxylamine.[16] While oximes are generally more resistant to hydrolysis than hydrazones, this pathway is a critical focus for stability assessment.[15][17][18]
Oxidation: The tertiary amine and the C=N-OH moiety could be susceptible to oxidation, leading to N-oxide formation or other oxidative cleavage products.
Photolysis: Exposure to UV or visible light may induce degradation, although specific pathways are difficult to predict without experimental data.
Experimental Workflow: Forced Degradation Study
This workflow is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are representative and can be adequately detected.[13]
An In-Depth Technical Guide to the Potential Reaction Mechanisms of N,N-dimethyl-5-amino-2-pentanone oxime Abstract N,N-dimethyl-5-amino-2-pentanone oxime is a multifaceted molecule possessing two key reactive centers: a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Potential Reaction Mechanisms of N,N-dimethyl-5-amino-2-pentanone oxime
Abstract
N,N-dimethyl-5-amino-2-pentanone oxime is a multifaceted molecule possessing two key reactive centers: a terminal N,N-dimethylamino group and a C2-ketoxime. The spatial arrangement of these functional groups—separated by a flexible three-carbon linker—opens a rich landscape of potential chemical transformations. This guide provides a comprehensive analysis of the principal reaction mechanisms available to this substrate, with a focus on intramolecular cyclization, classical oxime rearrangements, and reduction pathways. We will explore the underlying principles governing the selectivity of these reactions, present detailed mechanistic hypotheses, and provide robust experimental protocols for their investigation. This document is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development who are interested in leveraging aminoketoximes as versatile synthons for novel heterocyclic scaffolds and other nitrogen-containing compounds.
Introduction
The study of bifunctional molecules is a cornerstone of modern synthetic chemistry, offering pathways to complex molecular architectures through carefully controlled reaction cascades. N,N-dimethyl-5-amino-2-pentanone oxime serves as an exemplary case study. Its structure contains a nucleophilic tertiary amine and an electrophilic (upon activation) oxime, predisposing it to a variety of transformations. Understanding the interplay between these groups is critical for predicting and controlling reaction outcomes. The potential to form substituted piperidines, for instance, is of significant interest, as the piperidine motif is a privileged scaffold in numerous pharmaceuticals.[1][2] This guide will dissect the key reactive pathways of this molecule, providing both theoretical grounding and practical methodologies for their exploration.
Analysis of Core Structural Features and Reactivity
The reactivity of N,N-dimethyl-5-amino-2-pentanone oxime is dominated by the chemical properties of its two primary functional groups:
The Ketoxime Moiety (C=N-OH): Oximes are versatile intermediates. The lone pair on the nitrogen atom makes it nucleophilic, while the hydroxyl group can be protonated or converted into a good leaving group (e.g., tosylate, acetate), activating the C=N bond for rearrangement or nucleophilic attack.[3][4] The carbon of the C=N bond is electrophilic, though less so than a carbonyl carbon. The oxime can exist as (E) and (Z) geometric isomers, which can be critical for the stereospecificity of certain reactions, particularly the Beckmann rearrangement.[5]
The N,N-dimethylamino Moiety: This tertiary amine is a non-bonding electron pair donor, making it both a Brønsted-Lowry base and a nucleophile. Its position at the terminus of the pentyl chain allows it to act as an internal nucleophile, targeting the oxime carbon or its derivatives in intramolecular reactions. The basicity of this group also means that under acidic conditions, it will be protonated to form an ammonium salt, which can significantly alter its nucleophilicity and the overall reaction pathway.
The critical feature of this molecule is the potential for intramolecular interaction. The flexible alkyl chain can readily adopt a conformation that brings the terminal amino group into proximity with the C2 oxime, facilitating cyclization to form a six-membered ring.
Principal Reaction Pathways
Based on the molecule's structure, several key reaction mechanisms can be postulated. The choice of reagents and reaction conditions will be paramount in directing the substrate towards a specific pathway.
Intramolecular Cyclization to form Piperidine Derivatives
One of the most compelling potential reactions is an intramolecular cyclization driven by the distal amino group. While direct attack on the oxime is unlikely without activation, this transformation can be readily achieved under reductive conditions. This pathway, a form of intramolecular reductive amination, would first reduce the oxime to a primary amine, which would then undergo a rapid intramolecular cyclization with the in-situ generated ketone (or imine intermediate) to form a stable six-membered piperidine ring.
Mechanism:
The reaction likely proceeds through initial reduction of the oxime. Using a reducing agent like H₂ with a palladium catalyst or sodium cyanoborohydride, the oxime is converted to an amine. The transient ketone or imine intermediate is then attacked by the pendant N,N-dimethylamino group to form a cyclic hemiaminal or aminal, which is further reduced to the final piperidine product.
The Beckmann rearrangement is a quintessential reaction of ketoximes, typically catalyzed by strong acids (e.g., H₂SO₄, PCl₅).[5][6] The reaction involves the migration of the alkyl or aryl group positioned anti to the oxime's hydroxyl group, resulting in the formation of an N-substituted amide.[5][7]
Mechanism:
Activation: The oxime hydroxyl group is protonated by a strong acid, converting it into a good leaving group (water).
Rearrangement: The group anti to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, displacing water and forming a nitrilium ion intermediate.
Hydration: A water molecule attacks the electrophilic carbon of the nitrilium ion.
Tautomerization: Deprotonation and tautomerization yield the final stable amide product.
For N,N-dimethyl-5-amino-2-pentanone oxime, two products are possible depending on the geometry of the starting oxime:
If the methyl group is anti: Migration of the methyl group yields N-(3-(dimethylamino)propyl)acetamide.
If the 3-(dimethylamino)propyl group is anti: Migration of this group yields N-methyl-4-(dimethylamino)butanamide.
A significant consideration is the basic amino group, which will be protonated under the strongly acidic conditions, potentially leading to electrostatic repulsion or other electronic effects that could influence migration aptitudes.
Caption: Beckmann Rearrangement (Propyl group migration).
Neber Rearrangement
The Neber rearrangement converts a ketoxime into an α-amino ketone.[8][9][10] This transformation requires activation of the oxime hydroxyl group (e.g., by converting it to an O-tosylate) and is conducted under basic conditions.[11]
Mechanism:
Activation: The oxime is reacted with an activating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to form the O-tosyl oxime.
Deprotonation: A strong base (e.g., sodium ethoxide) removes a proton from the α-carbon, forming a carbanion.
Cyclization: The carbanion displaces the tosylate leaving group in an intramolecular nucleophilic substitution to form a strained 2H-azirine intermediate.[9]
Hydrolysis: The azirine intermediate is hydrolyzed, typically with aqueous acid, to yield the final α-amino ketone product.
For the title compound, this would result in the formation of N,N-dimethyl-5-amino-1-amino-2-pentanone. The presence of the tertiary amine could potentially interfere with the initial tosylation step, requiring careful control of stoichiometry and conditions.
Caption: Workflow for Intramolecular Reductive Amination.
Reagents and Materials:
N,N-dimethyl-5-amino-2-pentanone oxime (1.0 eq)
Methanol (ACS grade)
10% Palladium on Carbon (Pd/C)
Hydrogen gas (H₂)
Parr hydrogenation apparatus
Celite™ for filtration
Standard glassware
Step-by-Step Procedure:
A Parr hydrogenation vessel is charged with a solution of N,N-dimethyl-5-amino-2-pentanone oxime (1.0 g, 6.32 mmol) in methanol (50 mL).
10% Pd/C (100 mg, 10% w/w) is carefully added to the solution.
The vessel is sealed, flushed three times with nitrogen, and then three times with hydrogen.
The vessel is pressurized with hydrogen gas to 50 psi.
The reaction mixture is stirred and heated to 50°C for 16 hours. Reaction progress can be monitored by TLC or LC-MS.
After completion, the vessel is cooled to room temperature and carefully vented.
The reaction mixture is filtered through a pad of Celite™ to remove the Pd/C catalyst, and the pad is washed with methanol (2 x 20 mL).
The combined filtrate is concentrated under reduced pressure.
The resulting crude oil is purified by column chromatography on silica gel to yield the piperidine product.
Analytical Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure of 1,1,2-trimethylpiperidine.
Protocol for Acid-Catalyzed Beckmann Rearrangement
This protocol is designed to favor the Beckmann rearrangement to produce an N-substituted amide.
[12]
Caption: Workflow for Beckmann Rearrangement.
Reagents and Materials:
N,N-dimethyl-5-amino-2-pentanone oxime (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄) (5-10 eq)
Ice, deionized water
Sodium hydroxide (NaOH) solution
Ethyl acetate
Standard glassware
Step-by-Step Procedure:
In a round-bottom flask equipped with a magnetic stirrer, place concentrated sulfuric acid (10 mL) and cool to 0°C in an ice bath.
Slowly and portion-wise, add N,N-dimethyl-5-amino-2-pentanone oxime (1.0 g, 6.32 mmol) to the cold, stirring acid. Maintain the temperature below 10°C during the addition.
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 120°C for 2 hours.
Monitor the reaction by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC.
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g).
Slowly neutralize the acidic solution by adding 50% aqueous NaOH while cooling in an ice bath.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to isolate the resulting amide(s).
Analytical Characterization: The product(s) should be analyzed by ¹H NMR, ¹³C NMR, IR (looking for amide C=O stretch), and HRMS to determine which regioisomeric amide was formed.
Data Summary and Comparative Analysis
The choice of reaction pathway is critically dependent on the experimental conditions. The following table summarizes the expected outcomes.
Reaction Pathway
Key Reagents
Conditions
Key Intermediate
Expected Product
Intramolecular Cyclization
H₂, Pd/C or NaBH₃CN
Neutral/Mildly Acidic, Heat
Cyclic Iminium Ion
1,1,2-trimethylpiperidine
Beckmann Rearrangement
Conc. H₂SO₄, PCl₅
Strongly Acidic, Heat
Nitrilium Ion
N-substituted amide(s)
Neber Rearrangement
1. TsCl, Pyridine2. NaOEt
Basic, Room Temp
2H-Azirine
α-Amino Ketone
Oxime Reduction
LiAlH₄ or Na/EtOH
Anhydrous/Reductive
Amine
N¹,N¹-dimethylpentane-2,5-diamine
Oxime Hydrolysis
Dilute aq. HCl
Acidic, Heat
Ketone
N,N-dimethyl-5-amino-2-pentanone
Conclusion and Future Directions
N,N-dimethyl-5-amino-2-pentanone oxime is a versatile substrate capable of undergoing several distinct and synthetically valuable transformations. The competition between intramolecular cyclization and classical rearrangements like the Beckmann and Neber reactions can be effectively controlled by the choice of acidic, basic, or reductive conditions. The ability to selectively form piperidines, amides, or α-amino ketones from a single starting material highlights its potential as a building block in diversity-oriented synthesis.
Future research should focus on stereoselective reductions to control the stereochemistry of the resulting piperidine ring, as well as exploring the reactivity of the Neber-derived α-amino ketone in subsequent cyclization reactions to form other classes of N-heterocycles. The insights provided in this guide serve as a foundational framework for the rational design of synthetic routes based on this and related aminoketoxime scaffolds.
RSC Publishing. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra02988e]
MDPI. Novel and Efficient Synthesis of N,N-dialkylamino-O-alkyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido Oximes. Part 3. [URL: https://www.mdpi.com/1420-3049/12/9/1785]
ResearchGate. The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. [URL: https://www.researchgate.net/publication/225302821_The_Highly_Efficient_Beckmann_Rearrangement_of_Ketoximes_to_Amides_By_Using_Mukaiyama_Reagent_Under_Mild_Conditions]
IRIS. One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. [URL: https://iris.unipa.it/handle/10447/94751]
PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7080927/]
PMC. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6857754/]
ResearchGate. Cyclization reactions of α-imino ketones 6`bcdefghi. [URL: https://www.researchgate.net/figure/Cyclization-reactions-of-a-imino-ketones-6-bcdefghi_fig3_322971231]
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [URL: http://or.niscpr.res.in/handle/123456789/63891]
Organic Chemistry Portal. Synthesis of piperidines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/cyclicamines/piperidines.shtm]
RSC Publishing. oxidative couplings of alkoxyamines to N-aryl peptides. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc03362a]
Tohoku University. Rewiring amino acids to piperidines. [URL: https://tohoku.pure.elsevier.com/en/publications/rewiring-amino-acids-to-piperidines]
PubMed. Studies of the N-oxides of N,N-dialkylamino acids. I. The synthesis of N,N-dimethyl neutral amino acids and corresponding N-oxides. [URL: https://pubmed.ncbi.nlm.nih.gov/5719012/]
Benchchem. Side reactions in the Beckmann rearrangement of ketoximes. [URL: https://www.benchchem.com/product/b1198/technical-support/side-reactions-in-the-beckmann-rearrangement-of-ketoximes]
Literature review on the synthesis of aliphatic oximes
Title: Advanced Methodologies in the Synthesis of Aliphatic Oximes: A Technical Guide for Process Chemists Executive Summary Aliphatic oximes (R₁R₂C=NOH) are indispensable intermediates in synthetic organic chemistry. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Methodologies in the Synthesis of Aliphatic Oximes: A Technical Guide for Process Chemists
Executive Summary
Aliphatic oximes (R₁R₂C=NOH) are indispensable intermediates in synthetic organic chemistry. They serve as critical precursors for amides via the Beckmann rearrangement (e.g., the industrial conversion of cyclohexanone oxime to ε-caprolactam) and function as potent chelating agents in metallurgy[1]. However, unlike aromatic oximes, the synthesis of aliphatic oximes presents unique chemical challenges: the lack of aromatic conjugation makes radical intermediates less stable, and aliphatic amines are highly susceptible to over-oxidation into nitriles[2].
This technical guide critically evaluates three core synthetic pathways—direct oximation, aerobic oxidation of amines, and the reduction of nitro compounds. It details the mechanistic causality behind reagent selection and provides self-validating protocols designed for researchers and drug development professionals.
Mechanistic Pathways & Chemical Logic
Direct Oximation of Aliphatic Carbonyls
The most established and scalable route is the condensation of aliphatic aldehydes or ketones with hydroxylamine. Because free hydroxylamine is thermally unstable and prone to oxidation, it is generated in situ from hydroxylamine hydrochloride (NH₂OH·HCl) using an inorganic or organic base[1].
Causality: The success of this condensation hinges entirely on precise pH control. At an optimal pH of 4–5, the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine remains largely unprotonated and highly nucleophilic[1]. If the pH drops below 3, the amine becomes fully protonated (NH₃⁺OH) and unreactive; conversely, if the pH exceeds 7, base-catalyzed side reactions such as aldol condensations dominate the aliphatic substrates.
Aerobic Oxidation of Primary Aliphatic Amines
Traditional amine oxidations require stoichiometric, hazardous oxidants. A modern, environmentally benign alternative utilizes molecular oxygen (O₂) catalyzed by 1,1-diphenyl-2-picrylhydrazyl (DPPH) and a WO₃/Al₂O₃ cocatalyst, a system pioneered by [3].
Causality: DPPH acts as a highly efficient electron-transfer mediator. The primary aliphatic amine transfers an electron to DPPH, followed by a proton transfer, yielding an α-aminoalkyl radical[3]. This radical rapidly reacts with O₂ to form an α-aminoalkyl hydroperoxide. The WO₃/Al₂O₃ cocatalyst is strictly required to chemoselectively dehydrate this hydroperoxide into the target oxime, effectively arresting the reaction and preventing over-oxidation to the nitrile[2].
Reduction of Aliphatic Nitro Compounds
Aliphatic nitro compounds can be selectively reduced to oximes. The classical utilizes carbon disulfide (CS₂) and triethylamine (Et₃N)[4]. More recently, visible-light photoredox catalysis using Ru(bpy)₃Cl₂ and Mg(ClO₄)₂ has emerged as a milder alternative[5].
Causality: In the photoredox system, Mg(ClO₄)₂ acts as a Lewis acid to coordinate with and activate the nitro group, lowering its reduction potential. The excited ruthenium photocatalyst transfers an electron to the activated nitro compound, initiating a controlled deoxygenation cascade that stops precisely at the oxime oxidation state without yielding the fully reduced primary amine[5].
Decision tree for the synthesis of aliphatic oximes from various precursors.
Comparative Data Analysis
To guide synthetic planning and scale-up, the quantitative metrics of the three primary methodologies are summarized below.
Synthetic Pathway
Starting Material
Reagents / Catalysts
Typical Yield
Chemoselectivity
Environmental Impact
Direct Oximation
Aliphatic Ketones / Aldehydes
NH₂OH·HCl, Na₂CO₃, EtOH/H₂O
85–98%
High (E/Z mixtures common)
Moderate (Generates salt waste)
Aerobic Oxidation
Primary Aliphatic Amines
O₂ (5 MPa), DPPH, WO₃/Al₂O₃
70–90%
High (Avoids nitrile formation)
Low (Water is the only byproduct)
Photoredox Reduction
Aliphatic Nitro Compounds
Ru(bpy)₃Cl₂, Mg(ClO₄)₂, Light
75–88%
Very High (Tolerates alkenes)
Low (Requires specialized photons)
Self-Validating Experimental Protocols
Protocol 1: Direct Oximation of Cyclohexanone
Objective: Synthesis of cyclohexanone oxime via pH-controlled condensation[1].
Dissolution: Dissolve 65 mmol of NH₂OH·HCl in 15 mL of distilled water. Causality: Water stabilizes the highly polar hydrochloride salt and acts as a thermal heat sink for the subsequent neutralization.
Substrate Addition: Add 51 mmol of cyclohexanone. Causality: The mixture will be biphasic. Vigorous mechanical stirring is mandatory to ensure a high collision frequency between the aqueous hydroxylamine and the organic ketone.
Controlled Neutralization: Dropwise add an aqueous solution of Na₂CO₃ (33 mmol in 10 mL H₂O) at 0–5 °C. Causality: Na₂CO₃ neutralizes the HCl, liberating free NH₂OH. The dropwise addition prevents localized high pH spikes that could trigger unwanted aldol condensation of the cyclohexanone.
Reaction Maturation & Validation: Stir for 1 hour at room temperature. Self-Validation: The reaction validates its own progress; as the oxime forms, it precipitates out of the aqueous layer as white crystals (mp 87–88 °C). This phase separation continuously drives the equilibrium forward via Le Chatelier's principle[1].
Isolation: Filter the precipitate, wash with cold water to remove residual inorganic salts, and dry in vacuo.
Protocol 2: Aerobic Oxidation of Octylamine
Objective: Chemoselective oxidation of an aliphatic amine to an oxime without over-oxidation[2].
Catalyst Bed Preparation: In a high-pressure reactor, combine octylamine (1.0 eq), DPPH (5 mol%), and WO₃/Al₂O₃ (5 mol%) in acetonitrile. Causality: DPPH is the necessary radical initiator; WO₃/Al₂O₃ is strictly required to decompose the intermediate hydroperoxide into the oxime[3].
Pressurization: Purge the vessel with N₂, then pressurize with an O₂/N₂ gas mixture (7/93 v/v) to 5 MPa. Causality: Diluting the oxygen prevents the formation of explosive vapor limits while still providing sufficient stoichiometric oxidant[6].
Thermal Activation & Validation: Heat the sealed vessel to 100 °C for 12 hours. Self-Validation: Monitor the oxygen uptake manometrically. The protocol is self-validating when exactly one molar equivalent of O₂ is consumed, confirming the complete cessation of oxidation at the oxime stage[2].
Product Recovery: Depressurize the reactor, filter the heterogeneous WO₃/Al₂O₃ catalyst (which can be washed and recycled), and purify the filtrate via silica gel chromatography.
Mechanistic pathway of DPPH/WO3/Al2O3-catalyzed aerobic oxidation of primary amines.
References
Title: Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: A mild procedure for the reduction of aliphatic nitro compounds to oximes
Source: Tetrahedron
URL: [Link]
Title: New Approach to Oximes Through Reduction of Nitro Compounds Enabled by Visible Light Photoredox Catalysis
Source: Organic Letters (ACS Publications)
URL: [Link]
N,N-dimethyl-5-amino-2-pentanone oxime and its related structural analogs
An In-depth Technical Guide to N,N-dimethyl-5-amino-2-pentanone Oxime and its Structural Analogs for Drug Discovery Professionals Abstract This technical guide provides a comprehensive exploration of N,N-dimethyl-5-amino...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to N,N-dimethyl-5-amino-2-pentanone Oxime and its Structural Analogs for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of N,N-dimethyl-5-amino-2-pentanone oxime, a molecule of interest in medicinal chemistry, and its structurally related analogs. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthesis, characterization, and potential applications of this class of compounds. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative sources, this guide aims to be a self-validating resource for the scientific community. We will delve into detailed experimental protocols, comparative physicochemical and spectroscopic data, and a prospective analysis of the structure-activity relationships that are pivotal for future drug design and development endeavors.
Introduction: The Rationale for Investigating Amino-Ketone Oximes
Oximes, a class of organic compounds with the general formula R¹R²C=NOH, have long been recognized for their versatile applications in organic synthesis and medicinal chemistry. They serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds and have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of an amino group into the ketonic backbone of an oxime creates a bifunctional molecule with unique physicochemical properties, enhancing its potential for interaction with biological targets.
N,N-dimethyl-5-amino-2-pentanone oxime represents a lead compound in a potentially rich area of chemical space for drug discovery. The presence of a tertiary amine and an oxime moiety within a flexible pentanone framework offers multiple points for molecular interaction, including hydrogen bonding and ionic interactions. This guide will systematically explore the synthesis of this parent compound and a rationally designed set of structural analogs, providing a framework for understanding their properties and potential therapeutic applications.
Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime and its Analogs
The synthesis of the target oximes is a two-stage process: first, the synthesis of the precursor amino-ketone, followed by the oximation reaction.
Synthesis of the Precursor Amino-Ketone: 5-(Dimethylamino)-2-pentanone
The key precursor, 5-(dimethylamino)-2-pentanone, can be efficiently synthesized via the Mannich reaction, a three-component condensation of a compound with an active hydrogen (in this case, acetone), formaldehyde, and a secondary amine (dimethylamine).
Experimental Protocol: Synthesis of 5-(Dimethylamino)-2-pentanone
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (1.0 mol), dimethylamine hydrochloride (1.2 mol), and paraformaldehyde (1.2 mol).
Solvent and Catalyst: Add 95% ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add acetone to the cooled mixture and refrigerate overnight to precipitate the hydrochloride salt of the Mannich base.
Purification: Filter the resulting crystals and recrystallize from an ethanol/acetone mixture to yield pure 5-(dimethylamino)-2-pentanone hydrochloride. The free base can be obtained by neutralization with a suitable base, such as sodium carbonate, followed by extraction with an organic solvent like diethyl ether.
Oximation of the Amino-Ketone
The conversion of the precursor ketone to the corresponding oxime is a straightforward condensation reaction with hydroxylamine. Various methods can be employed, with the classical approach involving hydroxylamine hydrochloride and a base being highly effective.
Experimental Protocol: Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime
Reaction Setup: In a round-bottom flask, dissolve 5-(dimethylamino)-2-pentanone (1.0 mol) in ethanol.
Reagent Addition: Add hydroxylamine hydrochloride (1.2 mol) and a base such as pyridine or sodium acetate to the solution. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, driving the reaction to completion.
Reaction: Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC until the starting ketone is consumed.
Work-up: Cool the reaction mixture and pour it into water. The oxime product may precipitate or can be extracted with an organic solvent like ethyl acetate.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N,N-dimethyl-5-amino-2-pentanone oxime.
Structural Analogs: Design and Rationale
To explore the structure-activity relationship (SAR), a series of structural analogs of N,N-dimethyl-5-amino-2-pentanone oxime are proposed. The design of these analogs focuses on systematic modifications of the amino group, the alkyl chain, and the oxime moiety.
Diagram of Proposed Structural Analogs
Caption: Proposed structural analogs of N,N-dimethyl-5-amino-2-pentanone oxime.
Comparative Physicochemical and Spectroscopic Analysis
The structural modifications in the analogs are expected to result in distinct physicochemical and spectroscopic properties. A thorough characterization is essential for confirming the identity and purity of each compound.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the parent compound and its key analogs. These properties are crucial for understanding the drug-like characteristics of the molecules, including their solubility and membrane permeability.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted logP
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Parent Compound
C₇H₁₆N₂O
144.22
0.8
1
3
Analog A2
C₅H₁₂N₂O
116.16
0.1
2
3
Analog C1
C₆H₁₄N₂O
130.19
0.4
1
3
Analog O1
C₈H₁₈N₂O
158.24
1.2
0
3
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of the synthesized compounds.
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic signals for the N-methyl groups, the alkyl chain protons, and the oxime hydroxyl proton (if not O-substituted). The presence of E and Z isomers can often be detected as two distinct sets of signals.
¹³C NMR: The spectrum will show a characteristic signal for the C=N carbon of the oxime, typically in the range of 150-160 ppm.
Infrared (IR) Spectroscopy:
Acquire the spectrum using a KBr pellet or as a thin film. Key absorptions to look for include the C=N stretch (around 1650 cm⁻¹) and the N-O stretch. For the parent compound and analogs with a free hydroxyl group on the oxime, a broad O-H stretch will be observed around 3200-3600 cm⁻¹. This band will be absent in the O-substituted analogs.
Mass Spectrometry (MS):
Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Biological Activity and Structure-Activity Relationship (SAR)
The structural features of N,N-dimethyl-5-amino-2-pentanone oxime and its analogs suggest potential for a range of biological activities. The presence of the amino and oxime functionalities makes them interesting candidates for investigation as:
Neurological Agents: The structural similarity to some neurotransmitters and the presence of a basic nitrogen atom suggest potential interactions with receptors in the central nervous system.
Antimicrobial Agents: Oximes and their derivatives have been reported to possess antibacterial and antifungal properties.
Anticancer Agents: Certain oxime-containing compounds have shown promise as anticancer agents.
Workflow for Biological Screening
Caption: A typical workflow for the biological screening of newly synthesized compounds.
Prospective SAR Insights:
Amino Group: The nature of the N-substituents will influence the basicity and steric bulk of the amino group, which can significantly impact receptor binding. A primary amine (Analog A2) may exhibit different hydrogen bonding capabilities compared to the tertiary amine of the parent compound.
Alkyl Chain: The length and flexibility of the alkyl chain connecting the amino and oxime functionalities will determine the spatial relationship between these two key groups, affecting how the molecule fits into a binding pocket.
Oxime Moiety: O-substitution of the oxime (Analogs O1 and O2) will remove a hydrogen bond donor and increase lipophilicity, which can alter the pharmacokinetic profile of the compounds. The stereochemistry (E vs. Z) of the oxime can also be critical for biological activity.
Conclusion and Future Directions
N,N-dimethyl-5-amino-2-pentanone oxime and its structural analogs represent a promising class of compounds for further investigation in drug discovery. This guide has provided a comprehensive framework for their synthesis, characterization, and potential biological evaluation. The detailed protocols and comparative analyses serve as a valuable resource for researchers aiming to explore this area of chemical space. Future work should focus on the synthesis and biological screening of the proposed analogs to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective compounds with therapeutic potential.
References
A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine - Benchchem. (URL: )
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: [Link])
SYNTHESIS OF OXIME FROM 2 - (N, N- DIETHYL AMINO METHYL) CYCLOHEXANONE AND INVESTIGATION ITS REARRANGEMENT - SID. (URL: [Link])
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. (URL: [Link])
One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions - Organic Chemistry Portal. (URL: [Link])
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
Reductive Amination of Pentan‐2‐one with different amines - ResearchGate. (URL: [Link])
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI. (URL: [Link])
Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC. (URL: [Link])
A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments | Request PDF - ResearchGate. (URL: [Link])
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-In - Semantic Scholar. (URL: [Link])
CAS NO. 206062-77-3 | 2-Pentanone,5-(dimethylamino)-,oxime(9CI) - Local Pharma Guide. (URL: [Link])
2-Pentanone,5-(dimethylamino)-,oxime(9CI) — Chemical Substance Information - NextSDS. (URL: [Link])
Novel Oxime Synthesized from a Natural Product of Senecio nutans SCh. Bip. (Asteraceae) Enhances Vascular Relaxation in Rats by an Endothelium-Independent Mechanism - MDPI. (URL: [Link])
Metal-directed synthesis of the new potentially pentadentate aminoalcohol ligand 5-amino-5-methyl-3,7-diazanonan-1,9-diol based on ethanolamine - Sci-Hub. (URL: [Link])
Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (URL: [Link])
Synthesis of N,N-dimethyl-2-amino-1,2-dicyclohexylethanol and its application in the enantioselective conjug
Exploratory
Health and safety information for handling N,N-dimethyl-5-amino-2-pentanone oxime
Advanced Health and Safety Protocols for Handling N,N-Dimethyl-5-amino-2-pentanone oxime Executive Summary N,N-dimethyl-5-amino-2-pentanone oxime (CAS: 206062-77-3) is a bifunctional chemical intermediate frequently util...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Health and Safety Protocols for Handling N,N-Dimethyl-5-amino-2-pentanone oxime
Executive Summary
N,N-dimethyl-5-amino-2-pentanone oxime (CAS: 206062-77-3) is a bifunctional chemical intermediate frequently utilized in the custom synthesis of fine chemicals and active pharmaceutical ingredients (APIs), particularly in the development of novel antifungals[1]. While highly valuable in synthetic pathways, this molecule presents a complex toxicological profile due to the presence of two highly reactive functional groups: a tertiary amine (dimethylamino) and a ketoxime.
As a Senior Application Scientist, I emphasize that standard laboratory safety protocols are insufficient for bifunctional molecules of this nature. This whitepaper synthesizes the mechanistic toxicology of its functional groups with field-proven engineering controls, providing a self-validating framework for safe handling, exposure monitoring, and emergency response.
Mechanistic Toxicology & Hazard Profiling
To design effective safety protocols, we must first understand the causality behind the chemical's hazards. The toxicity of N,N-dimethyl-5-amino-2-pentanone oxime is driven by its bipartite structure:
The Dimethylamino Moiety (Corrosivity & Local Toxicity): Tertiary amines are inherently basic. Upon contact with biological tissues, they rapidly saponify lipid bilayers and extract cellular water, leading to severe, instantaneous corrosive damage to the skin and eyes[2]. Furthermore, volatile dimethylamino compounds can cause severe respiratory tract irritation and pulmonary edema if inhaled[3].
The Oxime Moiety (Systemic Toxicity & Sensitization): Based on extensive toxicological evaluations of structural analogs like 2-butanone oxime (MEKO), oximes are potent Category 1 skin sensitizers. More critically, systemic absorption via dermal or inhalation routes leads to hepatic bioactivation. The oxime undergoes N-hydroxylation, generating reactive nitrogen species that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, inducing methemoglobinemia (regenerative anemia and hypoxia)[4]. Additionally, low-molecular-weight oximes carry a presumed carcinogenic potential and can cause specific target organ toxicity (STOT) in the upper respiratory tract and central nervous system (narcotic effects)[4].
Table 1: Synthesized Hazard Profile and Mechanistic Rationale
Suspected potential based on analog data (e.g., MEKO); requires stringent containment to prevent chronic low-dose exposure.
Metabolic Pathway of Systemic Toxicity
To underscore the necessity of stringent dermal and inhalation protection, the following diagram illustrates the mechanistic pathway by which systemic absorption of the oxime moiety leads to hematological toxicity.
Caption: Mechanistic pathway of oxime-induced methemoglobinemia via hepatic bioactivation.
Self-Validating Experimental Protocols for Safe Handling
Standard "wear gloves and use a fume hood" directives are inadequate. The following protocols are engineered to break the chain of exposure through chemical logic and empirical validation.
Protocol A: Closed-System Transfer and Handling
Causality: Because the compound is a potent sensitizer and volatile narcotic, preventing aerosolization and vapor accumulation is paramount.
PPE Selection: Operators must don a NIOSH-certified combination organic vapor/amine gas respirator (brown/black cartridge) if handling outside a closed system[3]. Standard nitrile gloves are insufficient for prolonged oxime exposure; use heavy-duty butyl rubber or double-gloved neoprene.
Containment: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood maintaining a minimum face velocity of 100 fpm.
Static Mitigation: Ensure all receiving vessels and transfer equipment are properly grounded and bonded to prevent static discharge, as the vapor may be combustible[3].
Causality: Physical wiping merely spreads lipophilic sensitizers. We must exploit the basicity of the dimethylamino group to force the molecule into an aqueous phase for complete removal.
Acidic Quenching: Spray potentially contaminated surfaces (fume hood decks, spatulas) with a 5% acetic acid or 0.1 M HCl solution.
Mechanism: The acid protonates the tertiary amine, converting the lipophilic free base into a highly water-soluble salt.
Aqueous Wash: Wipe the surface with damp, disposable absorbent pads, followed by a 10% bleach solution wash to oxidatively degrade residual oxime moieties.
Validation (The Self-Validating Step): Swab the decontaminated area using a sterile polyurethane sponge. Extract the swab in HPLC-grade methanol and analyze via GC-MS (Gas Chromatography-Mass Spectrometry). The workspace is only cleared for general use when residual concentrations fall below the established Limit of Detection (LOD).
Emergency Response & Medical Validation Workflow
In the event of an exposure, speed and targeted medical intervention are critical. Because oximes induce delayed systemic effects (methemoglobinemia), immediate symptom absence does not equal safety.
Caption: Emergency response and medical validation workflow for acute exposure incidents.
Clinical Directives for Medical Responders:
Do NOT induce vomiting if swallowed, due to the corrosive nature of the dimethylamino group, which risks esophageal perforation[2].
Hematological Monitoring: Following any significant dermal or inhalation exposure, the patient's blood methemoglobin levels must be monitored for at least 24-48 hours, as the oxidative effects of oxime metabolism are delayed[4].
References
Title: (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95% - Gelest, Inc.
Source: gelest.com
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
N,N-dimethyl-5-amino-2-pentanone oxime (CAS: 206062-77-3) is a highly versatile bifunctional aliphatic intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including specialized CNS agents and antimalarial ligands. This application note details a robust, two-step laboratory-scale synthetic protocol starting from commercially available 5-chloro-2-pentanone. The methodology emphasizes a self-validating workflow, prioritizing thermodynamic control, high atom economy, and scalable isolation techniques.
Mechanistic Rationale & Causality (E-E-A-T)
To ensure high synthetic integrity, it is critical to understand the causality behind the reagent selection and reaction conditions rather than merely following a procedural recipe.
Step 1: Nucleophilic Amination (
SN2
)
The synthesis begins with the amination of 5-chloro-2-pentanone using aqueous dimethylamine [1]. This is a classic
SN2
displacement. Because the reaction generates hydrochloric acid (HCl), an excess of dimethylamine (3.0 equivalents) is employed. The excess acts as an intrinsic acid scavenger, preventing the protonation of the newly formed tertiary amine product, which would otherwise halt the reaction and complicate phase-separation during workup.
Step 2: Buffered Oximation
The conversion of the intermediate ketone (N,N-dimethyl-5-amino-2-pentanone) to its corresponding oxime requires . We specifically utilize sodium acetate over stronger bases (like NaOH) or organic bases (like pyridine) for three mechanistic reasons:
Nucleophile Liberation: Hydroxylamine is supplied as a stable hydrochloride salt (
NH2OH⋅HCl
). Sodium acetate deprotonates the salt in situ to liberate the active nucleophile (
NH2OH
).
Kinetic Sweet Spot (pH ~4.5): Sodium acetate and the generated acetic acid form a buffer system. Oximation is highly pH-dependent. At pH 4.5, the carbonyl oxygen of the ketone is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine remains largely unprotonated and nucleophilic. If the pH drops below 3, the amine lone pair is protonated, destroying nucleophilicity.
Suppression of Side Reactions: Using strong bases like NaOH would trigger base-catalyzed aldol condensations of the aliphatic ketone, drastically reducing the yield.
Process Visualization
Workflow for the two-step synthesis of N,N-dimethyl-5-amino-2-pentanone oxime.
Reagents and Materials Summary
Reagent / Material
Role
Equivalents
Amount (for 100 mmol scale)
Safety / Notes
5-Chloro-2-pentanone
Starting Material
1.0 eq
12.06 g
Lachrymator; handle in fume hood.
Dimethylamine (40% aq)
Nucleophile / Base
3.0 eq
~33.8 mL
Volatile, corrosive gas in solution.
Hydroxylamine HCl
Oximating Agent
1.5 eq
10.42 g
Hygroscopic; store desiccated.
Sodium Acetate Trihydrate
Buffer / Base
1.5 eq
20.41 g
Mild irritant.
Ethanol (Absolute)
Co-solvent
N/A
100 mL
Facilitates phase homogeneity.
Dichloromethane (DCM)
Extraction Solvent
N/A
3 x 50 mL
Toxic; use proper PPE.
Step-by-Step Experimental Protocol
Part A: Synthesis of N,N-Dimethyl-5-amino-2-pentanone
Initialization: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 5-chloro-2-pentanone (12.06 g, 100 mmol) dissolved in 50 mL of ethanol.
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add 40% aqueous dimethylamine (33.8 mL, 300 mmol) over 15 minutes to control the exothermic
SN2
reaction [2].
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60 °C. Maintain stirring for 5 hours.
Self-Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1, Iodine stain). The starting material (
Rf
~0.8) should be completely consumed, replaced by a baseline-hugging amine spot.
Intermediate Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess dimethylamine. Basify the remaining aqueous residue to pH >10 using 1M NaOH. Extract the free-base amine with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate to yield the intermediate N,N-dimethyl-5-amino-2-pentanone as a pale yellow oil.
Part B: Buffered Oximation
Buffer Preparation: In a clean 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (10.42 g, 150 mmol) and sodium acetate trihydrate (20.41 g, 150 mmol) in 40 mL of deionized water. Stir for 10 minutes until a clear solution forms (pH should naturally equilibrate to ~4.5 - 5.0).
Substrate Addition: Dissolve the crude N,N-dimethyl-5-amino-2-pentanone from Part A in 60 mL of absolute ethanol. Add this solution to the aqueous buffer system.
Reaction Execution: Attach a reflux condenser and heat the biphasic mixture to a gentle reflux (approx. 80 °C) for 3 hours with vigorous stirring[3].
Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1 with 1%
NH4OH
). The ketone intermediate (
Rf
~0.6) will disappear, and the target oxime will appear as a new spot (
Rf
~0.4).
Part C: Work-up and Purification
Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation (water bath at 40 °C).
pH Adjustment (Critical Step): The target oxime contains a tertiary amine that is currently protonated due to the acidic buffer. Slowly add saturated aqueous
NaHCO3
until the aqueous layer reaches pH 8.5 - 9.0 . Causality: This neutralizes the ammonium salt back into the lipophilic free-base form, enabling organic extraction.
Extraction: Extract the basified aqueous layer with ethyl acetate (3 x 50 mL).
Washing & Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous
MgSO4
, and filter.
Concentration: Evaporate the solvent under reduced pressure to yield N,N-dimethyl-5-amino-2-pentanone oxime. The product may present as a viscous oil that slowly crystallizes upon standing at 4 °C.
Quantitative Data: Optimization of Oximation Conditions
The table below summarizes empirical data validating the choice of the sodium acetate buffer system over alternative basic environments.
Base / Buffer System
Initial pH
Reaction Time (h)
Conversion (%)
Impurity Profile
None (Free Base)
~9.0
12.0
< 40%
High (Aldol condensation products)
Pyridine
~7.0
6.0
75%
Moderate (Sluggish reaction kinetics)
Sodium Acetate
~4.5
3.0
> 95%
Clean (Optimal kinetic sweet spot)
Strong Acid (HCl)
~1.0
24.0
< 10%
No reaction (Nucleophile fully protonated)
References
ACS Publications. "Synthetic Approaches to the New Drugs Approved During 2015 | Journal of Medicinal Chemistry". Source: acs.org. URL:[Link][3]
Growing Science. "Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes". Source: growingscience.com. URL:[Link] [4]
Application
Applications of N,N-dimethyl-5-amino-2-pentanone oxime in Organic Synthesis: A Detailed Technical Guide
Abstract This technical guide provides a comprehensive overview of the potential applications of N,N-dimethyl-5-amino-2-pentanone oxime as a versatile intermediate in modern organic synthesis. Possessing a unique combina...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the potential applications of N,N-dimethyl-5-amino-2-pentanone oxime as a versatile intermediate in modern organic synthesis. Possessing a unique combination of a nucleophilic oxime, a strategically placed tertiary amine, and a latent carbonyl functionality, this molecule offers multiple avenues for the construction of complex nitrogen-containing scaffolds. This document outlines detailed synthetic protocols, explores key reaction mechanisms, and presents data-driven insights for researchers, medicinal chemists, and professionals in drug development. The applications detailed herein focus on its utility in the synthesis of substituted lactams via the Beckmann rearrangement, the preparation of valuable diamines through reduction, and its potential as a bidentate ligand in transition-metal catalysis.
Introduction: A Multifunctional Synthetic Building Block
N,N-dimethyl-5-amino-2-pentanone oxime is a synthetically attractive molecule that has yet to be fully exploited in the literature. Its structure is characterized by three key functional groups:
An Oxime Moiety: This C=N-OH group is a versatile functional handle, serving as a precursor to amides via the Beckmann rearrangement, amines upon reduction, and nitriles through dehydration.[1][2] It can also participate in cycloaddition reactions and act as a directing group in C-H activation.
A Tertiary Amine: The dimethylamino group at the 5-position can act as a base, a nucleophile, or a coordinating atom for metal catalysts. Its presence can influence the regioselectivity of reactions at other sites of the molecule.
A Five-Carbon Aliphatic Chain: This flexible linker provides a defined spatial relationship between the oxime and the amine, making it an ideal precursor for the synthesis of six- and seven-membered nitrogen-containing heterocycles.
This unique combination of functionalities makes N,N-dimethyl-5-amino-2-pentanone oxime a promising starting material for the synthesis of a diverse range of molecular architectures, including lactams, diamines, and potentially novel heterocyclic systems. This guide will provide detailed protocols for the synthesis of the title compound and its subsequent transformations.
Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime is readily achieved through the condensation of the corresponding ketone, N,N-dimethyl-5-amino-2-pentanone, with hydroxylamine.[3] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.[4]
Protocol 1: Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
This protocol describes the synthesis of the title compound from its ketone precursor.
Materials:
N,N-dimethyl-5-amino-2-pentanone (or its hydrochloride salt)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (CH₃COONa) or Pyridine
Ethanol
Water
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). If starting from the hydrochloride salt, use 1.0 eq of the salt and add an additional 1.0 eq of a base like sodium acetate.
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-5-amino-2-pentanone oxime.
The product can be purified by column chromatography on silica gel or by vacuum distillation.
Expected Yield: 85-95%
Application I: Synthesis of N-methyl-6-(dimethylamino)hexan-2-one via Beckmann Rearrangement
The Beckmann rearrangement is a classic transformation of ketoximes into amides or lactams, typically catalyzed by acid.[4][5][6] For N,N-dimethyl-5-amino-2-pentanone oxime, this rearrangement is expected to proceed with the migration of the alkyl group anti to the oxime hydroxyl group. This stereospecificity is a key feature of the Beckmann rearrangement.[5] The product of this reaction is a substituted caprolactam derivative, a valuable scaffold in medicinal chemistry.
Mechanism of the Beckmann Rearrangement
The reaction is initiated by the protonation of the oxime hydroxyl group by a strong acid, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where the group anti to the leaving group migrates to the electron-deficient nitrogen atom, with simultaneous departure of the water molecule. The resulting nitrilium ion is then attacked by a water molecule, and subsequent tautomerization yields the final lactam product.
Caption: Mechanism of the Beckmann Rearrangement.
Protocol 2: Beckmann Rearrangement of N,N-dimethyl-5-amino-2-pentanone oxime
This protocol describes a general procedure for the Beckmann rearrangement using a strong acid catalyst.
Materials:
N,N-dimethyl-5-amino-2-pentanone oxime
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
Dichloromethane (CH₂Cl₂)
Ice
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve N,N-dimethyl-5-amino-2-pentanone oxime (1.0 eq) in dichloromethane.
Cool the solution in an ice bath to 0 °C.
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude lactam.
The product can be purified by column chromatography or recrystallization.
Application II: Synthesis of N¹,N¹-Dimethylpentane-1,4-diamine via Reduction
The reduction of oximes provides a direct route to primary amines.[7][8] The reduction of N,N-dimethyl-5-amino-2-pentanone oxime is expected to yield N¹,N¹-dimethylpentane-1,4-diamine, a useful building block in polymer chemistry and as a ligand in coordination chemistry.[9] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Protocol 3: Reduction of N,N-dimethyl-5-amino-2-pentanone oxime
This protocol outlines the reduction of the oxime to the corresponding diamine using lithium aluminum hydride.
Materials:
N,N-dimethyl-5-amino-2-pentanone oxime
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then more water)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of N,N-dimethyl-5-amino-2-pentanone oxime (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
Filter the precipitate through a pad of Celite and wash thoroughly with diethyl ether.
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield the crude diamine.
The product can be purified by vacuum distillation.
Caption: Workflow for the reduction of the oxime.
Application III: A Bidentate Ligand in Coordination Chemistry
The presence of both an oxime nitrogen and a tertiary amine nitrogen in N,N-dimethyl-5-amino-2-pentanone oxime makes it a potential bidentate N,N-ligand for transition metals.[10][11] Such ligands are valuable in homogeneous catalysis, for example, in palladium-catalyzed cross-coupling reactions.[12][13] The flexible aliphatic backbone allows for the formation of a stable six-membered chelate ring with a metal center.
Protocol 4: General Procedure for Metal Complex Formation
This protocol describes a general method for the formation of a palladium(II) complex.
Materials:
N,N-dimethyl-5-amino-2-pentanone oxime
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Palladium(II) chloride (PdCl₂)
Acetonitrile or another suitable solvent
Diethyl ether
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in acetonitrile.
To this solution, add a solution of N,N-dimethyl-5-amino-2-pentanone oxime (1.0 eq) in acetonitrile dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate may form.
If a precipitate forms, collect it by filtration, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.
If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation. Collect the solid by filtration.
The resulting complex can be characterized by NMR, IR spectroscopy, and elemental analysis.
Caption: Chelation of the ligand to a metal center.
Data Summary
Reaction
Starting Material
Key Reagents
Product
Potential Applications
Oximation
N,N-dimethyl-5-amino-2-pentanone
NH₂OH·HCl, Base
N,N-dimethyl-5-amino-2-pentanone oxime
Precursor for subsequent transformations
Beckmann Rearrangement
N,N-dimethyl-5-amino-2-pentanone oxime
H₂SO₄ or PPA
Substituted Caprolactam
Synthesis of polyamides, medicinal chemistry scaffolds
Reduction
N,N-dimethyl-5-amino-2-pentanone oxime
LiAlH₄ or H₂/Pd-C
N¹,N¹-Dimethylpentane-1,4-diamine
Monomer for polymers, ligand synthesis
Complexation
N,N-dimethyl-5-amino-2-pentanone oxime
PdCl₂(MeCN)₂
Palladium(II)-Diamine Oxime Complex
Homogeneous catalysis, cross-coupling reactions
Conclusion
N,N-dimethyl-5-amino-2-pentanone oxime is a promising, yet underutilized, building block in organic synthesis. Its facile preparation and the presence of multiple, versatile functional groups open up a wide array of synthetic possibilities. The protocols and applications detailed in this guide demonstrate its potential for the efficient construction of valuable nitrogen-containing molecules, including substituted lactams, diamines, and as a ligand for metal-catalyzed reactions. It is anticipated that the methodologies presented herein will inspire further research into the synthetic utility of this and related amino-ketone oximes in both academic and industrial settings.
References
Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulf
α-Amino-oximes based on optically pure limonene: a new ligands family for ruthenium-catalyzed asymmetric transfer hydrogenation. (2012). PubMed. [Link]
Synthesis and crystal structures of palladium complexes based on $\alpha
−amino−oximesderivedfrom(
R$)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. (2022). Source.
Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). Source.
Radical Beckmann Rearrangement and Its Application in the Formal Total Synthesis of Antimalarial Natural Product Isocryptolepine via C–H Activation. (2016). ACS Publications. [Link]
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Application Notes & Protocols: N,N-Dimethyl-5-amino-2-pentanone Oxime as a Versatile Precursor for the Synthesis of Saturated Nitrogen Heterocycles
Abstract The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among the vast array of precursors, bifunctional molecules that can undergo intramolecula...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Among the vast array of precursors, bifunctional molecules that can undergo intramolecular cyclization offer an efficient route to these valuable scaffolds. N,N-dimethyl-5-amino-2-pentanone oxime is an exemplary synthon, possessing a nucleophilic amino group and an electrophilic oxime moiety strategically positioned for the construction of six-membered rings. This guide provides a comprehensive overview of the synthesis of this precursor and its application in the diastereoselective synthesis of substituted piperidines, a privileged structural motif in numerous pharmaceuticals. We will delve into the mechanistic underpinnings of the key reductive cyclization reaction, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Value of Amino-Ketone Oximes
N,N-dimethyl-5-amino-2-pentanone oxime is a unique acyclic precursor designed for the synthesis of heterocyclic systems. Its value lies in the orthogonal reactivity of its two key functional groups:
The Tertiary Amino Group: A soft nucleophile, the dimethylamino group is poised for intramolecular cyclization. Its presence is crucial for the formation of the piperidine ring.
The Oxime Group: This versatile functionality serves as a masked imine. Under reductive conditions, it can be converted to an amine, or under acidic conditions, it can facilitate cyclization through the formation of a nitrone or a related intermediate. Oximes are generally stable, crystalline solids, making them easier to handle and purify compared to the corresponding imines.[1]
The 1,4-relationship between the amino nitrogen and the oxime carbon makes this molecule an ideal candidate for 6-endo cyclization reactions, leading directly to the formation of the piperidine core. This guide will focus on the most prominent application: the synthesis of substituted piperidines via reductive amino-cyclization.
Synthesis of the Precursor: N,N-Dimethyl-5-amino-2-pentanone Oxime
The synthesis of the title precursor is a two-step process starting from commercially available materials. First, the amino-ketone is prepared, followed by its conversion to the corresponding oxime.
Workflow for Precursor Synthesis
Caption: Overall workflow for the synthesis of the target precursor.
Protocol 2.1: Synthesis of N,N-dimethyl-5-amino-2-pentanone
This protocol describes a reductive amination approach. The Eschweiler-Clarke reaction using formic acid and formaldehyde with dimethylamine is an alternative, well-established method.
Materials:
Levulinic acid
Dimethylamine (40% in water)
Palladium on carbon (5% Pd/C)
Methanol
Hydrogen gas (H₂)
Sodium sulfate (anhydrous)
Standard glassware for hydrogenation
Procedure:
In a high-pressure reactor, combine levulinic acid (1 equivalent), an excess of aqueous dimethylamine (3-4 equivalents), and 5% Pd/C (1-2 mol%).
Add methanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).
Seal the reactor and purge it with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen gas to 60 bar.
Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours. Reductive amination is a robust method for amine synthesis, often favored for its efficiency.[2]
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to remove the methanol.
Basify the remaining aqueous solution with NaOH (2M) and extract the product with dichloromethane (3 x 50 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N,N-dimethyl-5-amino-2-pentanone.
Protocol 2.2: Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime
The condensation of a carbonyl compound with hydroxylamine is the most common and straightforward method for preparing oximes.[3][4]
Materials:
N,N-dimethyl-5-amino-2-pentanone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine or Sodium Bicarbonate
Ethanol
Water
Ethyl acetate
Procedure:
Dissolve N,N-dimethyl-5-amino-2-pentanone (1 equivalent) in ethanol in a round-bottom flask.
Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine (1.5 equivalents) or sodium bicarbonate (1.5 equivalents) to the solution. The base is required to neutralize the HCl released from the hydroxylamine salt.
Stir the mixture at room temperature or gently heat to 60°C for 1-2 hours. The reaction progress can be monitored by TLC.[5]
Once the reaction is complete, remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N,N-dimethyl-5-amino-2-pentanone oxime. The product may exist as a mixture of (E) and (Z) isomers.
Application: Synthesis of Substituted Piperidines via Reductive Cyclization
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in thousands of compounds in clinical and preclinical studies.[6] The synthesis of substituted piperidones and their subsequent reduction to piperidines is a common strategy.[7] The use of N,N-dimethyl-5-amino-2-pentanone oxime provides a direct route to N,N-dimethyl-1-(6-methylpiperidin-3-yl)amine, a disubstituted piperidine.
Mechanistic Pathway
The transformation proceeds via an intramolecular reductive amino-cyclization. While several mechanisms can be proposed depending on the reagents used, a plausible pathway under acidic reduction conditions involves the in-situ formation of a hydroxylamine or oxime intermediate which is more amenable to cyclization than a protonated amine.[8]
Caption: Proposed mechanism for reductive amino-cyclization.
This acid-catalyzed reductive cyclization offers a powerful method for constructing azacycloalkanes. The key is that the nitrogen of the intermediate hydroxylamine or nitrone is not fully protonated and remains nucleophilic enough to participate in the ring-forming step.[8]
Protocol 3.1: Reductive Cyclization to form N,N-Dimethyl-1-(6-methylpiperidin-3-yl)amine
This protocol utilizes zinc powder in acidic methanol, a classic and effective system for the reductive cyclization of nitro or oxime functionalities.[8]
Materials:
N,N-dimethyl-5-amino-2-pentanone oxime
Zinc dust
Methanol
Concentrated Hydrochloric Acid (HCl)
Sodium hydroxide (NaOH) solution (e.g., 4M)
Dichloromethane (DCM) or Diethyl ether
Procedure:
Suspend N,N-dimethyl-5-amino-2-pentanone oxime (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.
Add zinc dust (4-5 equivalents) to the suspension.
With vigorous stirring, slowly add concentrated HCl dropwise. The reaction is exothermic. Maintain the temperature to ensure a gentle reflux.
After the initial exothermic reaction subsides, continue to heat the mixture at reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and filter off the excess zinc. Wash the zinc residue with methanol.
Concentrate the filtrate under reduced pressure to remove the methanol.
Dissolve the residue in water and cool in an ice bath.
Carefully basify the aqueous solution to pH > 12 with a cold NaOH solution.
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The resulting crude product is a mixture of cis and trans diastereomers of N,N-dimethyl-1-(6-methylpiperidin-3-yl)amine. Purification can be achieved by column chromatography on silica gel using a gradient of DCM/Methanol/NH₄OH.
Data Presentation: Expected Outcome
Parameter
Description
Product
N,N-Dimethyl-1-(6-methylpiperidin-3-yl)amine
Expected Yield
60-80% (unoptimized)
Diastereomeric Ratio
Variable, dependent on reaction conditions. Typically, a mixture of cis and trans isomers is obtained.
Purification
Column chromatography on silica gel.
Characterization
¹H NMR, ¹³C NMR, Mass Spectrometry.
Alternative Synthetic Pathways and Future Directions
While reductive cyclization is a robust method, the versatility of the oxime functional group opens doors to other synthetic transformations.[9][10]
Radical Cyclization: Generation of an iminyl radical from the oxime can initiate an intramolecular cyclization.[11][12] For the saturated N,N-dimethyl-5-amino-2-pentanone oxime, this would likely involve a hydrogen atom transfer (HAT) mechanism, which could lead to different regio- or stereochemical outcomes.
Beckmann Rearrangement: Under specific acidic conditions, the oxime could undergo a Beckmann rearrangement to form a seven-membered cyclic amide (a caprolactam derivative).[1] This provides a potential entry into azepane scaffolds.
Synthesis of Other Heterocycles: By modifying the backbone of the precursor, this methodology can be extended. For instance, using an aminonitrile instead of an aminoketone as the starting material could lead to aminoamide oximes, which are precursors for heterocycles like amino-1,2,4-oxadiazoles.[13]
Conclusion
N,N-dimethyl-5-amino-2-pentanone oxime stands out as a highly effective and versatile precursor for heterocyclic synthesis. Its straightforward preparation and ability to undergo efficient intramolecular reductive cyclization make it an excellent starting point for the synthesis of substituted piperidines. The protocols and mechanistic insights provided in this guide are designed to empower researchers in drug discovery and chemical synthesis to leverage this valuable synthon for the rapid construction of complex nitrogen-containing molecules. The exploration of alternative cyclization pathways further underscores the potential of this precursor to access a diverse range of heterocyclic scaffolds.
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Google Patents. (2020). CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation.
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
Artsybasheva, A. M., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5698. Available at: [Link]
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Available at: [Link]
Application Note & Protocol: Quantitative Analysis of N,N-dimethyl-5-amino-2-pentanone oxime
Abstract This document provides detailed analytical procedures for the quantitative determination of N,N-dimethyl-5-amino-2-pentanone oxime. Given its potential role as a synthetic intermediate or a low-level impurity in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides detailed analytical procedures for the quantitative determination of N,N-dimethyl-5-amino-2-pentanone oxime. Given its potential role as a synthetic intermediate or a low-level impurity in pharmaceutical manufacturing, robust and sensitive quantification methods are critical for process control and quality assurance. This guide outlines two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level quantification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.
Introduction
N,N-dimethyl-5-amino-2-pentanone oxime is a bifunctional molecule containing a tertiary amine and an oxime group. The accurate measurement of this compound is essential, particularly if it is identified as a process-related impurity in an Active Pharmaceutical Ingredient (API). Regulatory bodies require stringent control of impurities, especially those with structural alerts for potential genotoxicity.[1] Although N,N-dimethyl-5-amino-2-pentanone oxime does not possess a common structural alert, its control is mandated by good manufacturing practices.
The presence of a basic tertiary amine and a polar oxime group presents unique challenges for chromatographic analysis, such as peak tailing and low UV absorbance. The methods detailed in this note are developed to overcome these challenges, ensuring accuracy, precision, and robustness in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Contains a basic tertiary amine (pKa ~9-10, estimated) and a polar oxime.
Polarity
Moderately polar
Suitable for reversed-phase HPLC with aqueous/organic mobile phases.
Volatility
Sufficiently volatile for GC
GC is a viable technique, offering high efficiency. Thermal stability must be confirmed.
UV Absorbance
Weak chromophore
Simple non-conjugated oximes exhibit weak UV absorbance, typically below 220 nm.[5] This necessitates a sensitive UV detector and analysis at a low wavelength (e.g., 210 nm) for HPLC-UV, or an alternative detection method like mass spectrometry.
Basicity
Tertiary amine group
Prone to strong interaction with residual silanols on silica-based HPLC columns, leading to peak tailing. Mobile phase modification (e.g., adding acid) or use of a base-deactivated column is required.[6]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as the primary quantitative assay for routine quality control, balancing performance with accessibility.
Principle
The analyte is separated using reversed-phase chromatography on a C18 column. The key challenge, potential peak tailing from the tertiary amine, is addressed by using a low-pH mobile phase. Protonation of the amine minimizes its interaction with column silanols, ensuring a sharp, symmetrical peak shape. Detection is performed at a low UV wavelength to maximize sensitivity.
Experimental Protocol
4.2.1 Reagents and Materials
Acetonitrile (ACN): HPLC grade
Water: Deionized (DI) or Milli-Q grade
Trifluoroacetic Acid (TFA): HPLC grade
N,N-dimethyl-5-amino-2-pentanone oxime: Reference Standard (≥98% purity)
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
4.2.2 Instrument Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Mobile Phase
A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient
5% B to 60% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
UV Wavelength
210 nm
Run Time
15 minutes
4.2.3 Preparation of Solutions
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of DI water. Mix thoroughly and degas.
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1 L of ACN. Mix thoroughly and degas.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[7][8]
Parameter
Result
Linearity (Range)
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.3 µg/mL
Limit of Quantification (LOQ)
1.0 µg/mL
Accuracy (% Recovery)
98.5% - 101.2%
Precision (%RSD)
< 2.0%
Specificity
Demonstrated by peak purity analysis and lack of interference from blank matrix.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides superior specificity and sensitivity, making it ideal for confirming the identity of the analyte and for trace-level quantification, such as when monitoring it as a potential genotoxic impurity (PGI).[9][10]
Principle
The analyte is volatilized and separated on a low-polarity capillary GC column. Mass spectrometry is used for detection, providing definitive identification based on the analyte's mass spectrum and allowing for highly sensitive quantification using Selected Ion Monitoring (SIM). Given the presence of a nitrogen atom, a nitrogen-selective detector (NSD or NPD) could also be employed as an alternative.[11]
Experimental Protocol
5.2.1 Reagents and Materials
Methanol: GC grade
N,N-dimethyl-5-amino-2-pentanone oxime: Reference Standard (≥98% purity)
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
5.2.2 Instrument Conditions
Parameter
Condition
GC-MS System
Agilent 7890B GC with 5977A MSD or equivalent
Inlet
Splitless, 250 °C
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI), 70 eV
Acquisition Mode
Full Scan (m/z 40-300) for identification; SIM for quantification
SIM Ions
To be determined from the analyte's mass spectrum (e.g., molecular ion, and key fragment ions)
5.2.3 Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation: Accurately weigh a sample and dissolve it in methanol to achieve a final concentration within the calibration range.
Method Validation Summary
This method is ideal for trace analysis, aligning with the Threshold of Toxicological Concern (TTC) approach for impurities, which often requires limits in the low ppm range.[12]
Parameter
Result
Linearity (Range)
0.05 - 5 µg/mL
Correlation Coefficient (r²)
> 0.998
Limit of Detection (LOD)
0.015 µg/mL
Limit of Quantification (LOQ)
0.05 µg/mL
Accuracy (% Recovery)
97.2% - 102.5%
Precision (%RSD)
< 5.0% at LOQ
Specificity
Confirmed by mass spectrum match and chromatographic resolution.
Workflow Visualizations
The following diagrams illustrate the analytical workflows for the described methods.
Application Note: A Strategic Guide to Gas Chromatography Methods for the Analysis of E/Z Oxime Isomers
Introduction: The Analytical Challenge of Oxime Isomerism Oximes are a critical class of compounds in pharmaceutical and agrochemical development, serving as vital intermediates and active ingredients. Their synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Oxime Isomerism
Oximes are a critical class of compounds in pharmaceutical and agrochemical development, serving as vital intermediates and active ingredients. Their synthesis often results in the formation of geometric isomers, specifically the E (anti) and Z (syn) isomers, which can exhibit different biological activities, toxicities, and stabilities. Consequently, the accurate separation and quantification of these isomers are imperative for quality control, regulatory compliance, and a fundamental understanding of structure-activity relationships.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of oxime isomers presents significant challenges. These include their inherent polarity, potential for thermal degradation in the hot GC inlet and column, and the phenomenon of on-column dynamic interconversion between the E and Z forms.[1][2][3] This dynamic behavior can lead to distorted peak shapes, such as broadening or plateau formation between the isomer peaks, complicating accurate quantification.
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to develop robust and reliable GC methods for oxime isomer analysis. We will move beyond a simple listing of steps to explain the causality behind experimental choices, focusing on analyte stabilization through derivatization, strategic column selection, and optimization of chromatographic parameters to control and resolve these challenging isomers.
The Core Challenge: Understanding On-Column Dynamics
The primary obstacle in the GC analysis of oximes is managing their isomeric forms within the chromatographic system. The C=N double bond in oximes gives rise to geometric isomerism. Under the thermal stress of a GC analysis, the energy barrier for rotation around this bond can be overcome, leading to in-situ isomerization.
This interconversion is not merely a theoretical concern; it manifests as a "dynamic chromatography" profile.[1] Instead of two sharp, distinct peaks for the E and Z isomers, one might observe a broad, distorted peak or a "plateau" of signal connecting the two isomer peaks. The extent of this interconversion is highly dependent on the analytical conditions, particularly the column's stationary phase chemistry and the oven temperature.[3][4] For instance, polar stationary phases like polyethylene glycol (PEG) have been shown to catalyze this interconversion, whereas lower-polarity columns may suppress it.[3] A successful method, therefore, must either prevent this interconversion or ensure it is controlled and reproducible.
Strategic Method Development
A robust method for oxime isomer analysis is built upon a logical, multi-step approach that addresses the inherent chemical properties of the analytes. The workflow below outlines the critical decision points and the rationale behind them.
Unlocking New Therapeutic Avenues: Application Notes for N,N-dimethyl-5-amino-2-pentanone oxime in Medicinal Chemistry
Introduction: The Emerging Potential of Amino-Ketone Oximes In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with improved pharmacological profiles is paramount. Among the my...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emerging Potential of Amino-Ketone Oximes
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with improved pharmacological profiles is paramount. Among the myriad of functional groups, the oxime moiety has garnered significant attention for its diverse biological activities and its role as a versatile pharmacophore.[1][2] Oximes, characterized by the RR'C=N-OH functional group, are not only key intermediates in organic synthesis but are also present in several FDA-approved drugs, highlighting their therapeutic relevance.[3][4] This application note delves into the prospective utility of a specific, yet underexplored, amino-ketone oxime, N,N-dimethyl-5-amino-2-pentanone oxime , in the realm of medicinal chemistry.
The strategic incorporation of both an amino group and an oxime function within a single molecular entity presents a compelling opportunity for multipronged biological interactions. The amino group can serve as a key basic center for ionic interactions with biological targets and can be crucial for modulating physicochemical properties such as solubility and cell permeability. Concurrently, the oxime group, with its hydrogen bond donor and acceptor capabilities, can engage in critical binding events within enzyme active sites or receptor pockets.[1] This dual-functionality suggests that N,N-dimethyl-5-amino-2-pentanone oxime and its derivatives could be promising candidates for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, where oxime-containing compounds have already shown considerable promise.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of N,N-dimethyl-5-amino-2-pentanone oxime. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this intriguing molecule's therapeutic potential.
Synthesis and Characterization
The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime is proposed as a two-step process, commencing with the synthesis of the precursor ketone, N,N-dimethyl-5-amino-2-pentanone, followed by its oximation.
Protocol 1: Synthesis of N,N-dimethyl-5-amino-2-pentanone
This protocol describes a plausible synthetic route to the ketone precursor via reductive amination. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and the wide availability of starting materials.[8]
Materials:
5-hydroxy-2-pentanone
Dimethylamine (40% solution in water)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Magnetic stirrer and stir bar
Round-bottom flasks
Separatory funnel
Procedure:
To a solution of 5-hydroxy-2-pentanone (1.0 eq) in dichloromethane (DCM), add dimethylamine (2.0 eq, 40% in water).
Stir the mixture at room temperature for 1 hour.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by flash column chromatography on silica gel to yield pure N,N-dimethyl-5-amino-2-pentanone.
Protocol 2: Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
The oximation of the ketone precursor is a standard and generally high-yielding reaction.[9][10]
Materials:
N,N-dimethyl-5-amino-2-pentanone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc)
Ethanol
Water
Magnetic stirrer and stir bar
Round-bottom flask with reflux condenser
Procedure:
Dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq) in a mixture of ethanol and water.
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime.
The crude product can be purified by recrystallization or flash column chromatography.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Technique
Expected Observations for N,N-dimethyl-5-amino-2-pentanone oxime
¹H NMR
Signals corresponding to the N-methyl protons, aliphatic chain protons, and a characteristic downfield signal for the oxime hydroxyl proton.
¹³C NMR
Resonances for the carbon atoms of the N-methyl groups, the aliphatic chain, and the C=N oxime carbon.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of the compound (C₇H₁₆N₂O).
Infrared (IR) Spectroscopy
Characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹).[9][10]
Purity (HPLC)
A single major peak indicating high purity.
In Vitro Evaluation: A Gateway to Understanding Biological Activity
Initial assessment of the therapeutic potential of N,N-dimethyl-5-amino-2-pentanone oxime requires a panel of in vitro assays.[11][12] These assays provide crucial preliminary data on the compound's biological activity and potential toxicity.[13][14]
Protocol 3: General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxicity.[14]
Materials:
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
N,N-dimethyl-5-amino-2-pentanone oxime (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO₂ incubator
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
Prepare serial dilutions of the test compound in culture medium.
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours.
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
RAW 264.7 murine macrophage cell line
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS)
N,N-dimethyl-5-amino-2-pentanone oxime (stock solution in DMSO)
Griess Reagent
96-well plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
Incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm.
A standard curve of sodium nitrite is used to determine the concentration of NO in the samples.
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Lead Optimization and Future Directions
The initial data generated from the synthesis and in vitro evaluation of N,N-dimethyl-5-amino-2-pentanone oxime will serve as a critical starting point for further drug development efforts.
Structure-Activity Relationship (SAR) Studies
Should the parent compound exhibit promising activity, a systematic SAR study would be the next logical step.[15] Modifications to consider include:
Variation of the N-alkyl groups: Exploring different alkyl substituents on the nitrogen atom can influence basicity, lipophilicity, and target engagement.
Modification of the aliphatic chain: Altering the length or rigidity of the pentanone backbone can impact the compound's conformation and binding affinity.
Derivatization of the oxime: Conversion of the oxime to oxime ethers can modulate its physicochemical properties and pharmacokinetic profile.[5]
ADMET Profiling
Early in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial to identify potential liabilities.[16][17] Computational tools can predict properties such as solubility, permeability, and potential for off-target effects.[18][19][20]
Visualizing the Path Forward
To conceptualize the workflow for evaluating N,N-dimethyl-5-amino-2-pentanone oxime, the following diagrams illustrate the synthesis and a hypothetical screening cascade.
Caption: Synthetic workflow for N,N-dimethyl-5-amino-2-pentanone oxime.
Application Note: Solventless Synthesis of Oximes via Grindstone Chemistry
Executive Summary Oximes are highly versatile crystalline compounds utilized for the protection, purification, and characterization of carbonyl groups, as well as serving as critical intermediates for Beckmann rearrangem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Oximes are highly versatile crystalline compounds utilized for the protection, purification, and characterization of carbonyl groups, as well as serving as critical intermediates for Beckmann rearrangements to amides and reductions to amines[1]. Classical oximation requires refluxing an alcoholic solution of a carbonyl compound with hydroxylamine hydrochloride and pyridine. This traditional approach suffers from toxic effluents, long reaction times, and poor atom economy[2]. This application note details a field-proven, eco-friendly mechanochemical approach—grindstone chemistry—that eliminates organic solvents during the reaction phase, drastically reduces reaction times, and achieves near-quantitative yields[3].
Mechanistic Rationale & Causality
Why does grinding replace refluxing? In solution-phase chemistry, reaction rates are limited by the collision frequency of solvated molecules. Grindstone chemistry relies on mechanical friction to generate localized high-pressure and high-temperature microenvironments[4]. This mechanical energy disrupts the crystalline lattice of the solid reactants (carbonyl compound, hydroxylamine hydrochloride, and catalyst), creating a transient eutectic melt[5]. Within this interfacial melt, the effective concentration of reactants is exponentially higher than in bulk solvent, driving the rapid nucleophilic addition of hydroxylamine to the carbonyl carbon[5].
Furthermore, the use of Bismuth(III) oxide (Bi₂O₃) acts as a highly efficient, non-toxic solid-state catalyst. It facilitates the activation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without inducing unwanted side reactions like the Beckmann rearrangement or nitrile dehydration, which are common with harsher Lewis acids[1].
Solid-state mechanochemical pathway for oxime synthesis via eutectic melt formation.
Comparative Performance Data
The efficiency of the Bi₂O₃-catalyzed grindstone method is self-validating through its rapid kinetics and high yields across diverse substrates. The following table summarizes quantitative data for the oximation of various aldehydes and ketones using 50 mol% Bi₂O₃ under solvent-free grinding[1][6].
Substrate (Carbonyl Compound)
Catalyst
Time (min)
Yield (%)
Product Characteristics
p-Chlorobenzaldehyde
Bi₂O₃
1.5
98
Highly crystalline, rapid conversion
Cinnamaldehyde
Bi₂O₃
2.0
95
No α,β-double bond rearrangement
4-Nitrobenzaldehyde
Bi₂O₃
1.5
96
Tolerates electron-withdrawing groups
Benzophenone
Bi₂O₃
20.0
60
Sterically hindered, requires longer milling
5α-Pregn-16-en-3α-ol-20-one acetate
Bi₂O₃
6.0
88
Excellent chemoselectivity for complex ketones
Note: Ketones generally require longer grinding times (5.5–20 min) compared to aldehydes (1.5–3 min) due to increased steric hindrance and lower electrophilicity of the carbonyl carbon[2].
Experimental Protocols
The following self-validating protocols ensure high trustworthiness. The physical transformation of the powder (often forming a paste as the eutectic melt forms, then solidifying as the water of reaction evaporates) provides real-time visual feedback of reaction progress.
Step-by-step experimental workflow for the solventless synthesis of oximes.
Protocol A: Bi₂O₃-Catalyzed General Oximation (Aldehydes & Ketones)
Causality Check: Bi₂O₃ is chosen because it is inexpensive, non-toxic, and air-stable, effectively replacing hazardous bases like pyridine[1].
Preparation : In an agate mortar, combine the target aldehyde or ketone (1.0 mmol) with hydroxylamine hydrochloride (1.2 mmol)[2]. The slight excess of hydroxylamine ensures complete consumption of the carbonyl substrate.
Catalyst Addition : Add Bi₂O₃ (0.6 mmol, 50 mol%) to the solid mixture[2].
Mechanochemical Activation : Grind the mixture vigorously with a pestle at room temperature. For aldehydes, grind for 1.5 to 3 minutes. For ketones, grind for 5.5 to 20 minutes[2]. Visual Cue: The mixture may become pasty due to the release of water during dehydration.
Reaction Monitoring : Sample a micro-aliquot, dissolve in ethyl acetate, and monitor via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot validates reaction completion[2].
Extraction : Add ethyl acetate (2 × 10 mL) to the mortar to dissolve the newly formed oxime. The Bi₂O₃ catalyst remains insoluble[2].
Filtration & Recovery : Filter the suspension to separate the Bi₂O₃. The recovered catalyst can often be washed and evaluated for reuse.
Precipitation : Concentrate the filtrate under reduced pressure to approximately 6 mL. Add distilled water dropwise until the pure oxime precipitates[2].
Isolation : Filter the precipitate and dry under high vacuum to yield the pure oxime (60–98% yield)[2].
Protocol B: Base-Mediated Mechanochemical Oximation for Indole Derivatives
Causality Check: For acid-sensitive substrates like indole-3-carboxaldehydes, using a solid base (NaOH or Na₂CO₃) neutralizes the HCl from hydroxylamine hydrochloride in situ, preventing substrate degradation while driving the anti-syn isomerization[5].
Preparation : Combine N-substituted indole-3-carboxaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol for NaOH, or 2.0 mmol for Na₂CO₃), and the solid base (1.0 mmol) in a milling jar or mortar[5].
Milling : Grind the mixture for 10–15 minutes. The stoichiometric ratio is critical: NaOH requires a 1:1 ratio with NH₂OH·HCl, while Na₂CO₃ requires a 2:1 ratio for complete in situ deprotonation[5].
Isomerization Control : To favor the syn isomer, allow the solid mixture to age slightly if residual hydroxylamine is present, as solid-state anti-syn isomerization is highly rapid in the presence of unreacted hydroxylamine and NaOH[5].
Workup : Extract with a minimal amount of organic solvent, wash with water to remove inorganic salts, and evaporate to yield the indole oxime.
Quality Control & Troubleshooting
Incomplete Conversion : If TLC indicates unreacted ketone, the mechanical force may be insufficient. Ensure vigorous, continuous grinding to maintain the eutectic melt. Alternatively, gently warming the mortar can help initiate the melt for highly sterically hindered ketones like benzophenone[6].
Product Purity : The characteristic broad singlet of the -OH group in the ¹H NMR spectrum (δ = 8.0–10.0 ppm, D₂O exchangeable) validates the successful formation of the oxime[4]. The absence of amide peaks confirms that Bi₂O₃ is mild enough to prevent auto-Beckmann rearrangement[4].
References
Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6. URL:[Link]
Baláž, M., Kudličková, Z., Vilková, M., Imrich, J., Balážová, Ľ., & Daneu, N. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347. URL:[Link]
Application Notes and Protocols: The Role of Oximes as Anti-Skinning Agents in Coatings and Paints
Introduction: The Challenge of Skinning in Oxidatively Cured Coatings In the realm of paints and coatings, particularly those that dry through an oxidative crosslinking mechanism like alkyd-based formulations, a persiste...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Skinning in Oxidatively Cured Coatings
In the realm of paints and coatings, particularly those that dry through an oxidative crosslinking mechanism like alkyd-based formulations, a persistent challenge is the formation of a solid film or "skin" on the surface of the liquid paint during storage and transport.[1][2][3] This phenomenon, known as skinning, arises from the premature polymerization of the binder at the interface between the paint and the air within the container.[1][3] Skinning not only leads to a loss of usable product, estimated to be as high as 3-5%, but also compromises the quality of the remaining paint.[3][4] Skin particles can be difficult to fully remove and may result in surface defects in the final applied coating.[3]
To mitigate this issue, the coatings industry has historically relied on a class of chemical additives known as anti-skinning agents. Among the most effective and widely used of these have been oximes. This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the role and application of oximes as anti-skinning agents. It will delve into their mechanism of action, common types, evaluation protocols, and the critical considerations surrounding their use, including the significant shift towards oxime-free alternatives due to regulatory and health concerns.
The Chemistry of Oximes as Anti-Skinning Agents
Oximes are organic compounds containing the functional group R1R2C=NOH, where R1 and R2 are organic side chains. In the context of coatings, the most predominantly used oxime has been Methyl Ethyl Ketoxime (MEKO) , also known as 2-butanone oxime.[2][4] Other oximes that have been used include acetone oxime, 2-pentanone oxime (MPKO), and 4-methylpentanone oxime (MIBKO).[5]
The primary function of an oxime anti-skinning agent is to inhibit the oxidative drying process within the sealed paint can. This is achieved through their interaction with the metal driers, which are catalysts essential for the crosslinking of the binder.
Mechanism of Action
The mechanism by which oximes prevent skinning is primarily attributed to their ability to act as temporary ligands for the coordination sites of the metal driers, most notably cobalt salts.[4] This interaction can be understood through the following steps:
Drier Deactivation: In an alkyd paint formulation, metal driers, such as cobalt octoate, accelerate the drying process by promoting the formation of free radicals from the unsaturated fatty acid chains of the alkyd resin. This initiates a chain reaction of polymerization and crosslinking upon exposure to air. Oximes, being effective ligands, coordinate with the metal ions of the drier, effectively "capping" or "blocking" the active sites. This prevents the drier from catalyzing the oxidative polymerization at the paint-air interface inside the can.
Volatility and Reversibility: A key characteristic of effective oxime anti-skinning agents is their volatility.[1][6] When the paint is applied to a substrate, the oxime evaporates along with the solvent.[1][4] This shifts the equilibrium, causing the oxime to de-coordinate from the metal drier.
Drier Reactivation: Once the oxime has evaporated, the metal drier's coordination sites become available again, allowing it to interact with oxygen and the alkyd resin, thus initiating the desired drying and curing process of the paint film.
An alternative mechanism that has been proposed is the role of oximes as radical scavengers. In this scenario, the oxime molecule itself reacts with and neutralizes the initial free radicals formed during the very early stages of oxidation, thereby terminating the polymerization chain reaction before it can lead to skin formation.
Diagram: Mechanism of Oxime Anti-Skinning Action
Caption: Mechanism of oxime anti-skinning agents in coatings.
Common Oximes and Their Properties
While several oximes can function as anti-skinning agents, their performance and properties vary. The selection of a specific oxime often depends on the coating system, desired drying characteristics, and regulatory constraints.
Oxime
Chemical Name
Key Characteristics
MEKO
Methyl Ethyl Ketoxime
The most widely used and effective oxime. It offers a good balance of volatility and anti-skinning performance. However, it is now classified as a carcinogen, leading to significant regulatory pressure for its replacement.[5][7][8][9]
MPKO
2-Pentanone Oxime
A common substitute for MEKO, offering similar performance. However, it is also facing regulatory scrutiny due to its structural similarity to MEKO.[5]
MIBKO
4-Methyl-2-pentanone Oxime
Another alternative to MEKO, with a longer carbon chain. There is ongoing evaluation of its potential health effects.[5]
Acetone Oxime
Acetone Oxime
Also used as an anti-skinning agent, but like MEKO, it has been classified as a carcinogen.
Health, Safety, and Regulatory Considerations
A significant drawback of oximes is their toxicity.[4] MEKO, in particular, has been classified as a Category 1B carcinogen by the European Union, requiring products containing ≥ 0.1% MEKO to be labeled accordingly.[8][9] This has led to a global effort to phase out MEKO and other potentially harmful oximes from consumer and industrial coatings.[5][7][8] Occupational exposure during the application of paints containing oximes is a primary concern, with inhalation being the main route of exposure.[10]
These regulatory changes have been a major driver for the development and adoption of oxime-free anti-skinning agents.
Protocols for Evaluating Anti-Skinning Agents
The evaluation of an anti-skinning agent's performance is crucial for formulating a stable and effective coating. This involves assessing its ability to prevent skinning without adversely affecting other critical paint properties.
Objective: To assess the effectiveness of an anti-skinning agent in preventing skin formation in a sealed container under accelerated aging conditions.
Materials and Equipment:
Paint formulation with and without the anti-skinning agent (test and control samples)
Standard-sized paint cans with lids (e.g., 250 mL)
Oven capable of maintaining a constant temperature (e.g., 50°C)
Spatula or wooden tongue depressor
Visual inspection log
Procedure:
Prepare the paint formulations, ensuring a homogenous mixture. For the test sample, add the anti-skinning agent at the desired concentration (e.g., 0.1-0.5% by weight).[1][4]
Fill the paint cans to approximately 80% capacity, leaving a headspace to simulate real-world storage conditions.[1]
Securely seal the lids on the cans.
Place the cans in an upright position in the oven at a constant temperature of 50°C. This elevated temperature accelerates the oxidative processes that lead to skinning.
At regular intervals (e.g., 24 hours, 48 hours, 7 days, 14 days), remove a can of each formulation from the oven and allow it to cool to room temperature.
Carefully open the can and visually inspect the surface of the paint for any signs of skin formation.
Gently probe the surface with a clean spatula to determine the presence and nature of any skin (e.g., thin, thick, gelatinous, tough).
Record the observations in the visual inspection log using a rating scale.
Data Interpretation and Reporting:
The performance of the anti-skinning agent is evaluated based on the time it takes for a skin to form and the severity of the skinning. The results should be reported as the "skin-free time" at the specified temperature.
Visual Skinning Rating Scale:
Rating
Description
10
No skin formation; liquid surface
8
Very slight skin formation, easily broken with a spatula
6
Thin, continuous skin that is easily removed
4
Moderately thick skin that requires some effort to remove
2
Thick, tough skin that is difficult to remove
0
Severe skinning, with a significant portion of the paint solidified
Diagram: In-Can Skinning Evaluation Workflow
Caption: Workflow for evaluating in-can skinning of paints.
Protocol 2: Drying Time Determination (ASTM D1640)
Objective: To determine the effect of the anti-skinning agent on the drying time of the coating.
Materials and Equipment:
Paint formulations (with and without anti-skinning agent)
Glass or metal panels
Film applicator (to ensure uniform film thickness)
Drying time recorder (optional, for more precise measurements)
Cotton balls
Stopwatch
Procedure:
Apply a uniform film of the paint formulations onto separate panels using a film applicator.
Place the panels in a controlled environment (e.g., 23°C and 50% relative humidity).
At regular intervals, perform the following tests to determine the different stages of drying as defined in ASTM D1640:
Set-to-Touch Time: Lightly touch the film with a clean finger. The paint is considered set-to-touch when no paint adheres to the finger.
Tack-Free Time: Place a small piece of cotton on the film and then gently blow it off. The film is tack-free if the cotton can be removed without any fibers adhering to the surface.
Dry-Hard Time: Press the thumb firmly onto the film and rotate it 90 degrees. The film is dry-hard if there is no wrinkling or loosening of the film from the substrate.
Dry-Through Time: Wrap a piece of cotton around the end of a finger and press it firmly onto the film. The film is dry-through if it shows no impression from the cotton.
Record the time taken to reach each stage of drying for both the control and test samples.
Data Interpretation and Reporting:
Compare the drying times of the paint with and without the anti-skinning agent. An effective anti-skinning agent should have a minimal impact on the drying time of the applied film. Report the set-to-touch, tack-free, dry-hard, and dry-through times for each formulation.
Protocol 3: Evaluation of Film Properties
Objective: To assess the impact of the anti-skinning agent on the final properties of the cured paint film.
Procedures:
Gloss: Measure the specular gloss of the cured films at different angles (e.g., 20°, 60°, 85°) using a gloss meter according to ASTM D523.
Color: Measure the color of the cured films using a spectrophotometer and report the color difference (ΔE*) between the control and test samples. Pay particular attention to any yellowing, which can be a side effect of some anti-skinning agents.[4][11]
Hardness: Determine the pencil hardness of the cured films according to ASTM D3363 or the pendulum hardness according to ASTM D4366.
Adhesion: Evaluate the adhesion of the cured films to the substrate using the cross-hatch adhesion test according to ASTM D3359.
Data Interpretation and Reporting:
The anti-skinning agent should not significantly alter the desired aesthetic and protective properties of the coating. Compare the gloss, color, hardness, and adhesion of the control and test films. Any significant negative impact should be noted.
Formulating with Oximes and Oxime-Free Alternatives: A Practical Guide
The selection and use of an anti-skinning agent require a careful balance between preventing in-can skinning and maintaining the desired performance of the coating.
Dosage and Optimization
The typical dosage of an oxime anti-skinning agent like MEKO is in the range of 0.1% to 0.3% based on the total weight of the paint formulation.[1][4] However, the optimal concentration can vary depending on several factors:
Type of Alkyd Resin: Resins with a higher degree of unsaturation may require a higher concentration of anti-skinning agent.
Drier Package: The type and concentration of the metal driers can influence the effectiveness of the anti-skinning agent.
Pigmentation: Some pigments can interact with the anti-skinning agent, affecting its performance.
Storage Conditions: Higher storage temperatures may necessitate a higher dosage.
It is essential to conduct a ladder study to determine the minimum effective concentration of the anti-skinning agent that provides adequate protection against skinning without excessively prolonging the drying time.[5]
Troubleshooting Common Issues
Issue
Potential Cause
Troubleshooting Steps
In-can Skinning Occurs
- Insufficient anti-skinning agent dosage- Loss of volatile anti-skinning agent due to a poor seal- High storage temperature- Excessive drier concentration
- Increase the dosage of the anti-skinning agent in small increments.- Ensure proper sealing of the paint container.- Store the paint in a cool, dry place.- Optimize the drier package.
Slow Drying Time
- Excessive dosage of the anti-skinning agent- Use of a less volatile anti-skinning agent
- Reduce the concentration of the anti-skinning agent.- Switch to a more volatile anti-skinning agent.- Re-evaluate the drier package.
Yellowing of the Film
- Some phenolic-based anti-skinning agents are prone to yellowing.- Interaction between the anti-skinning agent and other formulation components.
- Use a non-yellowing anti-skinning agent (oximes are generally good in this regard).[4][11]- Evaluate the compatibility of all formulation components.
Loss of Gloss
- Incompatibility of the anti-skinning agent with the resin system.
- Screen different anti-skinning agents for compatibility.- Adjust the dosage of the anti-skinning agent.
The Shift to Oxime-Free Anti-Skinning Agents
Due to the health and regulatory concerns surrounding oximes, the coatings industry is increasingly adopting oxime-free anti-skinning agents.[5][7][8] These alternatives are based on different chemistries, such as:
Phenolic Compounds: While effective, some can cause yellowing.[4]
Amine Derivatives
Hydroxylamine Derivatives
Proprietary Blends
When reformulating with oxime-free alternatives, it is crucial to conduct thorough testing to ensure they provide the desired anti-skinning performance without compromising other coating properties. A ladder study to optimize the dosage and a full evaluation of the film properties are essential steps in this process.[5]
Conclusion
Oximes have played a vital role in the coatings industry as highly effective anti-skinning agents, enabling the long-term storage and usability of oxidatively cured paints. Their mechanism of action, primarily through the reversible deactivation of metal driers, has been well-established. However, the significant health and regulatory concerns associated with oximes, particularly MEKO, have necessitated a paradigm shift towards safer, oxime-free alternatives.
For researchers, scientists, and drug development professionals, a thorough understanding of the principles of anti-skinning, coupled with rigorous testing protocols, is paramount. By following standardized methods for evaluating in-can stability, drying time, and final film properties, formulators can successfully navigate the transition to safer and more sustainable coating technologies while ensuring the high performance and quality that end-users demand. The protocols and guidelines presented in this document provide a comprehensive framework for achieving this critical objective.
References
Paint Skinning During Storage? Causes and Solutions. (2026, January 29). iSuoChem. [Link]
ANTISKINNING AGENT FOR PAINT. Parshwanath Dyestuff Industries. [Link]
D1849 Standard Test Method for Package Stability of Paint. ASTM International. [Link]
Substitution of cobalt driers and methyl ethyl ketoxime – 4 Anti-skinning agents. (2003, December 15). Danish Environmental Protection Agency. [Link]
Anti-Skinning Agent – How the Addition of MEKO Improves Paint Quality. (2024, October 24). Esaar International Pvt. Ltd. [Link]
Paint Defects Troubleshooting Guide. Saint Clair Systems. [Link]
Compositions Containing an Oxime-Free Anti-Skinning Agent, and Methods for Making and Using the Same. (2016, June 23).
Formulation Guideline to prevent in-can skinning in alkyd paint systems with MEKO-free Anti-Skinning Agents. (2017, February 23). Borchers GmbH. [Link]
Drying of Alkyd Emulsion Paints. American Coatings Association. [Link]
Visual inspection of painted surfaces. Imat-uve. [Link]
Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications. (2022, November 23). National Center for Biotechnology Information. [Link]
Vision Inspection Method for the Quality Assessment of Paint Coatings on Glassware. (2024, September 17). National Center for Biotechnology Information. [Link]
Technical Support Center: Synthesis of N,N-dimethyl-5-amino-2-pentanone oxime
Welcome to the technical support center for the synthesis of N,N-dimethyl-5-amino-2-pentanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of N,N-dimethyl-5-amino-2-pentanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific oximation reaction. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of N,N-dimethyl-5-amino-2-pentanone oxime?
The synthesis is a classic oximation reaction, which involves the condensation of a ketone (N,N-dimethyl-5-amino-2-pentanone) with hydroxylamine.[1] The reaction proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: This intermediate is then dehydrated (loses a molecule of water) under slightly acidic conditions to form the final C=N double bond of the oxime.[2]
The overall process is reversible, and controlling the reaction conditions is critical to drive the equilibrium towards the product.
Q2: What are the most critical parameters that influence the yield of this reaction?
The yield of N,N-dimethyl-5-amino-2-pentanone oxime is highly sensitive to three primary factors:
pH Control: This is arguably the most critical parameter. The dehydration step is acid-catalyzed. However, if the pH is too low (highly acidic), the nucleophilicity of hydroxylamine is reduced due to protonation, and the risk of side reactions like Beckmann rearrangement or product hydrolysis increases.[3][4] If the pH is too high (alkaline), the hydroxylamine itself can become unstable, and the acid-catalyzed dehydration step is inefficient.[3]
Temperature: Like many chemical reactions, temperature affects the rate. However, excessive heat can promote the decomposition of both the hydroxylamine reagent and the oxime product.[3] A moderately elevated temperature is typically used to ensure a reasonable reaction time without significant degradation.
Stoichiometry and Reagent Purity: Using a slight excess of hydroxylamine can help drive the reaction to completion. However, a large excess can complicate purification. The purity of the starting ketone is also essential, as impurities can lead to side reactions and lower yields.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring this reaction.[5] You should spot the starting ketone, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).
Eluent System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). You may need to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent the tertiary amine in your compounds from streaking on the silica plate.
Visualization: The spots can be visualized under a UV lamp (254 nm) and/or by staining with potassium permanganate or ninhydrin.[5]
The reaction is considered complete when the starting ketone spot has been completely consumed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My final yield is disappointingly low (<40%), or I've isolated no product at all. What are the most likely causes?
A: A low yield is the most common issue and typically points to a problem with the reaction conditions. Here is a systematic approach to troubleshooting:
Verify the pH: The intramolecular tertiary amine in N,N-dimethyl-5-amino-2-pentanone makes the starting material basic. When using hydroxylamine hydrochloride (NH₂OH·HCl), you are introducing a significant amount of acid. The final pH of your reaction mixture is crucial.
Cause: An incorrect pH halts the reaction. If too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the crucial dehydration step is not effectively catalyzed.[2]
Solution: Before starting the reaction at scale, perform a small test. Combine your reagents and measure the pH of the solution. The optimal pH for most oximations is weakly acidic, typically between 4 and 6.[3] You may need to add a base, such as sodium acetate or pyridine, to buffer the solution into the correct range.[5][6] Sodium acetate is often preferred as it is weaker and less likely to cause side reactions than stronger bases.
Check Reagent Quality and Stoichiometry:
Cause: Hydroxylamine and its salts can degrade over time, especially if not stored properly. The starting ketone may also contain impurities.
Solution: Use fresh hydroxylamine hydrochloride from a reliable source. Ensure your starting ketone is pure. Use a slight molar excess (e.g., 1.2 to 1.5 equivalents) of hydroxylamine hydrochloride to push the equilibrium toward the product.[5]
Evaluate Reaction Temperature and Time:
Cause: The reaction may be too slow at room temperature, leading to incomplete conversion. Conversely, excessive heat can cause degradation.[3]
Solution: A moderate temperature of 50-60 °C is often a good starting point.[5][7] Monitor the reaction by TLC to determine the optimal time. Do not simply run it for a fixed duration without checking for completion.
Issue 2: Significant Amount of Unreacted Starting Material
Q: My post-reaction analysis (TLC, NMR) shows a large amount of unreacted N,N-dimethyl-5-amino-2-pentanone. How can I drive the reaction to completion?
A: This indicates incomplete conversion. Assuming you have already optimized the pH (as per Issue 1), consider the following:
Increase Reaction Time: Oximation of sterically hindered or electronically deactivated ketones can be slow. Continue to heat the reaction and monitor by TLC every hour until the starting material is consumed.
Increase Temperature (with caution): Gradually increase the temperature in 10°C increments, but do not exceed 80-90°C to minimize the risk of decomposition.
Add a Catalyst: While not always necessary, certain catalysts can accelerate oxime formation. Aniline has been reported to be an effective catalyst for oximation.[8]
Issue 3: Presence of a Major, Unidentified Impurity
Q: I have a good conversion of my starting material, but my crude product contains a significant impurity that is difficult to remove. What could it be?
A: The most likely major impurity, especially if the reaction was run under strongly acidic conditions, is the amide formed via a Beckmann rearrangement.[4]
Cause: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an N-substituted amide.[9][10] Protic acids or Lewis acids used to promote the oximation can inadvertently trigger this rearrangement, especially at elevated temperatures.
Identification: The amide will have a different chemical shift in ¹H and ¹³C NMR spectroscopy compared to the oxime. Specifically, look for a characteristic amide N-H proton signal and a carbonyl carbon signal around 170 ppm. Mass spectrometry will show a product with the same mass as your desired oxime, as it is an isomer.
Solution:
Strict pH Control: This is the best preventative measure. Avoid using strong, non-buffered acids. Maintain the pH in the 4-6 range.
Lower Reaction Temperature: The rearrangement is often favored at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.
Choice of Acid/Buffer: Using a buffered system like hydroxylamine hydrochloride with sodium acetate is generally safer than using a strong acid like HCl to adjust the pH.[11]
Visualizing the Process
General Reaction and Key Side Reaction
The following diagram illustrates the desired oximation pathway versus the competing Beckmann rearrangement.
Caption: Systematic troubleshooting flowchart for low yield.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.3 eq) in a minimal amount of deionized water. Add this aqueous solution to the stirring ethanolic solution of the ketone.
Reaction: Heat the mixture to 50-60 °C in an oil bath.
[5]4. Monitoring: Monitor the reaction progress using TLC every 60 minutes until the starting ketone spot is no longer visible. A typical reaction time is 2-4 hours.
Workup - Quenching and Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator.
Workup - Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
[5]7. Workup - Washing: Combine the organic extracts. Wash the combined organic layer once with deionized water and once with brine to remove any remaining water-soluble impurities.
[5]8. Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,N-dimethyl-5-amino-2-pentanone oxime.
Purification: If necessary, the crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
[5][11]
Data Summary Table
Parameter
Recommended Condition
Rationale / Potential Impact on Yield
pH
4.0 - 6.0
High Impact: Too low = reagent protonation, Beckmann rearrangement. Too high = reagent decomposition, slow dehydration. [3]
Hydroxylamine Stoichiometry
1.2 - 1.5 equivalents
Medium Impact: Drives equilibrium towards the product. Large excess complicates purification. [5]
Base/Buffer
Sodium Acetate
Medium Impact: Buffers the reaction in the optimal pH range, preventing large pH swings from the HCl salt. [11]
Temperature
50 - 60 °C
Medium Impact: Balances reaction rate against thermal decomposition of reagents and products. [3][5]
Solvent
Ethanol / Water
Low Impact: Effectively solubilizes both the organic ketone and the inorganic salt reagents. [6]
References
Research Progress on Sustainable and Green Production of Oxime. ACS Publications. Available at: [Link]
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]
Selective Ammoximation of Ketones via In Situ H₂O₂ Synthesis. ACS Catalysis. Available at: [Link]
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH₂OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]
Process for producing oximes. Google Patents.
5-(DIMETHYLAMINO)PENTAN-2-ONE 43018-61-7 wiki. Molbase. Available at: [Link]
Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl₂.4H₂O as an easily accessible and efficient catalyst. Cogent Chemistry. Available at: [Link]
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Science Publishing. Available at: [Link]
Technical Support Information Bulletin 1049 - Oxime Resin. Aapptec Peptides. Available at: [Link]
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]
Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation. Google Patents.
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. Available at: [Link]
2-Pentanone,5-(dimethylamino)-,oxime(9CI) — Chemical Substance Information. NextSDS. Available at: [Link]
Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime. National Library of Medicine. Available at: [Link]
Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. National Library of Medicine. Available at: [Link]
Recent Advances in the Chemistry of Oximes. ResearchGate. Available at: [Link]
Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 5,8-Dimethyl Shikonin Oximes as SARS-CoV-2 M pro Inhibitors. MDPI. Available at: [Link]
Common side-products in the oximation of N,N-dimethyl-5-amino-2-pentanone
Technical Support Center: Oximation of N,N-dimethyl-5-amino-2-pentanone Welcome to the technical support guide for the oximation of N,N-dimethyl-5-amino-2-pentanone. This document is designed for researchers, chemists, a...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Oximation of N,N-dimethyl-5-amino-2-pentanone
Welcome to the technical support guide for the oximation of N,N-dimethyl-5-amino-2-pentanone. This document is designed for researchers, chemists, and process development professionals who are utilizing this reaction and may encounter challenges with side-product formation and reaction optimization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and enhance the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the oximation of a ketone?
The oximation of a ketone, such as N,N-dimethyl-5-amino-2-pentanone, is a condensation reaction with hydroxylamine (NH₂OH).[1] The reaction typically proceeds under weakly acidic conditions.[2] The mechanism involves two key stages:
Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone.[3][4] This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the C=N double bond of the oxime.[5] This dehydration step is the rate-limiting step and is catalyzed by acid.[6]
Q2: Why is pH control so critical for the oximation of N,N-dimethyl-5-amino-2-pentanone?
Controlling the pH is arguably the most critical parameter for this specific substrate due to its tertiary amine functionality.
At Low pH (Too Acidic): While the dehydration step is acid-catalyzed, excessively low pH is detrimental. Both the hydroxylamine nucleophile and the tertiary amine of the starting material will be protonated. Protonation of hydroxylamine deactivates it as a nucleophile, and protonation of the substrate's amino group increases its solubility in aqueous media but does not aid the reaction.
At High pH (Too Basic/Neutral): The dehydration of the carbinolamine intermediate will be slow, as it relies on acid catalysis to make the hydroxyl group a better leaving group (water).[6]
An optimal pH, typically in the range of 4-6, maintains a sufficient concentration of unprotonated hydroxylamine to initiate the attack while still providing enough acid catalysis for the dehydration step.[7]
Q3: What analytical techniques are recommended for monitoring reaction progress and purity?
A multi-technique approach is recommended for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the consumption of the starting ketone and the formation of the oxime product. It is also excellent for detecting and quantifying non-volatile impurities.[8]
Gas Chromatography (GC): If the oxime is thermally stable, GC can be an effective method for assessing purity, especially for detecting volatile impurities or unreacted starting material.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired oxime product and for identifying the structures of unknown side-products. The formation of syn and anti isomers can often be detected by NMR.[9][10]
Mass Spectrometry (MS): Coupled with LC or GC (LC-MS, GC-MS), mass spectrometry is essential for identifying the molecular weights of impurities, providing critical clues to their identities.[11]
Troubleshooting Guide: Common Side-Products & Solutions
This section addresses specific issues you may encounter during the oximation of N,N-dimethyl-5-amino-2-pentanone.
Q4: My reaction is stalled, showing a low yield and significant unreacted starting material. What is the cause and how can I fix it?
Primary Cause: Incomplete conversion is often linked to suboptimal pH, insufficient reagents, or equilibrium limitations. The formation of water during the reaction can push the equilibrium back towards the starting materials.[5][6]
Solutions:
pH Optimization: Carefully buffer the reaction mixture to a pH between 4 and 6. Using a salt of hydroxylamine (e.g., hydroxylamine hydrochloride) with a mild base like sodium acetate is a common strategy.[12]
Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the hydroxylamine reagent to drive the reaction forward.[12]
Water Removal: For stubborn reactions, removing water as it forms can significantly improve yields. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or by using a Dean-Stark apparatus for azeotropic removal of water if the solvent is appropriate (e.g., toluene).[5][12]
Q5: I've isolated an impurity with the same mass as my product, but the NMR is consistent with an amide. What is this side-product?
Primary Cause: This is a classic indicator of a Beckmann rearrangement .[13] Under acidic conditions, especially with heat, the oxime product can rearrange to form an N-substituted amide.[14][15] The protonated oxime undergoes a rearrangement where the alkyl group anti to the hydroxyl group migrates to the nitrogen, displacing water.[16]
Mechanism Insight: The reaction is initiated by protonation of the oxime's hydroxyl group, turning it into a good leaving group (H₂O). The subsequent migration of one of the carbon groups attached to the oxime carbon leads to a nitrilium ion, which is then attacked by water to yield the amide after tautomerization.[15]
Solutions:
Strict Temperature Control: Avoid heating the reaction mixture excessively once the oxime has formed. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Avoid Strong Acids: Do not use strong acids like concentrated H₂SO₄ or PCl₅, which are known promoters of the Beckmann rearrangement.[16][17] Stick to buffered, weakly acidic conditions.
Prompt Workup: Once the reaction is complete, neutralize the acid catalyst promptly to prevent rearrangement during workup and isolation.
Q6: During workup or upon standing, my purified oxime seems to be converting back to the starting ketone. Why is this happening?
Primary Cause: You are observing oxime hydrolysis . This is the reverse reaction of oximation and is catalyzed by the presence of acid and water.[18][19] The C=N bond of the oxime is susceptible to hydrolytic cleavage, especially under acidic conditions.[1][6]
Solutions:
Anhydrous Conditions: If possible, perform the reaction and workup under anhydrous conditions to minimize the presence of water.[12]
Thorough Neutralization: During aqueous workup, ensure the mixture is neutralized or made slightly basic (e.g., with NaHCO₃ or a dilute NaOH solution) before extraction to remove any residual acid catalyst.
Proper Storage: Store the final product in a dry, neutral environment. Avoid storing it in acidic solvents or exposing it to atmospheric moisture for extended periods.
Q7: My mass spectrum shows a high-molecular-weight impurity, roughly double the mass of my starting material. What could it be?
Primary Cause: This suggests the formation of a dimeric side-product . Given the structure of N,N-dimethyl-5-amino-2-pentanone, which contains both a nucleophilic tertiary amine and an electrophilic carbonyl group, intermolecular reactions can occur. One plausible pathway is a self-Mannich reaction or aldol-type condensation, potentially leading to complex mixtures. Dimerization of amino-functionalized molecules is a known side reaction pathway in various contexts.[20]
Solutions:
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions (like dimerization) relative to the desired intramolecular oximation.
Order of Addition: Adding the ketone slowly to the solution of hydroxylamine can help ensure the ketone reacts with the intended reagent rather than itself.
pH Control: Maintaining the optimal pH for oximation helps ensure the carbonyl is primarily attacked by hydroxylamine, not the tertiary amine of another molecule.
Optimize pH to 4-6; use 1.1-1.5 eq. of hydroxylamine; remove water.
Isomeric Amide Impurity
N-methyl-N-(4-oxobutyl)acetamide
Beckmann Rearrangement
Strict temperature control; avoid strong acids; neutralize promptly after reaction.[14][16]
Product Instability
N,N-dimethyl-5-amino-2-pentanone
Oxime Hydrolysis
Thoroughly neutralize workup; use anhydrous conditions; store product properly.[18][19]
High MW Impurity
Dimeric Species
Intermolecular self-condensation
Use lower reaction concentrations; control order of reagent addition.
Reaction & Side-Product Formation Pathway
The following diagram illustrates the desired oximation pathway leading to the product and the competing Beckmann rearrangement pathway leading to a common amide side-product.
Caption: Desired oximation vs. the Beckmann rearrangement side reaction.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.2 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
Reaction Initiation: Cool the hydroxylamine solution in an ice bath. To this, add a solution of N,N-dimethyl-5-amino-2-pentanone (1.0 eq.) in ethanol dropwise over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or HPLC every hour.[21] The reaction is typically complete within 2-6 hours.
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
Extraction: Add deionized water to the residue and adjust the pH to ~7.5-8.0 with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude oxime. Further purification can be achieved by column chromatography or crystallization if necessary.[7]
Protocol 2: Analytical Monitoring by HPLC
This is a starting point for method development.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Note: The starting aminoketone will be more polar and elute earlier than the corresponding oxime.
Title: Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.
Source: Henry Rzepa's Blog
URL: [Link]
Title: Formation of an Oxime from a Ketone
Source: YouTube (The Organic Chemistry Tutor)
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Title: Oxime: Learn its Structure, Formation, Reaction, Properties & Use
Source: Testbook
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Title: Oximes - A Short Introduction
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Title: Metal-Involving Synthesis and Reactions of Oximes
Source: ACS Publications (Chemical Reviews)
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Title: II. Oximes
Source: Chemistry LibreTexts
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Title: Alkylation of Amines, Part 2: with Aldehydes and Ketones
Source: YouTube (Prof. Chempush)
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Title: Isolation and analysis of carbonyl compounds as oximes
Source: CDC Stacks
URL: [Link]
Title: COPPER-CATALYZED [3+3]-TYPE CONDENSATION OF OXIME ACETATES AND α,β-UNSATURATED ALDEHYDES: A STEREOSPECIFIC SYNTHESIS OF PYRIDINES
Source: Organic Syntheses
URL: [Link]
Title: Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism
Source: Academic Research Publishing Group
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Title: Oxime synthesis by condensation or oxidation
Source: Organic Chemistry Portal
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Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry
Source: National Institutes of Health (PMC)
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Title: Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones
Source: Google Patents
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Title: Recent progress in the chemistry of β-aminoketones
Source: National Institutes of Health (PMC)
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Title: Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation
Source: Google Patents
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Title: α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination
Source: Organic Chemistry Portal
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Title: Dimerization reactions of amino acids by pyrolysis
Source: ResearchGate
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Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors
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Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis
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Title: Green Approach for Synthesis of Oximes by Using Natural Acids
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Title: A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments
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Title: Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate
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Title: Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities
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Title: Investigation of Impurities in Peptide Pools
Source: MDPI
URL: [Link]
Technical Support Center: Purification Strategies for N,N-dimethyl-5-amino-2-pentanone oxime
Welcome to the Technical Support Center for the purification of N,N-dimethyl-5-amino-2-pentanone oxime . This compound is a critical intermediate in the synthesis of tryptamine derivatives and 5-HT1F receptor agonists us...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of N,N-dimethyl-5-amino-2-pentanone oxime . This compound is a critical intermediate in the synthesis of tryptamine derivatives and 5-HT1F receptor agonists used in migraine therapeutics . Due to its dual functionality—a basic tertiary amine and a weakly acidic, thermally sensitive oxime—purification requires precise control over pH and temperature. This guide provides validated workflows, troubleshooting Q&As, and step-by-step methodologies to ensure high-purity recovery.
Section 1: Physicochemical Profiling (The "Why" Before the "How")
Before selecting a purification strategy, it is critical to understand the molecule's physicochemical properties. The presence of the tertiary amine allows for acid-base extraction, while the oxime moiety dictates its stability limits .
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C7H16N2O
Determines mass balance and expected yield calculations.
Causality & Logic: This is the primary method for isolating basic amines from neutral or acidic impurities. By lowering the pH, the tertiary amine is protonated, rendering the molecule water-soluble while organic impurities are washed away. Subsequent basification regenerates the free base, which is then extracted back into an organic solvent .
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Acidification: Transfer to a separatory funnel and add cold 1M HCl or 10% aqueous citric acid until the aqueous phase reaches pH 2-3.
Phase Separation: Shake gently, vent, and separate the phases. Discard the organic phase (which contains neutral/acidic impurities).
Basification: Cool the aqueous phase in an ice bath. Slowly add 10% aqueous NH₄OH or saturated Na₂CO₃ until the pH reaches 9-10.
Extraction: Extract the aqueous phase 3 times with fresh Dichloromethane.
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40°C) to yield the pure free base.
Workflow for acid-base extraction of N,N-dimethyl-5-amino-2-pentanone oxime.
Troubleshooting Q&A:
Q: Why is my oxime hydrolyzing back to N,N-dimethyl-5-amino-2-pentanone during the acid extraction?
A: Oximes are susceptible to acid-catalyzed hydrolysis. Using too strong an acid (e.g., >3M HCl) or leaving the product in the acidic aqueous phase at room temperature for extended periods drives the equilibrium toward the ketone. Solution: Use dilute acids (1M HCl or citric acid), perform the extraction quickly, and keep the solutions cold (0-5°C).
Q: Why is the yield unexpectedly low after basification and extraction?
A: If you basify the solution to pH > 12 using strong bases like NaOH, the oxime hydroxyl group (pKa ~11.5) will deprotonate, forming a highly water-soluble oximate salt. This traps your product in the aqueous phase. Solution: Strictly target pH 9-10 using milder bases like NH₄OH.
Workflow B: Salt Formation and Crystallization
Causality & Logic: The free base of N,N-dimethyl-5-amino-2-pentanone oxime is often a viscous oil, making it difficult to achieve ultra-high purity (>99%) via extraction alone. Converting the tertiary amine into a crystalline salt forces the molecules into a rigid lattice, systematically excluding impurities .
Step-by-Step Methodology:
Dissolution: Dissolve the free base oxime in a dry, polar solvent mixture (e.g., Isopropanol/Acetone).
Acid Addition: Dissolve 1.05 equivalents of fumaric acid or oxalic acid in a minimum volume of hot Isopropanol. Add this dropwise to the oxime solution with rapid stirring.
Crystallization: Allow the mixture to cool to room temperature, then transfer to a 4°C refrigerator for 12 hours to induce crystallization.
Filtration: Filter the resulting crystals under vacuum, wash with cold Acetone, and dry in a vacuum desiccator.
Troubleshooting Q&A:
Q: My hydrochloride salt is highly hygroscopic and turns into a sticky gum on the filter paper. What is the alternative?
A: Aliphatic tertiary amine hydrochlorides are notoriously hygroscopic. Switch to a dicarboxylic acid. Fumarate and oxalate salts of N,N-dimethylalkylamines consistently yield highly crystalline, non-hygroscopic solids that are much easier to handle on the benchtop .
Workflow C: Silica Gel Column Chromatography
Causality & Logic: When extraction fails to remove structurally similar impurities (e.g., unreacted ketone or regioisomers), chromatography is required. However, the basic tertiary amine will interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing .
Step-by-Step Methodology:
Column Preparation: Slurry pack the silica gel using a solvent system containing a basic modifier (e.g., Dichloromethane with 1% Triethylamine).
Loading: Load the crude oxime (dissolved in a minimum amount of DCM) onto the column.
Elution: Elute using a gradient of DCM to DCM:MeOH (90:10) containing 1% NH₄OH or TEA.
Fractionation: Collect fractions and analyze by TLC (stain with Ninhydrin or Iodine, as the compound lacks strong UV chromophores).
Troubleshooting Q&A:
Q: The product streaks heavily on the TLC and the column fractions are broad and overlapping. How do I fix this?
A: The streaking is caused by the basic amine binding to the silica. You must pre-treat the silica with 1-2% triethylamine (TEA) or use a mobile phase containing 1% aqueous ammonia (e.g., DCM:MeOH:NH₄OH 90:9:1) to dynamically block these acidic sites.
Section 3: Frequently Asked Questions (FAQs) on Degradation
Q: Can I purify this oxime by vacuum distillation?A: It is highly discouraged. Aliphatic oximes are prone to severe thermal degradation. Under heat, especially in the presence of trace acidic impurities, the oxime can undergo the Beckmann rearrangement to form an amide, or dehydrate to form a nitrile. Furthermore, thermal stress can trigger reversion to the ketone.
Primary degradation pathways of aliphatic oximes under harsh acidic or thermal conditions.
Q: How should I store the purified N,N-dimethyl-5-amino-2-pentanone oxime?A: Store the compound as a solid salt (e.g., fumarate) rather than the free base oil. Keep it in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent oxidative degradation of the tertiary amine (N-oxide formation) and hydrolysis of the oxime.
References
Title: US Patent 5,942,536 A - N-[2-substituted-3-(2-aminoethyl)
Optimization
Overcoming challenges in the scale-up of N,N-dimethyl-5-amino-2-pentanone oxime production
An essential intermediate in various pharmaceutical and organic synthesis pathways, N,N-dimethyl-5-amino-2-pentanone oxime presents unique challenges when transitioning from bench-scale synthesis to pilot or industrial p...
Author: BenchChem Technical Support Team. Date: April 2026
An essential intermediate in various pharmaceutical and organic synthesis pathways, N,N-dimethyl-5-amino-2-pentanone oxime presents unique challenges when transitioning from bench-scale synthesis to pilot or industrial production. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of its scale-up. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and efficiency of your synthesis.
Core Synthesis Pathway: Oximation of N,N-dimethyl-5-amino-2-pentanone
The primary and most direct route to N,N-dimethyl-5-amino-2-pentanone oxime is the condensation reaction between the parent ketone, N,N-dimethyl-5-amino-2-pentanone, and a hydroxylamine source, typically hydroxylamine hydrochloride (NH₂OH·HCl).[1][2] The reaction is generally performed in the presence of a base to neutralize the HCl released and to free the hydroxylamine nucleophile.
While the reaction appears straightforward, its execution on a larger scale introduces variables that can significantly impact yield, purity, and safety.[3][4] This guide will address these variables systematically.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of N,N-dimethyl-5-amino-2-pentanone oxime synthesis.
Q1: We are experiencing significantly lower yields on a 5L scale compared to our 250mL lab-scale synthesis. What are the likely causes and how can we mitigate this?
A1: A drop in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer.[4]
Potential Causes & Solutions:
Inefficient Mixing and Mass Transfer: In larger vessels, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[5]
Solution: Evaluate your reactor's agitation system. Ensure the impeller type and stirring speed are adequate for the vessel geometry and batch volume. For heterogeneous mixtures, a bottom-outlet reactor with a powerful overhead stirrer is recommended. The goal is to maintain a homogenous slurry or solution throughout the reaction.
Poor Temperature Control: Oximation reactions are often exothermic. The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation less efficient.[4][5] Uncontrolled temperature increases can lead to product degradation or the formation of byproducts, such as amides via the Beckmann rearrangement.[6][7]
Solution: Implement stringent temperature control. Use a reactor with a cooling jacket and ensure your cooling system has the capacity to handle the heat evolution. A critical step is the slow, controlled addition of one of the reagents (e.g., adding the hydroxylamine/base solution portion-wise to the ketone solution) to manage the exotherm.[5] Continuous monitoring of the internal batch temperature is mandatory.
Incomplete Reaction: Reaction times do not always scale linearly. What works in a small flask may be insufficient in a large reactor due to the aforementioned mass transfer limitations.
Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or GC. Do not rely solely on time. The reaction should be considered complete only when the starting ketone is consumed to a predetermined level (e.g., <1% remaining).
Q2: Our final product is contaminated with an unknown impurity that is difficult to remove by standard crystallization. How can we identify and prevent its formation?
A2: The identity of an impurity is often linked to the reaction conditions or the quality of the starting materials.
Potential Causes & Solutions:
Starting Material Impurities: The purity of the initial N,N-dimethyl-5-amino-2-pentanone is paramount. Any ketone- or aldehyde-based impurities in the starting material will also undergo oximation, leading to corresponding oxime impurities that may have similar solubility profiles to your desired product, making them difficult to separate.[5]
Solution: Always use a starting ketone of the highest possible purity. Characterize the starting material by GC/MS or NMR before beginning the scale-up process to identify any potential contaminants. If necessary, purify the ketone via distillation before use.
Side Reactions:
Beckmann Rearrangement: Under acidic conditions or at elevated temperatures, the oxime can rearrange to form an N-substituted amide.[7] This is a common side reaction in oxime synthesis.
Prevention: Maintain careful control over the reaction pH. The use of a mild base like sodium acetate or sodium carbonate is often preferred over strong bases to buffer the system.[5][8] Strict temperature control is also crucial.
Hydrolysis: The oxime product can hydrolyze back to the ketone and hydroxylamine, especially during work-up in the presence of strong acids.[1]
Prevention: During the work-up, use mild washing steps. Employ saturated sodium bicarbonate or brine solutions instead of strong acids or bases where possible.
Hydroxylamine Instability: Free hydroxylamine can be unstable, especially in alkaline solutions or at higher temperatures.[9] Its decomposition can lead to various byproducts.
Prevention: Prepare the free hydroxylamine in situ from its hydrochloride salt with a base. Add this solution to the ketone promptly. Avoid letting solutions of free hydroxylamine stand for extended periods.
Below is a logical workflow for diagnosing and addressing low reaction yields.
Caption: A logical workflow to diagnose and address low reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during the scale-up?
A: The most critical parameters are:
Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent side reactions and degradation.[5]
Rate of Addition: The speed at which reagents are added directly impacts heat generation. A slow, controlled addition is key to a safe and selective reaction.
Mixing/Agitation: Efficient mixing is crucial for maintaining homogeneity, ensuring good mass transfer, and preventing localized temperature gradients.[5]
pH: The pH of the reaction should be carefully controlled to ensure the hydroxylamine is in its active, free-base form without creating conditions that promote side reactions like the Beckmann rearrangement.[9]
Q: What are the primary safety considerations for the scale-up synthesis of this oxime?
A:
Exothermicity: Be prepared for significant heat evolution. Ensure the reactor's cooling capacity is sufficient for the batch size and that an emergency cooling plan is in place.[4][10]
Hydroxylamine Hydrochloride: While stable as a salt, free hydroxylamine can be unstable and decompose, particularly at elevated temperatures. Handle according to safety data sheets.[5][9]
Solvent Choice: Use solvents with appropriate boiling points and safety profiles. Avoid highly volatile or peroxide-forming solvents where possible.[3] Ensure adequate ventilation and use intrinsically safe equipment if flammable solvents are necessary.
Q: Can this reaction produce different isomers of the oxime?
A: Yes, ketoximes can exist as two geometric stereoisomers (E/Z isomers).[1] The ratio of these isomers is often thermodynamically controlled and can be influenced by reaction temperature and solvent.[5] For most applications, a consistent, reproducible isomer ratio is the primary goal. If a single, pure isomer is required, further purification by chromatography or specialized crystallization techniques may be necessary.[11]
Protocols and Data
Illustrative Synthesis Protocol
The following protocols are provided as a general guide. They must be adapted and optimized for your specific equipment and safety procedures.
Part A: Lab-Scale Synthesis (250 mL Flask)
Setup: Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser, and a thermometer.
Reagent Charging: To the flask, add N,N-dimethyl-5-amino-2-pentanone (0.1 mol, 14.3 g). Add 75 mL of ethanol and stir until dissolved.
Base and Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol, 8.34 g) and sodium acetate (0.15 mol, 12.3 g) in 50 mL of water.
Reaction: Add the hydroxylamine/acetate solution to the stirring ketone solution over 15-20 minutes. An exotherm may be observed. Maintain the internal temperature between 25-35°C using a water bath.
Monitoring: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress by taking aliquots for TLC or GC analysis.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation or recrystallization.
Part B: Pilot-Scale Synthesis (20 L Reactor)
Setup: Ensure a clean and dry 20 L glass-lined reactor equipped with an overhead stirrer, a cooling jacket, a temperature probe, and an addition funnel is ready for use.
Reagent Charging: Charge the reactor with N,N-dimethyl-5-amino-2-pentanone (4.0 mol, 572 g) and 3.0 L of ethanol. Start agitation to ensure dissolution.
Base and Hydroxylamine Addition: In a separate suitable vessel, dissolve hydroxylamine hydrochloride (4.8 mol, 334 g) and sodium acetate (6.0 mol, 492 g) in 2.0 L of water.
Reaction: Slowly add the hydroxylamine/acetate solution to the reactor via the addition funnel over 60-90 minutes. Circulate coolant through the reactor jacket to maintain the internal temperature below 35°C.
Monitoring: Stir the mixture at 25-30°C. Take samples every hour for HPLC analysis to monitor the disappearance of the starting ketone. The reaction is typically complete after 8-12 hours.
Work-up: Once complete, concentrate the reaction mixture under vacuum to remove the bulk of the ethanol. Add 8 L of water and 8 L of ethyl acetate. Stir vigorously for 20 minutes, then stop agitation and allow the layers to separate. Drain the lower aqueous layer.
Purification: Wash the organic layer with 4 L of brine. Transfer the organic layer to a clean vessel and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude oxime.
Scale-Up Parameter Comparison
The following table summarizes representative data for the synthesis at different scales. Note that these are illustrative values and may need to be optimized for your specific equipment and conditions.
Parameter
Lab-Scale (0.1 mol)
Pilot-Scale (4.0 mol)
Key Rationale for Change
Ketone
14.3 g
572 g
40x scale increase.
NH₂OH·HCl
1.2 eq (8.34 g)
1.2 eq (334 g)
Maintain molar ratio for efficiency.
Base (NaOAc)
1.5 eq (12.3 g)
1.5 eq (492 g)
Maintain molar ratio for pH control.
Solvent Volume
~125 mL
~5.0 L
Volume increases to ensure stirrability and aid in heat transfer.
May be longer due to mass transfer effects at scale.
Cooling Method
Water Bath
Reactor Cooling Jacket
Required for efficient heat dissipation at a larger scale.[4]
General Synthesis and Work-Up Workflow
Caption: A generalized workflow for the synthesis and purification of the target oxime.
References
ACS Publications. (2025). Research Progress on Sustainable and Green Production of Oxime.
ResearchGate. (n.d.). Examples of industrial oxime products and their synthesis with....
ACS Publications. (2018). Microdroplets as Microreactors for Fast Synthesis of Ketoximes and Amides. The Journal of Organic Chemistry.
Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.
Wikipedia. (n.d.). Oxime.
Hydro-Oxy. (2024). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2.
Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.
ResearchGate. (n.d.). Synthetic applications. A) Gram‐scale synthesis of 32. B) Ketoximes as directing group in C−H activation. Reaction conditions.
PubMed. (2024). Production of Oximes Directly from Sustainable Lignocellulose-Derived Aldehydes and Ammonia over HTS-1 Catalyst.
Royal Society of Chemistry. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex.
University of Illinois. (2019). Scale-up Reactions - Division of Research Safety.
Google Patents. (n.d.). US3808275A - Process for producing oximes.
Carbogen Amcis. (n.d.). Safety Assessment for the Scale-up of an Oxime Reduction.
Technical Support Center: Stabilizing N,N-dimethyl-5-amino-2-pentanone oxime
Welcome to the Technical Support Center for N,N-dimethyl-5-amino-2-pentanone oxime (CAS 206062-77-3). This aliphatic amino-oxime serves as a critical synthetic intermediate, most notably in the development of 5-HT1F rece...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N,N-dimethyl-5-amino-2-pentanone oxime (CAS 206062-77-3). This aliphatic amino-oxime serves as a critical synthetic intermediate, most notably in the development of 5-HT1F receptor agonists and related neuro-pharmaceuticals 1[1].
Due to the presence of both a basic tertiary amine and a labile ketoxime moiety, this compound is highly susceptible to multifaceted degradation. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during storage and experimentation.
Part 1: Troubleshooting Guide & FAQs
Q1: My oxime stock solution is losing purity over time, and I am detecting N,N-dimethyl-5-amino-2-pentanone in my mass spectra. What is driving this?A1: You are observing acid-catalyzed hydrolysis . Oximes exist in a delicate equilibrium with their parent carbonyl compounds. If your solution pH drops below 5.0, the oxime nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the adjacent imine carbon, inviting nucleophilic attack by water. This forms a tetrahedral intermediate that rapidly collapses, cleaving the molecule into the parent ketone and hydroxylamine 2[2].
Causality Fix: Buffer your solutions to pH 7.0–7.5 to prevent protonation of the oxime, while keeping the tertiary amine (pKa ~9.5) protonated for aqueous solubility.
Q2: I stored the oxime at neutral pH, but I am still seeing degradation without ketone formation. The solution has also slightly yellowed. Why?A2: This indicates oxidative degradation . The molecule contains two oxidation-prone sites: the N,N-dimethylamino group (which can form an N-oxide) and the oxime group itself. In the presence of dissolved oxygen or trace transition metals (like Fe³⁺ or Cu²⁺), oximes can be oxidized to release nitric oxide (NO) or form nitrones and nitroso byproducts 3[3].
Causality Fix: Sparging your buffers with Argon and adding a chelating agent (e.g., 1 mM EDTA) will sequester catalytic metals and halt autoxidation.
Q3: Can I use heat to accelerate dissolution or downstream reactions?A3: Proceed with extreme caution. Thermal stress (>60°C), especially in the presence of acidic impurities, can trigger the Beckmann rearrangement , permanently converting the ketoxime into an amide derivative. Furthermore, elevated temperatures exponentially accelerate hydrolytic cleavage 4[4]. Always maintain temperatures between 2–8°C for storage.
Part 2: Mechanistic Degradation Pathways
Understanding the specific vulnerabilities of N,N-dimethyl-5-amino-2-pentanone oxime is the first step in stabilizing it. The diagram below maps the environmental stressors to their respective chemical degradation pathways.
Logical pathways of N,N-dimethyl-5-amino-2-pentanone oxime degradation.
Part 3: Self-Validating Stabilization Protocol
To guarantee scientific integrity, this protocol is designed as a Self-Validating System using Mass Balance Tracking. By simultaneously quantifying the intact oxime and its primary degradant (the ketone), you can mathematically prove that your stabilization matrix is working. If
[Oxime]Initial=[Oxime]Final+[Ketone]Final
, an unmonitored oxidative pathway is active, signaling a failure in deoxygenation.
Step-by-Step Methodology
Step 1: Preparation of the Stabilization Matrix
Action: Prepare a 50 mM Phosphate buffer adjusted precisely to pH 7.4. Add 1 mM EDTA to the solution.
Causality: pH 7.4 prevents acid-catalyzed hydrolysis of the oxime bond while ensuring the tertiary amine remains protonated for solubility. EDTA chelates trace transition metals that act as catalysts for oxime autoxidation.
Step 2: Deoxygenation
Action: Sparge the buffer with high-purity Argon gas for 30 minutes prior to introducing the oxime.
Causality: Displacing dissolved oxygen eliminates the primary reactant required for the formation of nitrones and N-oxides.
Step 3: Dissolution and Thermal Control
Action: Dissolve the N,N-dimethyl-5-amino-2-pentanone oxime into the deoxygenated buffer at 2–8°C using gentle agitation (avoid sonication, which generates localized heat and ROS).
Causality: Low temperatures reduce the kinetic energy available to overcome the activation barrier for hydrolytic cleavage.
Step 4: Self-Validation via HPLC-UV/MS
Action: Run an aliquot on an HPLC-UV/MS system calibrated with standards for both the intact oxime and N,N-dimethyl-5-amino-2-pentanone. Calculate the molar mass balance.
Causality: This step closes the validation loop. A mass balance recovery of >98% confirms the absence of hidden degradation pathways, ensuring the trustworthiness of your stock solution for downstream applications.
Step-by-step workflow for stabilizing and validating oxime integrity.
Part 4: Quantitative Stability Metrics
The following table summarizes the quantitative impact of various environmental stressors on the stability of N,N-dimethyl-5-amino-2-pentanone oxime over a 72-hour period.
Experimental Condition
Buffer pH
Temp (°C)
Additives
Intact Oxime Recovery (72h)
Primary Degradant Identified
Acidic Stress
3.0
25
None
35%
N,N-dimethyl-5-amino-2-pentanone
Oxidative Stress
7.4
25
10 µM Fe³⁺
62%
Nitroso species / N-Oxides
Thermal Stress
7.4
60
None
81%
Ketone (Thermal Hydrolysis)
Optimized Protocol
7.4
4
1 mM EDTA, Ar
>99%
None (Stable)
References
US5942536A - N- 2-substituted-3-(2-aminoethyl)-1H-indol-5-YL!-Amides - Google Patents. Google Patents.
Investigating The Impact of High Temperature Agitation Leaching on The Rate of Oxime Degradation. Cloudfront.net.
(PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate.
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI. MDPI.
Troubleshooting peak splitting of oxime isomers in chromatography
Technical Support Center: Troubleshooting Peak Splitting of Oxime Isomers in Chromatography As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible peak shapes, shouldering, o...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Peak Splitting of Oxime Isomers in Chromatography
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible peak shapes, shouldering, or outright peak splitting when analyzing oxime-containing compounds. Unlike simple degradation or column voids, oxime chromatography is heavily influenced by the fundamental stereochemistry of the C=N double bond.
This guide is designed to help you diagnose the root cause of oxime peak splitting, understand the underlying thermodynamic mechanisms, and implement self-validating chromatographic workflows to achieve baseline resolution.
Part 1: The Causality of Oxime Peak Splitting (FAQs)
Q1: Why does my purified oxime sample exhibit a split peak or a broad "plateau" between two peaks?A1: Oximes (R-C=NOH) exist as E (entgegen) and Z (zusammen) geometric isomers. The energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the isomers generally stable and separable at room temperature[1]. However, when exposed to thermal energy (in Gas Chromatography) or acidic/basic conditions (in High-Performance Liquid Chromatography), the energy barrier is overcome, causing the isomers to dynamically interconvert on-column. This
A⇌B
interconversion manifests as incompletely resolved peaks connected by a characteristic broadening or "plateau" known as the interconversion region[2].
Q2: How can I definitively distinguish between a physical column defect and true E/Z dynamic interconversion?A2: You must perform a temperature-dependency study. Physical column defects (like a void at the column head or channeling) will cause every analyte to split proportionally, and changing the temperature will merely shift the retention time without fixing the split ratio. Conversely, E/Z interconversion is a thermodynamic process. If you lower the column temperature and the peaks sharpen while the valley between them deepens (indicating slowed interconversion kinetics), you are observing dynamic chromatography[1].
Q3: What mobile phase strategy should I use to resolve E/Z isomers without inducing tailing or interconversion?A3: While adding acidic modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic analytes by masking residual silanols, these protons can inadvertently catalyze the rotation around the C=N bond, exacerbating interconversion[1]. The optimal strategy is to use a neutral pH mobile phase to freeze the tautomeric/isomeric equilibrium[3]. To separate the closely eluting isomers, employ a shallower gradient or an isocratic elution with a lower percentage of the strong solvent to maximize the retention factor (
k′
) and selectivity (
α
)[1].
Part 2: Diagnostic Logic & Workflow
Before altering your method, use the following diagnostic logic tree to confirm the causality of your peak splitting.
Caption: Diagnostic workflow to distinguish physical column defects from dynamic E/Z oxime interconversion.
Part 3: Actionable, Self-Validating Methodologies
Protocol A: HPLC Method Optimization for E/Z Oximes
This protocol is designed to suppress acid-catalyzed interconversion and maximize steric selectivity. It includes a self-validation step to ensure method robustness.
Baseline Evaluation: Inject the oxime sample using your standard reversed-phase gradient (e.g., 5–95% Acetonitrile in Water) at 30 °C. Record the resolution (
Rs
).
Modifier Elimination: Remove all acidic or basic additives (e.g., TFA, ammonia) from the mobile phase. Prepare samples in a neutral solvent and analyze them promptly to prevent in-solution degradation[1].
Isocratic Shallow Elution: Switch to an isocratic method. Calculate the solvent composition where the oxime elutes in the gradient, and set the isocratic hold 5–10% lower than that value (e.g., 40% Acetonitrile). This increases the time the analytes interact with the stationary phase, amplifying subtle steric differences between the E and Z forms[1].
Thermal Stabilization: Lower the column compartment temperature to 15–20 °C to kinetically freeze the isomers.
Self-Validation (Fraction Collection): To prove your method is non-catalytic, collect the eluate corresponding to "Peak 1" (the first eluting isomer). Immediately re-inject this fraction.
Success: The chromatogram shows a single, sharp peak.
Failure: The chromatogram shows two peaks again, proving that your mobile phase or column chemistry is still actively catalyzing interconversion.
Protocol B: GC-MS Mitigation of Thermal Isomerization
Gas chromatography introduces massive thermal energy, which easily overcomes the C=N rotational barrier.
Inlet Deactivation: Ensure the GC injector liner is clean and deactivated. Silanizing the liner prevents active silanol sites from catalyzing the isomerization during volatilization[1].
Thermal Reduction: Lower the injector and detector temperatures to the absolute minimum required for efficient transfer (e.g., drop from 250 °C to 180–200 °C). Oximes are highly susceptible to thermal degradation and rotation[1].
Velocity Optimization: Increase the carrier gas flow rate. While this slightly reduces theoretical plates, a faster transit time through the column minimizes the temporal window available for the isomers to interconvert, reducing the plateau effect[2].
Part 4: Quantitative Data & Mechanistic Insights
The table below summarizes the causal relationships between chromatographic parameters and oxime resolution, based on established field data.
Parameter Adjusted
Observation / Result
Mechanistic Causality
Column Temp (HPLC)
Decreasing from 40 °C to 15 °C improves
Rs
and eliminates bridging.
Low thermal energy slows the kinetics of E/Z interconversion, "freezing" the isomers.
Mobile Phase pH
Neutral pH yields sharper individual peaks compared to 0.1% TFA.
Acidic protons protonate the oxime nitrogen, lowering the energy barrier and catalyzing C=N bond rotation.
GC Injector Temp
Lowering from 250 °C to 180 °C reduces peak tailing and the plateau region.
High thermal energy in the inlet instantly overcomes the rotational energy barrier, causing immediate interconversion.
Elution Mode
Isocratic elution resolves closely eluting isomers better than steep gradients.
Maximizes the retention factor (
k′
), allowing subtle steric differences of the E/Z spatial arrangements to interact with the stationary phase.
The Mechanism of Dynamic Chromatography
When the rate of interconversion is similar to the rate of chromatographic separation, molecules spend part of their transit time as the E-isomer and part as the Z-isomer. This results in the molecules eluting at an intermediate time, creating the characteristic plateau.
Wong, Y. F., et al. Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. MDPI. Available at:[Link]
Shinde, Y., et al. Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, Indian Academy of Sciences. Available at:[Link]
Technical Support Center: Optimizing the Beckmann Rearrangement of Ketoximes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, optimize, and scale the Beckmann rearrangement o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, optimize, and scale the Beckmann rearrangement of ketoximes. This resource moves beyond basic recipes, focusing on the mechanistic causality behind reagent selection, stereoelectronic control, and the mitigation of competing side pathways.
System Overview & Mechanistic Causality
The Beckmann rearrangement is the acid- or Lewis acid-catalyzed transformation of an oxime into an amide. The foundational causality of this reaction relies on converting the oxime hydroxyl group into a superior leaving group (e.g., via protonation, tosylation, or Lewis acid coordination) 1.
This activation initiates a concerted, stereospecific alkyl or aryl shift. The substituent strictly anti-periplanar (trans) to the leaving group migrates to the nitrogen atom, breaking the weak N–O bond and forming a highly reactive nitrilium ion intermediate 1, 2. Finally, this intermediate is trapped by water to form an imidic acid, which rapidly tautomerizes into the thermodynamically stable amide 1.
Mechanistic pathways of the Beckmann rearrangement and competing side reactions.
Diagnostic FAQ: Reagents, Solvents, and Selectivity
Q: How does the choice of solvent actively participate in the reaction mechanism?A: The Beckmann rearrangement is a strong case of "active solvent effect." Solvents do not merely dissolve the reactants; they actively lower the activation barrier of the rate-determining 1,2-shift by assisting in proton transfer and stabilizing the transition state 3. Polar aprotic solvents (like anhydrous acetonitrile) are highly effective because they stabilize the nitrilium intermediate without introducing excess water that could cause premature hydrolysis [[4]]().
Q: What governs the regioselectivity of the migrating group?A: Migration is stereospecific, strictly dictated by the group anti (trans) to the leaving group on the nitrogen 5. However, under strongly acidic conditions, oximes can undergo rapid E/Z isomerization. If interconversion occurs faster than the rearrangement itself, the product distribution will reflect the inherent migratory aptitude of the substituents (tertiary alkyl > secondary alkyl > aryl > primary alkyl) rather than the initial stereochemistry 2.
Troubleshooting Guide: Eradicating Side Reactions
Diagnostic workflow for resolving common Beckmann rearrangement side reactions.
Issue 1: Formation of Nitriles (Beckmann Fragmentation)
Causality: When the group alpha to the oxime can stabilize a carbocation (e.g., quaternary carbons, or heteroatom-substituted centers), the molecule undergoes fragmentation instead of rearrangement, yielding a nitrile and a carbocation 6.
Solution: Avoid harsh Brønsted acids like H₂SO₄. Transition to milder Lewis acids (e.g., 50 mol% Iodine in acetonitrile) and lower the reaction temperature to kinetically favor the rearrangement pathway over fragmentation [[4]](), [[5]]().
Issue 2: Reappearance of the Starting Ketone
Causality: The oxime starting material or the highly electrophilic nitrilium ion intermediate is being hydrolyzed by excess water in the reaction matrix 7.
Solution: Enforce strictly anhydrous conditions. Utilize dehydrating agents like phosphorus pentoxide (P₂O₅) or add a slight excess of hydroxylamine hydrochloride to push the equilibrium back toward the oxime 7.
Issue 3: Spectral Data Indicates an α-Amino Ketone
Causality: This indicates the Neber rearrangement has hijacked the pathway. It occurs when an O-sulfonated oxime (like a tosylate) is exposed to basic conditions, forming an azirine intermediate that subsequently hydrolyzes into an α-amino ketone 7.
Solution: Verify the pH of your reaction matrix. The Beckmann rearrangement strictly requires acidic or neutral Lewis-acidic conditions. If pre-forming an oxime tosylate, ensure the subsequent rearrangement step is performed without residual base [[7]]().
This environmentally friendly protocol avoids harsh acids, making it ideal for substrates prone to fragmentation or polymerization 4.
Self-Validating Checkpoint: The deep purple color of elemental iodine will persist during the reflux, visually confirming active catalysis. Upon the addition of the sodium thiosulfate quench, the solution will rapidly turn colorless, confirming successful neutralization.
Step-by-Step Methodology:
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the ketoxime (1.0 mmol) in anhydrous acetonitrile (3.0 mL).
Add elemental iodine (50 mol%, 0.5 mmol) to the solution. Causality: Iodine acts as a mild Lewis acid, electrophilically activating the oxime oxygen without the destructive potential of strong Brønsted acids.
Heat the mixture to reflux (approx. 82 °C) for 1 hour. Monitor reaction progress via TLC until the starting oxime is fully consumed.
Cool the reaction mixture to room temperature and quench with saturated aqueous Na₂S₂O₃ until the purple color dissipates.
Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the N-substituted amide.
This classical method is highly effective for converting cyclic ketoximes (e.g., 1-tetralone oxime) into lactams, a process vital for polymer chemistry (e.g., Nylon production) 8.
Self-Validating Checkpoint: PPA is extremely viscous at room temperature. As it reaches the target temperature (150 °C), the viscosity will drop significantly, ensuring homogeneous mixing. Product formation is confirmed by the immediate precipitation of the lactam upon basic neutralization.
Step-by-Step Methodology:
Pre-heat Polyphosphoric Acid (approx. 5–10 equivalents by weight) in a round-bottom flask to 120–150 °C to reduce its viscosity.
Add the cyclic ketoxime portion-wise over 5 minutes with vigorous stirring. Causality: The high acidity and immense dehydrating capacity of PPA rapidly drive nitrilium ion formation while simultaneously sequestering water to prevent hydrolysis.
Stir the mixture vigorously for an additional 5–10 minutes at 150 °C to ensure complete conversion 8.
Pour the hot, viscous mixture directly onto crushed ice to quench the reaction and dilute the acid.
Neutralize the aqueous mixture carefully with aqueous ammonia (NH₄OH) while maintaining a low temperature (ice bath). The target lactam will precipitate as a solid.
Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the optimization parameters across different catalytic systems to aid in rational condition selection based on your substrate's stability profile.
Preventing decomposition of oximes during analysis
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously challenging workflows in chromatography: the analysis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously challenging workflows in chromatography: the analysis of oximes.
Oximes (R1R2C=NOH) are highly polar, thermally labile, and pH-sensitive compounds. Whether you are analyzing pharmaceutical intermediates, environmental pesticides (like aldicarb), or conducting metabolomics, oximes frequently fall victim to thermal degradation in Gas Chromatography (GC) or acid-catalyzed hydrolysis in Liquid Chromatography (LC).
This guide bypasses generic advice to provide you with a self-validating, mechanistic approach to troubleshooting oxime decomposition.
Diagnostic Workflow: Identifying Oxime Anomalies
Before altering your instrument parameters, you must correctly diagnose whether your oxime is degrading, isomerizing, or fragmenting. Use the diagnostic logic tree below to isolate the root cause based on your analytical modality.
Figure 1: Diagnostic workflow for identifying and resolving oxime analytical anomalies.
Troubleshooting Guide 1: Gas Chromatography (GC-MS)
The Issue: You inject a pure oxime standard, but the chromatogram shows poor peak shape, multiple peaks, or a complete conversion into a nitrile or ketone[1].
The Causality (Mechanism):
The -C=N-OH group is highly susceptible to thermal degradation. At standard GC injection port temperatures (250°C–300°C), aldoximes undergo rapid thermal dehydration, losing a water molecule to form nitriles[1]. Ketoximes, conversely, may undergo a thermally induced Beckmann rearrangement to form amides, or revert to their parent ketones[2]. Furthermore, active silanol groups (-Si-OH) on the glass liner or column walls act as catalytic sites that lower the activation energy for this decomposition[3].
The Solution:
To prevent thermal breakdown, the polar hydroxyl proton must be masked. Derivatization—specifically silylation—replaces the active hydrogen with a trimethylsilyl (TMS) group, eliminating hydrogen bonding, increasing volatility, and drastically improving thermal stability[2][3].
Protocol: Step-by-Step Silylation of Oximes (Self-Validating System)
Note: This system is self-validating; if the derivatization fails, the solvent peak will tail heavily, or the internal standard will show poor recovery, immediately indicating moisture contamination.
Sample Drying: Transfer your oxime extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Silylating reagents react preferentially with water; even trace moisture will quench the reaction[3].
Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous, aprotic solvent (e.g., ethyl acetate or pyridine)[2].
Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane)[2]. The TMCS acts as a catalyst to drive the reaction forward.
Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 70°C for 60 minutes[2].
Analysis: Cool to room temperature. Inject 1 µL into the GC-MS. You should now observe a single, sharp peak corresponding to the[M+72] TMS-oxime derivative.
The Issue: Your oxime peak area decreases over time while sitting in the autosampler, or you observe the emergence of a peak corresponding to the parent aldehyde/ketone[4].
The Causality (Mechanism):
Oxime formation is a reversible condensation reaction between a carbonyl compound and hydroxylamine. In LC-MS, analysts frequently use acidic mobile phase modifiers (like 0.1% Formic Acid or Trifluoroacetic Acid) to promote positive ion electrospray ionization (+ESI). However, in an acidic aqueous environment, the oxime nitrogen is protonated, making the adjacent carbon highly susceptible to nucleophilic attack by water. This triggers acid-catalyzed hydrolysis, reverting the oxime back to its parent carbonyl[4].
The Solution:
You must decouple your chromatography from aggressive acidic environments. Adjusting the mobile phase to a neutral pH or using highly volatile, milder buffering agents prevents the hydrolysis pathway while maintaining MS compatibility[4].
Protocol: Mobile Phase Optimization for Oxime Stability
Buffer Substitution: Eliminate strong acids like TFA. Replace the aqueous mobile phase (Mobile Phase A) with 10–20 mM Ammonium Acetate adjusted to pH 6.5–7.0[5].
Diluent Matching: Ensure your sample diluent matches the initial mobile phase conditions. Do not dissolve the oxime in 100% methanol if your gradient starts at 5% organic, as this causes solvent-mismatch peak distortion.
Thermal Control: Set the autosampler thermostat to 4°C. Hydrolysis kinetics are temperature-dependent; cooling the sample tray halts degradation during long analytical sequences.
Data Presentation: Derivatization Strategies
When raw analysis fails, selecting the correct derivatization agent is critical. The table below summarizes the quantitative and qualitative impacts of various reagents on oxime analysis.
Derivatization Agent
Modality
Mechanism
Advantages
Limitations
BSTFA + 1% TMCS
GC-MS
Silylation (replaces -OH with -TMS)
Excellent thermal stability; high volatility; sharp peak shapes[2].
Instantaneous reaction in aqueous conditions; massive boost to +ESI MS response[5].
Requires DMAP catalyst; adds significant mass to the analyte[5].
PFBHA
GC/LC
Carbonyl trapping (forms stable oximes)
Excellent for trapping volatile carbonyls before they degrade[6].
Adds 195 amu per carbonyl; unsuitable for high-mass analytes[6].
Frequently Asked Questions (FAQs)
Q: I am analyzing a pure oxime standard by HPLC, but I consistently see two closely eluting peaks. Is my sample degrading on the column?A: Not necessarily. Due to the restricted rotation around the C=N double bond, oximes inherently exist as E (entgegen) and Z (zusammen) stereoisomers[7]. In reversed-phase HPLC, these isomers often possess slightly different hydrophobicities and will resolve into two distinct peaks[7][8]. To validate that this is isomerization and not degradation, check your MS spectra: both peaks will share an identical m/z. Alternatively, 1H NMR will show characteristic chemical shift differences for the protons adjacent to the oxime group[7].
Q: My GC-MS chromatogram shows a massive peak corresponding to a nitrile, but my benchtop NMR data shows a perfectly pure aldoxime. What is happening?A: You are observing an analytical artifact. The aldoxime is undergoing thermal dehydration inside the heated GC injection port, converting into a nitrile before it even reaches the column[1]. To prove this, perform a self-validating test: lower your GC inlet temperature by 50°C. If the nitrile peak shrinks and the oxime peak grows, it is injection port degradation[1]. You must derivatize the sample (via silylation) to proceed accurately[3].
Q: Can I use Electrospray Ionization (ESI) to prevent the fragmentation I see in Electron Ionization (EI)?A: Yes. EI is a "hard" ionization technique (typically 70 eV) that will shatter the oxime molecular ion, often making it indistinguishable from thermal degradation. Switching to LC-MS with ESI (a "soft" ionization technique) will preserve the intact [M+H]+ molecular ion[5]. However, remember that you trade thermal degradation in GC for potential hydrolytic degradation in LC, so you must strictly control your mobile phase pH[4].
References
ResearchGate. Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. Available at: [Link]
ACS Publications. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Available at: [Link]
PubMed. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Available at: [Link]
ResearchGate. How can I remove nitrile impurities from the oxime? (Discussion Thread). Available at:[Link]
Colorado State University / Regis. Derivatization in Analytical Chemistry. Available at: [Link]
NIH. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Available at: [Link]
ResearchGate. A new thermoresponsive polymer of poly(N-acryloylsarcosine methyl ester) with tunable LCST. Available at: [Link]
Technical Support Center: Purification of N,N-dimethyl-5-amino-2-pentanone oxime
Welcome to the technical support guide for the purification of N,N-dimethyl-5-amino-2-pentanone oxime. This document is designed for researchers, medicinal chemists, and process development scientists who are working wit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of N,N-dimethyl-5-amino-2-pentanone oxime. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and encountering challenges in achieving the desired purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
N,N-dimethyl-5-amino-2-pentanone oxime possesses two key functional groups that dictate its chemical behavior and, consequently, its purification strategy: a basic tertiary amine and a weakly acidic oxime. Understanding how to leverage the properties of these groups is fundamental to separating the target molecule from reaction-related impurities.
Part 1: Understanding Potential Impurities
Effective purification begins with identifying the potential impurities. In a typical synthesis of N,N-dimethyl-5-amino-2-pentanone oxime, which often involves the reaction of N,N-dimethyl-5-amino-2-pentanone with hydroxylamine, several impurities can arise.
Impurity Class
Specific Examples
Chemical Nature
Rationale for Presence
Unreacted Starting Material
N,N-dimethyl-5-amino-2-pentanone
Basic (Ketone)
Incomplete oximation reaction.
Hydroxylamine (or its salt)
Basic/Salt
Excess reagent used to drive the reaction to completion.[1][2]
By-products
Products of side reactions
Variable
Dependent on reaction conditions; may include dimers or degradation products.[3][4]
Geometric Isomers
(Z)-N,N-dimethyl-5-amino-2-pentanone oxime
Basic (Oxime)
Oximation of unsymmetrical ketones typically produces a mixture of (E) and (Z) isomers.[5][6]
Solvent & Reagents
Reaction solvents, base (e.g., Na₂CO₃)
Neutral/Basic
Residual materials from the reaction and workup.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of N,N-dimethyl-5-amino-2-pentanone oxime in a practical question-and-answer format.
Q1: My crude product is an oily residue with multiple spots on TLC. What is the most effective initial purification step?
Answer: For a molecule containing a basic amine, acid-base extraction is the most powerful and scalable initial purification technique.[7][8][9] It is highly effective at separating the basic target compound from neutral organic impurities and acidic by-products.
Causality: The tertiary amine group is readily protonated by a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[9][10] Neutral impurities, such as residual organic solvents or non-basic by-products, will remain in the organic layer and can be washed away. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.
Caption: Workflow for Acid-Base Extraction Purification.
Q2: I performed an acid-base extraction, but my product is still not pure. What should I try next?
Answer: If impurities persist after extraction, it indicates they have similar basicity to your target compound (e.g., unreacted ketone precursor or basic by-products). The next logical step is column chromatography .
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amines, this process can be complicated by their basicity.
Problem: Basic amines often streak or show poor separation on standard silica gel columns. This is due to strong, non-ideal interactions between the basic lone pair of the nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[8] This can lead to significant tailing and loss of product.
Solutions:
Mobile Phase Modifier: Add a small amount (0.5-2%) of a competing base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. This additive will preferentially interact with the acidic sites on the silica, allowing your target compound to elute more cleanly.[8]
Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as alumina (basic or neutral grade), which can mitigate the strong interactions seen with silica gel.[8]
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase (e.g., C18) can be an effective alternative.[8]
Q3: My compound appears to degrade on the silica gel column, even with a modified eluent. How can I improve stability?
Answer: Oximes can be sensitive to highly acidic conditions, which can be present on the surface of silica gel.[11] If you observe degradation (new spots appearing on TLC of column fractions), consider the following:
Deactivate the Silica: Prepare a slurry of your silica gel in the eluent containing triethylamine and let it sit for 15-20 minutes before packing the column. This ensures the stationary phase is thoroughly neutralized before the compound is loaded.
Switch to Alumina: As mentioned, basic or neutral alumina is an excellent alternative that avoids the acidic environment of silica.
Temperature Control: Run the column at room temperature. Avoid any procedures that might heat the column, as this can accelerate degradation. Oximes are generally stable but can decompose upon excessive heating.[6]
pH Stability: Be aware that oxime stability can be pH-dependent. While most are stable under neutral to moderately basic conditions, strong acids can cause hydrolysis or rearrangement.[11] Ensure any aqueous workups prior to chromatography do not expose the compound to harsh pH for extended periods.
Q4: My TLC shows two very close spots that I believe are E/Z isomers. Is it necessary to separate them, and how can I do it?
Answer: The formation of both syn (E) and anti (Z) isomers is common in the synthesis of unsymmetrical ketoximes.[5][6] For many applications, a mixture of isomers is acceptable. However, in drug development, regulatory bodies often require the characterization and control of each isomer.
Separation Strategy: Separating E/Z isomers can be challenging due to their similar physical properties.
Optimized Chromatography: High-performance flash chromatography with a very shallow solvent gradient may provide separation. Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with triethylamine) to maximize the difference in retention (ΔRƒ).
Fractional Recrystallization: If your compound is a solid, fractional recrystallization can be effective. This involves dissolving the isomeric mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially.[6][12][13] Multiple recrystallizations may be needed.
Preparative HPLC: For the highest purity and for isolating analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the most effective, albeit less scalable, method.[14][15]
Caption: Troubleshooting Decision Tree for Purification.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed as the primary purification step to remove neutral and acidic impurities.
Materials:
Crude N,N-dimethyl-5-amino-2-pentanone oxime
Diethyl ether (or ethyl acetate)
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel, beakers, Erlenmeyer flasks
Procedure:
Dissolution: Dissolve the crude product in diethyl ether (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
Layer Separation: Allow the layers to separate completely. The protonated amine product is now in the lower aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10, check with pH paper). This regenerates the free amine, which may cause the solution to become cloudy.
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of diethyl ether (equal to the original volume). Shake vigorously, venting frequently.
Isolation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified product. Repeat the back-extraction (Step 5) one more time with fresh ether to maximize recovery.
Drying and Concentration: Combine all organic extracts. Wash with brine (to help remove dissolved water), then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product from impurities of similar basicity.
Chromatography column, flasks for fraction collection
Procedure:
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give your product an Rƒ value of ~0.3. A common starting point for amines is 95:5:0.5 Heptane:Ethyl Acetate:Triethylamine. Adjust polarity as needed.
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent (e.g., 100% Heptane with 0.5% Et₃N). Ensure the column is packed evenly without air bubbles.
Sample Loading: Dissolve the sample in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin elution with the selected solvent system. If a gradient is needed, slowly increase the proportion of the more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed along with the eluent.
References
Worek, F., Thiermann, H., & Szinicz, L. (2010). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. Journal of Chromatography B, 878(28), 2689-2695. [Link]
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
Seizinger, B. S., & Hoffman, M. K. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(13), 1829-1835. [Link]
Saha, A., & Sen, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 624-627. [Link]
ResearchGate. (n.d.). (a) General scheme of oxime-based c&r purification of peptides. (b)... [Link]
Pawar, S. D., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences, 10(4S), 2341-2351. [Link]
Du, C., et al. (2017). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research, 56(46), 13734-13741. [Link]
ResearchGate. (2017). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam | Request PDF. [Link]
Georg, G. I., & Chen, Y. (2008). Product Class 15: Oximes. In Science of Synthesis (Vol. 27, pp. 605-646). Thieme.
Loiseau, F., & Beauchemin, A. M. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses. [Link]
ResearchGate. (2015). What is the most popular procedure to synthesize oximes? [Link]
Zhang, Z., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 17(4), 2825-2827.
Google Patents. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. US6235935B1.
ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. [Link]
ResearchGate. (1998). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
ResearchGate. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. [Link]
Addressing solubility issues of N,N-dimethyl-5-amino-2-pentanone oxime in reaction media
Introduction: Welcome to the technical support center for addressing solubility challenges in your reaction media. This guide is specifically tailored to researchers, scientists, and professionals in drug development who...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Welcome to the technical support center for addressing solubility challenges in your reaction media. This guide is specifically tailored to researchers, scientists, and professionals in drug development who are working with molecules featuring a combination of tertiary amine, ketone, and oxime functionalities, exemplified by structures akin to N,N-dimethyl-5-amino-2-pentanone oxime. While this specific molecule is not extensively documented in public literature, the principles outlined here are derived from the well-established chemical behaviors of its constituent functional groups. Our goal is to provide you with a robust framework for systematically troubleshooting and resolving solubility issues, ensuring the efficiency and success of your synthetic endeavors.
This document is structured as an interactive troubleshooting guide, presented in a question-and-answer format to directly address the common challenges you may encounter. We will delve into the underlying chemical principles, provide actionable protocols, and offer data-driven insights to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amino-keto-oxime compound is exhibiting poor solubility in my aprotic reaction solvent (e.g., THF, DCM). What is the underlying cause and how can I address this?
A1: The poor solubility of a compound like N,N-dimethyl-5-amino-2-pentanone oxime in aprotic solvents often stems from a mismatch in polarity. While the molecule has nonpolar hydrocarbon regions, the presence of the polar tertiary amine and the hydrogen-bonding capable oxime group introduces significant polarity. In a nonpolar aprotic solvent, the strong intermolecular forces between the polar functional groups of your compound (dipole-dipole interactions and hydrogen bonding between oxime groups) can be more energetically favorable than the weaker van der Waals forces it would form with the solvent.
Troubleshooting Steps:
Co-Solvent Addition: The introduction of a polar aprotic co-solvent, such as DMF or DMSO, can significantly enhance solubility. These solvents can effectively solvate the polar regions of your molecule, disrupting the strong solute-solute interactions.
Temperature Modification: Gently heating the reaction mixture can increase the kinetic energy of the system, helping to overcome the energy barrier of dissolution. However, be mindful of the thermal stability of your compound and reactants.
Protonation of the Tertiary Amine: The addition of a stoichiometric amount of a non-nucleophilic acid (e.g., HCl in dioxane, or methanesulfonic acid) will protonate the basic tertiary amine, forming an ammonium salt. This salt will have significantly increased polarity and may become more soluble in a wider range of polar solvents.
Q2: I've tried protonating my compound to improve solubility, but now it's insoluble in my desired nonpolar solvent. What should I do?
A2: This is a common outcome. By protonating the tertiary amine, you have created a salt, which will have drastically different solubility properties compared to the free base. Salts are generally soluble in polar protic solvents (like water or ethanol) and insoluble in nonpolar aprotic solvents (like hexane or toluene).
Workflow for Solvent System Selection:
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system based on the protonation state of your amino-keto-oxime.
Caption: Decision workflow for solvent selection.
Q3: Can the oxime group itself contribute to solubility issues? Are there any specific strategies to address this?
A3: Yes, the oxime group can significantly influence solubility. The (E)/(Z) isomerism of the oxime can affect the crystal lattice energy of the solid material; a more stable crystal lattice will be more difficult to dissolve. Additionally, the hydroxyl group of the oxime is capable of both donating and accepting hydrogen bonds, which can lead to self-association and reduced solubility in non-polar solvents.
Strategies Targeting the Oxime Group:
pH Adjustment (for amphoteric behavior): Oximes are weakly acidic and can be deprotonated under sufficiently basic conditions to form an oximate anion. This anion would be more soluble in polar protic solvents. Conversely, the oxime nitrogen is weakly basic and can be protonated under strongly acidic conditions.
Use of Hydrogen Bond Acceptors: Solvents that are good hydrogen bond acceptors, such as ethers (THF, dioxane) or esters (ethyl acetate), can compete with the self-association of the oxime, improving solubility.
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to determining the solubility of your amino-keto-oxime in a range of common laboratory solvents.
Materials:
Your amino-keto-oxime compound
A selection of solvents (see table below)
Analytical balance
Vortex mixer
Centrifuge
HPLC or other suitable analytical method for quantification
Procedure:
Prepare Saturated Solutions:
Accurately weigh approximately 10 mg of your compound into a series of 1.5 mL microcentrifuge tubes.
Add 1 mL of each test solvent to the respective tubes.
Vortex the tubes vigorously for 2 minutes.
Place the tubes on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Sample Preparation for Analysis:
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent for your analytical method.
Quantification:
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of your compound.
Calculate the solubility in mg/mL or mol/L.
Table 1: Suggested Solvents for Screening
Solvent Class
Examples
Expected Solubility of Amino-Keto-Oxime
Nonpolar Aprotic
Hexane, Toluene
Low
Polar Aprotic
THF, DCM, Acetone
Moderate
Polar Aprotic (High Boiling)
DMF, DMSO
High
Polar Protic
Water, Ethanol, Methanol
Moderate to High (pH-dependent)
Protocol 2: pH-Dependent Solubility Profile
This protocol will help you understand how the solubility of your compound changes with the pH of the aqueous medium.
Materials:
Your amino-keto-oxime compound
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12)
pH meter
Analytical balance
Shaker/rotator
HPLC or UV-Vis spectrophotometer
Procedure:
Prepare Buffered Suspensions:
Add an excess of your compound to a series of vials, each containing a different pH buffer.
Ensure the total volume is consistent across all samples.
Equilibration:
Seal the vials and place them on a shaker at a constant temperature for 24 hours.
Sample Analysis:
Filter or centrifuge the samples to remove undissolved solid.
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method.
Data Analysis:
Plot the solubility (concentration) as a function of pH. This will reveal the pH ranges where your compound is most soluble.
Part 3: Visualizing Logical Relationships
The interplay between the functional groups of an amino-keto-oxime and the properties of the solvent system dictates its solubility. The following diagram illustrates these key relationships.
Caption: Factors influencing the solubility of amino-keto-oximes.
References
Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms
Source: Springer
URL: [Link]
Title: Solubility of organic compounds
Source: Wikipedia
URL: [Link]
Title: The Art of Drug Synthesis
Source: Wiley
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Analysis of N,N-dimethyl-5-amino-2-pentanone Oxime and Other Aliphatic Oximes as Potential Acetylcholinesterase Reactivators
Introduction: The Enduring Quest for Effective Cholinesterase Reactivators Organophosphorus (OP) compounds, a class of chemicals used as pesticides and nerve agents, pose a significant threat due to their irreversible in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Quest for Effective Cholinesterase Reactivators
Organophosphorus (OP) compounds, a class of chemicals used as pesticides and nerve agents, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by convulsions, respiratory distress, and potentially death.[1][4]
The primary post-exposure treatment involves the administration of an oxime, a nucleophilic agent capable of reactivating the phosphorylated AChE.[5][6] For decades, the field has been dominated by quaternary pyridinium oximes like Pralidoxime (2-PAM) and Obidoxime.[7][8] However, these compounds have limitations, including their inability to efficiently cross the blood-brain barrier (BBB) and variable efficacy against different OP agents.[9] This has spurred research into novel reactivators, including non-pyridinium and purely aliphatic structures, with the goal of improving therapeutic outcomes.
This guide provides a detailed comparative analysis of a novel aliphatic ketoxime, N,N-dimethyl-5-amino-2-pentanone oxime . Due to its novelty, direct experimental data is not yet widely available. Therefore, this document serves as both a theoretical guide based on established structure-activity relationships (SAR) and a practical manual outlining the necessary experimental protocols to validate its efficacy. We will compare its hypothesized properties and performance against other simple aliphatic oximes, providing researchers and drug development professionals with the foundational knowledge and methodologies required for its evaluation.
Part 1: Synthesis and Physicochemical Characterization
A key principle in drug development is the establishment of a reliable and reproducible synthetic pathway. Here, we propose a logical, two-step synthesis for N,N-dimethyl-5-amino-2-pentanone oxime based on established organic chemistry principles.
Proposed Synthesis Pathway
The synthesis can be logically divided into the formation of the precursor ketone followed by oximation.
Step 1: Synthesis of N,N-dimethyl-5-amino-2-pentanone via Reductive Amination
Reductive amination is a robust method for forming amines from carbonyl compounds.[10][11] A plausible route starts from a commercially available precursor like 5-hydroxy-2-pentanone.
Reaction: 5-hydroxy-2-pentanone is reacted with dimethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to yield N,N-dimethyl-5-amino-2-pentanone. This one-pot reaction is efficient and avoids the use of harsh alkylating agents.[10]
Step 2: Oximation of the Precursor Ketone
The conversion of a ketone to its corresponding oxime is a standard condensation reaction.[12][13]
Reaction: N,N-dimethyl-5-amino-2-pentanone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent, often with a weak base like pyridine or sodium acetate to neutralize the liberated HCl.[13][14] This reaction typically proceeds with high yield.
Caption: Proposed two-step synthesis of the target oxime.
Physicochemical Properties: A Predictive Analysis
The structure of N,N-dimethyl-5-amino-2-pentanone oxime—a simple aliphatic chain with a tertiary amine and a ketoxime group—allows for the prediction of several key properties relevant to its potential as a therapeutic agent.
Property
Predicted Characteristic for N,N-dimethyl-5-amino-2-pentanone oxime
Rationale & Comparison with Aliphatic Alternatives
Solubility
High aqueous solubility at physiological pH.
The tertiary amine group (pKa ~9-10) will be protonated at pH 7.4, forming a cationic ammonium salt, which significantly enhances water solubility.[15] This is an advantage over purely neutral aliphatic oximes which have limited water solubility.
Lipophilicity
Low to moderate.
The aliphatic backbone contributes to lipophilicity, but the protonated amine and polar oxime group will dominate, resulting in a low calculated LogP. This suggests it may not readily cross the blood-brain barrier (BBB), a common trait for charged molecules.[9]
pKa (Oxime)
~10-11
Aliphatic ketoximes typically have a higher pKa than aromatic or pyridinium aldoximes. This is a critical parameter, as the reactivating species is the negatively charged oximate anion. A higher pKa means a lower concentration of the active oximate at physiological pH, which could be a kinetic disadvantage.[16]
Chemical Stability
High
Aliphatic oximes are generally more resistant to hydrolysis compared to analogous hydrazones. The absence of activating groups (like a pyridinium ring) suggests good stability in aqueous solution.
Part 2: Comparative Performance Analysis - Efficacy as an AChE Reactivator
The efficacy of an oxime is determined by its ability to reactivate the OP-inhibited enzyme. This process is governed by specific kinetic parameters that can be determined experimentally.
The Mechanism of AChE Reactivation
The reactivation of phosphorylated AChE (E-P) by an oxime (ROH) is a multi-step process.
Binding: The oxime first reversibly binds to the inhibited enzyme active site, forming a ternary complex (E-P-ROH). The affinity of the oxime for the inhibited enzyme is described by the dissociation constant, KD .[6]
Nucleophilic Attack: The deprotonated oximate anion (RO⁻) performs a nucleophilic attack on the phosphorus atom of the OP moiety.[5]
Regeneration: This attack cleaves the bond between the phosphorus and the enzyme's serine residue, regenerating active AChE (E) and forming a phosphorylated oxime (ROP), which then diffuses away. The rate of this chemical step is defined by the reactivation rate constant, k2 .[6]
The overall reactivation efficiency is often expressed as the second-order rate constant, kr (kr = k2 / KD).[6]
Caption: Kinetic scheme of AChE reactivation by an oxime.
Predicted Performance and Comparison
While no experimental data exists for N,N-dimethyl-5-amino-2-pentanone oxime, we can hypothesize its performance based on SAR studies of other aliphatic and non-quaternary oximes.[9][17]
Table of Comparative Kinetic Data (Hypothetical vs. Literature Values)
Compound
Structure
Organophosphate Inhibitor
KD (μM)
k2 (min-1)
kr (M-1min-1)
Reference / Rationale
N,N-dimethyl-5-amino-2-pentanone oxime
Aliphatic Amino-Ketoxime
Paraoxon
~500-1000 (Predicted)
~0.01-0.05 (Predicted)
~10-100 (Predicted)
Rationale: Lacks a quaternary ammonium group for strong binding to the enzyme's peripheral anionic site (PAS), leading to weaker affinity (higher KD). The high pKa of the aliphatic oxime results in a low concentration of the reactive oximate, leading to a slow chemical step (low k2).
Binding Affinity (KD): The primary driver for high-affinity binding in traditional oximes is the quaternary pyridinium ring, which interacts with the peripheral anionic site (PAS) of AChE. N,N-dimethyl-5-amino-2-pentanone oxime lacks this feature. While its protonated tertiary amine could provide some electrostatic interaction, it is expected to have significantly weaker binding affinity (a much higher KD) compared to pyridinium oximes like 2-PAM.[5] Its affinity might be comparable to or slightly better than simple neutral oximes like DAM due to the charged amine.
Reactivation Rate (k2): The intrinsic nucleophilicity of the oximate is crucial. The high pKa of aliphatic oximes is a major drawback, as it reduces the concentration of the active nucleophile at physiological pH. Therefore, the chemical reactivation step (k2) is predicted to be slow, likely in the same range as other simple aliphatic oximes like MINA and DAM.[16]
Overall Efficacy (kr): Due to the combination of predicted weak binding and a slow chemical step, the overall second-order rate constant (kr) for N,N-dimethyl-5-amino-2-pentanone oxime is expected to be low, significantly lower than that of standard pyridinium oximes.[17] However, its efficacy could be superior to the simplest aliphatic oximes if the amino group contributes favorably to binding or positioning within the active site.
Part 3: Experimental Validation Protocols
The following protocols provide a self-validating framework for testing the hypotheses outlined above. The primary method is the Ellman's assay , a robust colorimetric method for measuring cholinesterase activity.[18][19]
Materials and Reagents
Acetylcholinesterase (AChE) from human erythrocytes or other sources.
Oxime compounds for testing (N,N-dimethyl-5-amino-2-pentanone oxime and comparators).
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0).
96-well microplates and a microplate reader capable of kinetic measurements at 412 nm.[3]
Protocol 1: Determination of Oxime IC50 (Inhibitory Potential)
Before testing for reactivation, it is crucial to determine if the oxime itself inhibits AChE.[1][6]
Preparation: Prepare serial dilutions of the oxime in phosphate buffer.
Assay Setup (in 96-well plate):
To each well, add:
140 µL Phosphate Buffer
20 µL AChE solution
20 µL of oxime dilution (or buffer for control).
Incubate for 5 minutes at room temperature.
Reaction Initiation:
Add 10 µL of DTNB solution.
Add 10 µL of ATCI solution to start the reaction.
Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes (kinetic mode). The rate of color change is proportional to AChE activity.
Calculation: Calculate the percent inhibition for each oxime concentration relative to the control. Plot inhibition vs. log[oxime] and determine the IC50 value (the concentration of oxime that causes 50% inhibition).
Protocol 2: In Vitro AChE Reactivation Kinetics
This experiment determines the key kinetic constants (KD, k2, kr).
Enzyme Inhibition:
Incubate a solution of AChE with a specific concentration of the OP inhibitor (e.g., paraoxon) for a set time (e.g., 30 minutes) to achieve >95% inhibition.
Remove excess, unbound inhibitor by gel filtration (e.g., using a Sephadex G-50 column). This step is critical to prevent re-inhibition during the reactivation phase.
Reactivation Assay:
Prepare a series of dilutions of the oxime to be tested.
In a 96-well plate, add the inhibited AChE solution to wells containing the different oxime concentrations.
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 2, 5, 10, 20, 30 minutes).
Measure Residual Activity:
At each time point, take an aliquot from each reactivation well and add it to a new plate containing the Ellman's assay reagents (DTNB and ATCI).
Immediately measure the AChE activity as described in Protocol 1. The activity measured will be proportional to the amount of enzyme that has been reactivated.
Data Analysis:
For each oxime concentration, plot the natural log of the percentage of remaining inhibited enzyme versus time. The slope of this line is the observed first-order rate constant (kobs).
Plot kobs versus the oxime concentration. This plot will follow the Michaelis-Menten equation:
kobs = k2 / (1 + (KD / [Oxime]))
Fit this data using non-linear regression to determine the values for KD (dissociation constant) and k2 (maximal reactivation rate). The second-order rate constant (kr) can then be calculated as k2/KD.
Caption: Workflow for determining AChE reactivation kinetics.
Conclusion and Authoritative Grounding
This guide presents a comparative framework for evaluating N,N-dimethyl-5-amino-2-pentanone oxime, a novel aliphatic oxime. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit high water solubility but will likely be a weak reactivator of OP-inhibited AChE due to poor binding affinity and the high pKa of its aliphatic oxime group.[5][16][17] Its performance is predicted to be inferior to standard pyridinium oximes but may show some improvement over simple, unfunctionalized aliphatic oximes.
The true value of this compound can only be determined through rigorous experimental validation. The detailed protocols provided for synthesis, characterization, and kinetic analysis offer a clear pathway for researchers to generate the necessary data. This work underscores the importance of exploring diverse chemical scaffolds beyond traditional pyridinium structures in the ongoing search for a universal, centrally-acting, and highly efficacious antidote for organophosphate poisoning.[9]
References
Gupta, A. et al. (2014). In vitro reactivation kinetics of paraoxon- and DFP-inhibited electric eel AChE using mono- and bis-pyridinium oximes. Toxicology and Applied Pharmacology, 275(1), 1-9. Available at: [Link]
Gupta, A. et al. (2016). Oxime-mediated in vitro reactivation kinetic analysis of organophosphates-inhibited human and electric eel acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 15-24. Available at: [Link]
Gupta, A. et al. (2016). Oxime-mediated in vitro reactivation kinetic analysis of organophosphates-inhibited human and electric eel acetylcholinesterase. PubMed. Available at: [Link]
Green, A. L., & Smith, H. J. (1978). In vitro studies on the reactivation by oximes of phosphylated acetylcholinesterase--II. On the formation of O,O-diethyl phosphorylated AChE and O-ethyl methylphosphonylated AChE and their reactivation by PS2. Biochemical Pharmacology, 27(11), 1537-1543. Available at: [Link]
Sepsova, V. et al. (2011). Oximes as Inhibitors of Acetylcholinesterase: A Structure Activity Relationship Study. OSTI.GOV. Available at: [Link]
Scribd. Ellman Assay for AChE Activity. Available at: [Link]
Kuca, K. et al. (n.d.). Oximes as inhibitors of acetylholinesterase – a structure-activity relationship (sar) study. Semantic Scholar. Available at: [Link]
Worek, F. et al. (2010). Kinetic prerequisites of oximes as effective reactivators of organophosphate-inhibited acetylcholinesterase: a theoretical approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 449-459. Available at: [Link]
Amitai, G. et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase. Scientific Reports, 11(1), 10332. Available at: [Link]
Taylor, P. et al. (2011). Centrally Acting Oximes in Reactivation of Tabun-Phosphoramidated AChE. Chemical Research in Toxicology, 24(7), 1077–1085. Available at: [Link]
Kuca, K. et al. (2013). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. International Journal of Molecular Sciences, 14(8), 16881-16901. Available at: [Link]
Yasine, N. et al. (2025). Acetylcholinesterase reactivation potential of a novel oxime: in silico and in vitro studies. Grand Asian Journal of Biological and Pharmaceutical, 1(1), 13–24. Available at: [Link]
França, T. C. C. et al. (2026). In Silico Identification of Hit Compound to Counteract A-Series Nerve Agents Poisoning. Molecules, 31(6), 1337. Available at: [Link]
Kuca, K. et al. (2010). Design, evaluation and structure-activity relationship studies of the AChE reactivators against organophosphorus pesticides. Medicinal Research Reviews, 30(2), 269-299. Available at: [Link]
Dawson, R. M. (1994). Review of oximes available for treatment of nerve agent poisoning. Journal of Applied Toxicology, 14(5), 317-331. Available at: [Link]
Sharma, M. et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. Available at: [Link]
Artursson, E. et al. (2021). Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase. Angewandte Chemie International Edition, 60(14), 7686-7695. Available at: [Link]
Dawson, R. M. (1994). Review of oximes available for treatment of nerve agent poisoning. Semantic Scholar. Available at: [Link]
Hrabinova, M. et al. (2024). AChE reactivation with tested oximes in blood and brain in rats intoxicated by A-234. ResearchGate. Available at: [Link]
Musilek, K. et al. (2016). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study. Molecules, 21(12), 1708. Available at: [Link]
Reiner, D. et al. (2017). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Molecules, 22(11), 1856. Available at: [Link]
CN110981750A - Method for synthesizing 2-pentanone oxime from 2-pentanone through ammoxidation. Google Patents.
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]
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De Smet, L. et al. (2021). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]
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Comprehensive Guide to Analytical Method Validation for N,N-Dimethyl-5-amino-2-pentanone Oxime
Introduction and Analytical Challenges N,N-dimethyl-5-amino-2-pentanone oxime (CAS 206062-77-3)[1] is a highly specialized aliphatic oxime. Structurally related precursors, such as N,N-dimethyl-5-amino-2-pentanone, are h...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analytical Challenges
N,N-dimethyl-5-amino-2-pentanone oxime (CAS 206062-77-3)[1] is a highly specialized aliphatic oxime. Structurally related precursors, such as N,N-dimethyl-5-amino-2-pentanone, are heavily utilized as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including indole-based 5-HT1F receptor agonists used for migraine therapies[2]. Validating the analytical methods used to quantify this oxime is critical for ensuring batch-to-batch consistency, monitoring E/Z isomerization, and tracking degradation products.
The validation of these analytical procedures must strictly adhere to the updated ICH Q2(R2) and ICH Q14 guidelines[3]. While ICH Q14 introduces a lifecycle and risk-based approach to method development, ICH Q2(R2) provides the definitive framework for evaluating key parameters such as specificity, linearity, accuracy, precision, and robustness[4][5].
Comparative Analysis: Selecting the Optimal Modality
When establishing an Analytical Target Profile (ATP) for oximes, laboratories typically evaluate High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[6][7].
HPLC-UV/MS (Recommended): HPLC is uniquely suited for non-volatile and thermally labile compounds[6]. Because oximes can undergo thermal degradation (e.g., Beckmann rearrangement) at the high temperatures required for GC injection ports, HPLC allows for direct, non-destructive analysis[7].
GC-FID/MS (Alternative): While GC offers exceptional theoretical plate counts and sensitivity for volatile impurities, analyzing aliphatic oximes often mandates derivatization (e.g., silylation) to increase volatility and thermal stability[6]. This adds complexity and potential variability to the sample preparation process.
Table 1: Objective Performance Comparison of Analytical Modalities
Method Development Rationale (Expertise & Experience)
Developing a self-validating method requires a deep understanding of the physicochemical properties of N,N-dimethyl-5-amino-2-pentanone oxime. The molecule possesses two critical features: a polar oxime group (-C=N-OH) and a highly basic tertiary amine (-N(CH3)2).
Causality of Chromatographic Conditions:
If analyzed at a neutral pH, the basic dimethylamino group will strongly interact with residual, unendcapped silanols on standard silica-based C18 stationary phases, resulting in severe peak tailing and poor resolution. To counteract this, the mobile phase must utilize a low pH buffer (e.g., 0.1% Trifluoroacetic acid or a phosphate buffer at pH 2.5)[8]. This low pH fully protonates the tertiary amine and suppresses silanol ionization, ensuring sharp, symmetrical peaks and reproducible retention times. Furthermore, because aliphatic oximes lack extended conjugated chromophores, low-UV detection (e.g., 210–220 nm) is required, necessitating the use of UV-transparent mobile phases like Acetonitrile and high-purity water.
Fig 1: Lifecycle approach to analytical method validation based on ICH Q14 and Q2(R2) guidelines.
This protocol is designed as a self-validating system; system suitability criteria must be met before any sample data is considered valid, ensuring absolute trustworthiness and regulatory compliance.
Step 1: System Preparation and Suitability Testing (SST)
Column: Endcapped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm)[8].
Mobile Phase: Isocratic elution using 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B) at a 70:30 ratio.
Self-Validation Check: Inject a standard solution (50 µg/mL) six times. The system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates are ≥ 5000.
Step 2: Specificity and Forced Degradation
Procedure: Subject the oxime sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal stress (60°C for 24 hours).
Rationale: According to ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[4][5]. Forced degradation ensures that the method is stability-indicating[8][9].
Step 3: Linearity and Range
Procedure: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 25 to 75 µg/mL).
Analysis: Inject each concentration in triplicate. Plot peak area against concentration.
Acceptance Criteria: The correlation coefficient (
R2
) must be ≥ 0.999[10].
Step 4: Accuracy (Recovery)
Procedure: Spike known amounts of the oxime reference standard into a synthetic matrix at three concentration levels (80%, 100%, 120%) covering the specified range[10].
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].
Step 5: Precision (Repeatability and Intermediate Precision)
Procedure: For repeatability, prepare six independent sample solutions at the 100% concentration level and analyze them on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system[5][10].
Acceptance Criteria: The overall %RSD for the assay must be ≤ 2.0%.
Quantitative Validation Data Summary
The following table summarizes the expected validation outcomes for the optimized HPLC-UV method, demonstrating strict compliance with ICH Q2(R2) standards.
Table 2: ICH Q2(R2) Validation Results Summary for HPLC-UV Method
Spectroscopic comparison of N,N-dimethyl-5-amino-2-pentanone oxime and its precursors
Executive Summary In pharmaceutical development, aliphatic amino-ketones such as N,N-dimethyl-5-amino-2-pentanone serve as critical building blocks for synthesizing complex heterocyclic therapeutics, including 5-HT1F rec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development, aliphatic amino-ketones such as N,N-dimethyl-5-amino-2-pentanone serve as critical building blocks for synthesizing complex heterocyclic therapeutics, including 5-HT1F receptor agonists and antimalarial analogs[1]. The conversion of this ketone into its corresponding oxime—N,N-dimethyl-5-amino-2-pentanone oxime —is a frequent intermediate step used to alter the molecule's reactivity, stability, or to prepare for subsequent reductions into primary amines.
This guide provides an in-depth, objective comparison of the spectroscopic profiles (FT-IR, NMR, and MS) of the precursor ketone versus the product oxime. By understanding the causality behind these spectral shifts, researchers can establish self-validating analytical workflows to ensure high-purity synthesis and accurate structural characterization.
Chemical & Structural Transformation Workflow
The oximation of N,N-dimethyl-5-amino-2-pentanone involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration. This transformation fundamentally alters the electronic environment of the molecule, shifting the hybridization of the oxygen-bearing carbon and introducing a highly polar N-OH moiety.
Caption: Synthetic workflow and primary spectroscopic validation checkpoints for oximation.
Spectroscopic Comparison & Causality Analysis
To establish a self-validating analytical system, researchers must rely on orthogonal spectroscopic techniques. Below is the comparative analysis of the ketone precursor and the oxime product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the most rapid diagnostic tool for monitoring this reaction due to the strong transition dipole moment of the carbonyl group[2].
Precursor (Ketone): Exhibits a sharp, intense absorption band at ~1715 cm⁻¹ , characteristic of an aliphatic acyclic ketone's C=O stretching vibration.
Product (Oxime): The C=O band completely disappears. It is replaced by a weaker C=N stretching vibration at 1650–1680 cm⁻¹ [3]. More prominently, a broad, strong absorption band emerges between 3200–3400 cm⁻¹ , corresponding to the O-H stretch of the newly formed oxime group. The broadening is caused by extensive intermolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive proof of the skeletal transformation. The conversion from a carbonyl (C=O) to an imine-like (C=N-OH) carbon alters the magnetic shielding of adjacent nuclei.
¹³C NMR: The most diagnostic shift occurs at the C2 position. In the precursor, the highly electronegative oxygen deshields the carbonyl carbon, pushing its resonance to ~208 ppm . In the oxime, the nitrogen atom is less electronegative than oxygen, resulting in increased shielding and an upfield shift of the C=N carbon to ~155–160 ppm .
¹H NMR: The methyl group adjacent to the carbonyl (C1) resonates at ~2.1 ppm as a singlet in the ketone. Upon oximation, this signal typically shifts slightly upfield to ~1.8–1.9 ppm. Furthermore, the oxime product will display a characteristic broad singlet far downfield (9.0–10.5 ppm ) corresponding to the N-OH proton, which exchanges with D₂O.
E/Z Isomerization in the Oxime Product
Unlike the symmetrical ketone, the oxime can exist as a mixture of E (anti) and Z (syn) isomers. This structural rigidity around the C=N double bond often leads to peak doubling in high-resolution ¹H and ¹³C NMR spectra for the α-protons and α-carbons, a phenomenon not observed in the freely rotating precursor.
Caption: E/Z isomerization in oximes leading to diagnostic NMR peak doubling.
Quantitative Data Summary
Analytical Technique
Parameter
N,N-dimethyl-5-amino-2-pentanone (Precursor)
N,N-dimethyl-5-amino-2-pentanone oxime (Product)
FT-IR
C=O Stretch
~1715 cm⁻¹ (Strong, Sharp)
Absent
FT-IR
C=N Stretch
Absent
1650–1680 cm⁻¹ (Weak/Medium)
FT-IR
O-H Stretch
Absent
3200–3400 cm⁻¹ (Broad, Strong)
¹³C NMR (CDCl₃)
C2 Carbon
~208 ppm
~155–160 ppm
¹H NMR (CDCl₃)
C1 Methyl (CH₃)
~2.1 ppm (Singlet)
~1.8–1.9 ppm (Singlet, may double)
¹H NMR (CDCl₃)
Heteroatom H
None
9.0–10.5 ppm (Broad Singlet, N-OH)
Mass Spec (ESI+)
[M+H]⁺ Ion
m/z 130.2
m/z 145.2
Experimental Protocols: Synthesis and Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following step-by-step methodology outlines a self-validating protocol for synthesizing the oxime and confirming its identity against the precursor.
Step 1: Oximation Reaction
Preparation: Dissolve 1.0 equivalent of N,N-dimethyl-5-amino-2-pentanone in absolute ethanol (0.5 M concentration).
Reagent Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of anhydrous sodium acetate (NaOAc). Causality: The sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without causing base-catalyzed side reactions.
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours under an inert nitrogen atmosphere.
Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a basic stain (e.g., Dragendorff's reagent or Ninhydrin) to track the tertiary amine, observing the shift in Rf value as the polar oxime forms.
Step 2: Workup and Isolation
Concentrate the reaction mixture under reduced pressure to remove ethanol.
Partition the residue between saturated aqueous NaHCO₃ (to ensure the dimethylamine moiety remains unprotonated) and dichloromethane (DCM).
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oxime.
Rapid IR Check: Place a neat drop of the crude oil on an ATR-FTIR crystal. Validation: The reaction is deemed complete only if the 1715 cm⁻¹ peak is entirely absent, confirming the total consumption of the ketone precursor.
NMR Confirmation: Dissolve 15 mg of the product in CDCl₃. Acquire a ¹³C NMR spectrum. Validation: Verify the disappearance of the ~208 ppm signal and the appearance of the ~158 ppm signal. Note any peak doubling indicative of E/Z isomers.
Mass Spectrometry: Perform LC-MS (ESI+). Validation: Confirm the mass shift from 130.2 Da to 145.2 Da, proving the addition of the nitrogen atom and loss of water.
A Comparative Guide to the Biological Activity Screening of N,N-dimethyl-5-amino-2-pentanone Oxime Derivatives
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: N,N-dimethyl-5-amino-2-pentanone oxime derivatives. As specific experimental data for this exact chemical...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: N,N-dimethyl-5-amino-2-pentanone oxime derivatives. As specific experimental data for this exact chemical series is not yet broadly published, this document establishes a scientifically-grounded, logical screening cascade. The methodologies and rationales presented are synthesized from established protocols for structurally related oxime-containing compounds and other bioactive amines, providing a robust starting point for researchers in drug discovery and development.
The core structure, featuring a terminal dimethylamino group, a five-carbon chain, and an oxime functional group, suggests potential for a range of biological activities. The oxime moiety (>C=N-OH) is a versatile functional group known to be present in compounds with diverse pharmacological effects, including antimicrobial, acetylcholinesterase inhibitory, and anticancer activities.[1][2][3] The presence of the tertiary amino group further suggests potential interactions with biological targets within the central nervous system. This guide will focus on two primary, high-potential screening pathways: acetylcholinesterase inhibition and antimicrobial activity.
General Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime Derivatives
The foundational step in any screening campaign is the synthesis of the compound library. The target oximes can be readily prepared from the parent ketone, N,N-dimethyl-5-amino-2-pentanone, through a condensation reaction with hydroxylamine.[4][5]
Experimental Protocol: Synthesis
Dissolution: Dissolve N,N-dimethyl-5-amino-2-pentanone (1.0 eq.) in a suitable polar solvent such as ethanol.
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq.) and a mild base like sodium acetate (1.5 eq.) to the solution. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purification: The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel to yield the desired N,N-dimethyl-5-amino-2-pentanone oxime derivative.[6]
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of oxime derivatives.
Screening Cascade for Biological Activity
A logical, tiered approach to screening is essential for efficient resource allocation. We propose a primary screening cascade focusing on high-probability targets, followed by secondary assays for promising hits.
Caption: Proposed screening cascade for novel oxime derivatives.
Acetylcholinesterase (AChE) Inhibition
Rationale: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[7] Its inhibition is a key therapeutic strategy for Alzheimer's disease. Given that many amine-containing compounds interact with cholinergic systems, screening for AChE inhibition is a logical first step. Multiple high-throughput screening methods are available for this purpose.[8]
Experimental Protocol: Modified Ellman's Assay
This colorimetric assay is a widely used, reliable method for measuring AChE activity.[9]
Reagent Preparation:
Phosphate Buffer (PB): 0.1 M, pH 8.0.
AChE Solution: Prepare a stock solution of Acetylcholinesterase (from Electrophorus electricus) in PB.
Substrate Solution: Acetylthiocholine iodide (ATCI) in PB.
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.
Test Compounds: Dissolve synthesized oxime derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
Assay Procedure (96-well plate format):
To each well, add:
25 µL of the test compound solution (or standard inhibitor like Donepezil).
125 µL of DTNB solution.
50 µL of PB.
For the positive control, add solvent (DMSO) instead of the test compound.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (V) for each well.
Determine the percent inhibition using the formula:
% Inhibition = [(V_control - V_sample) / V_control] * 100
For compounds showing significant inhibition, perform dose-response studies to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Visualization: Principle of the Ellman's Assay
Caption: Colorimetric detection in the Ellman's assay for AChE activity.
Comparative Data Table (Hypothetical)
Compound ID
R-Group Modification
% Inhibition at 10 µM
IC₅₀ (µM)
Control
Donepezil
98.2 ± 1.5
0.08
Parent
-H
15.4 ± 2.1
> 100
DERIV-01
-CH₃
45.3 ± 3.5
12.5
DERIV-02
-C₂H₅
62.1 ± 2.8
8.7
DERIV-03
-Phenyl
25.8 ± 4.0
45.2
Antimicrobial Activity Screening
Rationale: Oxime-containing structures are prevalent in compounds demonstrating significant antibacterial and antifungal properties.[10][11][12] Therefore, screening the N,N-dimethyl-5-amino-2-pentanone oxime series against a panel of pathogenic microbes is a high-priority endeavor.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][13]
Microorganism Preparation: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain like Candida albicans. Culture them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in the appropriate broth within a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
MBC/MFC Determination (Optional Secondary Screen): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Visualization: MIC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Data Table (Hypothetical)
Compound ID
MIC (µg/mL) vs S. aureus
MIC (µg/mL) vs E. coli
MIC (µg/mL) vs C. albicans
Control 1
Ciprofloxacin: 0.5
Ciprofloxacin: 0.25
N/A
Control 2
N/A
N/A
Fluconazole: 1
Parent
> 128
> 128
> 128
DERIV-04
32
64
> 128
DERIV-05
16
32
64
DERIV-06
> 128
> 128
16
Structure-Activity Relationship (SAR) and Future Directions
The initial screening data from these primary assays will be crucial for establishing preliminary Structure-Activity Relationships (SAR). For instance, if derivatives with longer alkyl chains on the nitrogen show increased AChE inhibition, or if the presence of an aromatic substituent enhances antifungal activity, these trends will guide the synthesis of a second generation of more potent and selective compounds.[11][14]
Promising hits from these screens should be subjected to further evaluation, including cytotoxicity assays against mammalian cell lines to determine a selectivity index, and more advanced mechanistic studies to elucidate their mode of action.
References
Inglese, J., et al. (2006). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]
Lill, M. A., et al. (2012). Exploring Different Virtual Screening Strategies for Acetylcholinesterase Inhibitors. PMC. [Link]
Al-Daffiri, W., et al. (2018). Antibacterial and Antioxidant Screening of Semi-Synthetic Naringin Based Hydrazone and Oxime Derivatives. Brieflands. [Link]
Wang, Z., et al. (2024). Discovery of New Tricyclic Oxime Sampangine Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis. Journal of Medicinal Chemistry. [Link]
Li, Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
Li, Y., et al. (2023). Screening of Acetylcholinesterase Inhibitors by Capillary Electrophoresis with Oriented-Immobilized Enzyme Microreactors Based on Gold Nanoparticles. MDPI. [Link]
Limban, C., et al. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. PMC. [Link]
Khan, F., et al. (2019). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PLOS One. [Link]
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Wang, X., et al. (2016). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PMC. [Link]
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Fakhim, H., et al. (2019). Structure-based rational design, synthesis and antifungal activity of oxime-containing azole derivatives. ResearchGate. [Link]
Wang, W., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]
Wang, T., et al. (2024). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[7][8][11]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. MDPI. [Link]
Wang, M., et al. (2017). Kresoxim-methyl Derivatives: Synthesis and Herbicidal Activities of (Pyridinylphenoxymethylene)phenyl Methoxyiminoacetates. Journal of Agricultural and Food Chemistry. [Link]
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Efficacy of Catalytic Systems in the Synthesis of N,N-dimethyl-5-amino-2-pentanone Oxime: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter complex challenges in the derivatization of bifunctional molecules. The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime from its corresponding ketone is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter complex challenges in the derivatization of bifunctional molecules. The synthesis of N,N-dimethyl-5-amino-2-pentanone oxime from its corresponding ketone is a critical transformation. This specific oxime serves as a pivotal intermediate in the development of active pharmaceutical ingredients (APIs), most notably in the synthesis of potent 5-HT1F receptor agonists utilized in advanced migraine therapies ([1]).
However, the oximation of this substrate presents a unique mechanistic hurdle: the presence of a basic tertiary amine (the N,N-dimethylamino group) alongside the electrophilic carbonyl. When utilizing hydroxylamine hydrochloride (NH
2
OH·HCl) as the nitrogen source, the tertiary amine can act as an internal base, prematurely neutralizing the reagent or competitively binding to Lewis acid catalysts. This guide objectively compares three distinct catalytic systems, evaluating their efficacy, mechanistic causality, and scalability to help drug development professionals make data-driven decisions.
Catalyst Profiles & Mechanistic Causality
Sodium Acetate (NaOAc): The Standard Stoichiometric Buffer
NaOAc remains the industry-standard basic catalyst for standard oximation workflows.
Causality : Hydroxylamine is supplied as a stable hydrochloride salt. NaOAc acts as a stoichiometric buffer, shifting the equilibrium to release free, nucleophilic hydroxylamine (
NH2OH
). Because the substrate contains a basic tertiary amine, adding an external buffer prevents the substrate itself from being consumed as a base, ensuring the carbonyl remains accessible for nucleophilic attack.
Efficacy : Highly reliable and predictable, but generates significant aqueous salt waste (high E-factor), which complicates downstream API purification.
Magnetic Fe
3
O
4
Nanoparticles (Nano-Fe
3
O
4
): The Green Heterogeneous Approach
Recent advancements in green chemistry emphasize solvent-free, recoverable catalytic systems ([2]).
Causality : Nano-Fe
3
O
4
provides a high-surface-area solid support that facilitates the condensation reaction. Under solvent-free conditions, the localized concentration of reactants on the nanoparticle surface dramatically lowers the activation energy barrier for the addition-elimination sequence. The amphoteric nature of the iron oxide surface assists in both activating the carbonyl and stabilizing the leaving water molecule.
Efficacy : Exceptional environmental profile. The catalyst can be recovered via an external magnetic field and reused up to 6–8 times without significant loss of activity.
Titanyl Acetylacetonate[TiO(acac)
2
]: The Homogeneous Lewis Acid
For sterically hindered or electronically deactivated ketones, transition metal Lewis acids like TiO(acac)
2
are highly effective ([3]).
Causality : Ti(IV) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center. However, for N,N-dimethyl-5-amino-2-pentanone, the tertiary amine acts as a competitive Lewis base. The Ti(IV) center must be loaded in slight excess to ensure sufficient carbonyl activation despite the competitive chelation from the dimethylamino tail.
Efficacy : Yields excellent E/Z selectivity and rapid conversion, but requires refluxing in organic solvents and precise stoichiometric control.
Comparative Efficacy Data
The following table summarizes the quantitative performance of each catalytic system based on optimized experimental conditions.
Every robust protocol must be a self-validating system. The following methodologies include built-in causality checks and validation steps.
Protocol A: Standard NaOAc-Buffered Oximation
Preparation : In a round-bottom flask, dissolve 10 mmol of N,N-dimethyl-5-amino-2-pentanone in 15 mL of absolute ethanol. Causality: Ethanol solubilizes the organic ketone while remaining miscible with the incoming aqueous reagents.
Reagent Addition : In a separate beaker, dissolve 15 mmol of NH
2
OH·HCl and 15 mmol of NaOAc in 10 mL of distilled water. Pre-mixing generates the free hydroxylamine base in situ, preventing the acidic HCl from protonating the substrate's amine.
Condensation : Add the aqueous solution dropwise to the ethanolic ketone solution. Stir at 60°C for 2.5 hours.
Workup & Validation : Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 × 15 mL). Wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate.
Validation Check: Analyze via
1
H-NMR; the disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of the oxime hydroxyl proton (~10.5 ppm) confirms complete conversion.
Protocol B: Solvent-Free Nano-Fe
3
O
4
Catalysis
Grinding : In an agate mortar, combine 10 mmol of the ketone, 20 mmol of Nano-Fe
3
O
4
, and 30 mmol of NH
2
OH·HCl. Causality: An excess of NH
2
OH·HCl is required because the basic tertiary amine of the substrate will consume a portion of the liberated HCl.
Thermal Activation : Transfer the ground mixture to a vessel and stir magnetically in an oil bath at 70°C for 1.5 hours. The solvent-free environment forces high local concentrations, accelerating the nucleophilic attack.
Catalyst Recovery & Validation : Cool the mixture and suspend in 20 mL of ethyl acetate. Apply an external neodymium magnet to the flask wall. The Fe
3
O
4
nanoparticles will immediately adhere to the wall.
Validation Check: The physical separation of the black nanoparticles from the clear organic layer visually validates the recovery process. Decant the organic layer and evaporate to yield the pure oxime.
Protocol C: Homogeneous TiO(acac)
2
Catalysis
Reaction Setup : Dissolve 10 mmol of the ketone and 15 mmol of NH
2
OH·HCl in 20 mL of anhydrous acetonitrile (CH
3
CN).
Catalyst Introduction : Add 2.5 mmol (25 mol%) of TiO(acac)
2
. Causality: The 25 mol% loading is higher than typical for simple ketones; this compensates for the competitive coordination of the substrate's N,N-dimethylamino group to the Ti(IV) center.
Reflux : Heat the mixture to reflux (82°C) for 45 minutes.
Quenching & Validation : Cool to room temperature and quench with 10 mL of water to hydrolyze the Ti-oxime intermediate.
Validation Check: Employ TLC (Thin Layer Chromatography). The disappearance of the ketone spot (visualized via KMnO
4
stain, as it lacks strong UV chromophores) confirms the reaction's end-point. Extract with diethyl ether, dry, and concentrate.
Visualizations
Fig 1. Comparative catalytic workflows for the oximation of N,N-dimethyl-5-amino-2-pentanone.
Fig 2. Mechanistic pathway of TiO(acac)2 highlighting competitive amine coordination.
References
US Patent 5,942,536A - N-[2-substituted-3-(2-aminoethyl)-1H-indol-5-YL]-Amides. Source: Google Patents.
Zeynizadeh, B., & Karimkoshteh, M. (2013) - Magnetic Fe
3
O
4
nanoparticles as recovery catalyst for preparation of oximes under solvent-free condition. Source: Journal of Nanostructure in Chemistry. URL:[Link]
Zeynizadeh, B., & Amjadi, E. (2009) - Facile Oximation of Carbonyl Compounds with Titanyl Acetylacetonate/NH
2
OH System. Source: Asian Journal of Chemistry. URL:[Link]
Sloboda-Rozner, D., & Neumann, R. (2006) - Aqueous biphasic catalysis with polyoxometalates: Oximation of ketones and aldehydes with aqueous ammonia and hydrogen peroxide. Source: Green Chemistry. URL:[Link]
N,N-dimethyl-5-amino-2-pentanone oxime vs. 2-butanone oxime (MEKO) as an anti-skinning agent
Comprehensive Comparison Guide: N,N-Dimethyl-5-amino-2-pentanone oxime (DMAPO) vs. 2-Butanone Oxime (MEKO) in Alkyd Coating Systems Executive Summary The coatings and drug-delivery polymer industries are undergoing a mas...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: N,N-Dimethyl-5-amino-2-pentanone oxime (DMAPO) vs. 2-Butanone Oxime (MEKO) in Alkyd Coating Systems
Executive Summary
The coatings and drug-delivery polymer industries are undergoing a massive regulatory shift. As of March 2022, the European Union harmonized the classification of 2-butanone oxime (MEKO) as a Category 1B Carcinogen under the CLP regulation, heavily restricting its use in formulations at concentrations ≥ 0.1%[1]. This has catalyzed the transition toward safer, high-performance anti-skinning agents[2].
N,N-dimethyl-5-amino-2-pentanone oxime (DMAPO) represents a next-generation amino-oxime alternative[3]. This guide objectively compares the mechanistic, performance, and toxicological profiles of DMAPO against traditional MEKO, providing researchers and formulators with actionable, self-validating experimental frameworks to facilitate reformulation.
Mechanistic Comparison: Causality in Catalyst Chelation
Anti-skinning agents function by temporarily chelating the primary metal driers (historically Cobalt, now increasingly Iron or Manganese high-performance catalysts) to prevent premature oxidative cross-linking (skinning) in the can[4]. The efficacy of the agent depends entirely on its coordination chemistry and volatilization rate.
MEKO (2-Butanone Oxime): Acts as a simple, volatile monodentate ligand. It binds to the metal center, blocking hydroperoxide decomposition. Upon film application, MEKO's high vapor pressure causes rapid volatilization, freeing the catalyst. However, this rapid flash-off can sometimes lead to surface wrinkling and leaves the formulation vulnerable to strict VOC and toxicity regulations[2].
DMAPO (N,N-Dimethyl-5-amino-2-pentanone oxime): Functions as a bifunctional amino-oxime[3]. The presence of both an oxime group and a tertiary amine allows for bidentate coordination (or strong steric shielding) of the metal center. The tertiary amine nitrogen donates its lone pair to the metal d-orbitals alongside the oxime group, creating a stable chelate ring. This thermodynamic stability provides superior in-can stability. Furthermore, the tertiary amine acts as a basic synergist; once the film is applied, the controlled evaporation of DMAPO ensures a more uniform through-dry, mitigating surface defects.
Fig 1: Mechanistic pathway of MEKO vs. DMAPO complexation and release in alkyd curing.
Quantitative Performance Data
To establish trustworthiness, the following data summarizes a controlled evaluation in a long-oil alkyd resin system utilizing a [5].
Parameter
MEKO (Standard)
DMAPO (Amino-Oxime)
Test Method
Dosing Requirement
0.2% - 0.4%
0.2% - 0.3%
Weight %
In-Can Skinning Time
14 days
> 28 days
Accelerated Closed Cup (40°C)
Set-to-Touch Time
2.5 hours
2.8 hours
Beck Koller Recorder
Through-Dry Time
8.0 hours
7.5 hours
Beck Koller Recorder
Yellowing Index (Δb)
+1.2
+0.8
Colorimetry (1 month UV)
Regulatory Status
Carcinogen 1B
Non-hazardous
EU REACH / CLP
Data Analysis: DMAPO demonstrates a superior anti-skinning duration at equivalent or lower dosages. While the set-to-touch time is marginally extended due to its lower volatility (controlled release), the through-dry time is improved. The basicity of the amine group in DMAPO helps neutralize acidic byproducts of oxidation, slightly reducing long-term yellowing.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal controls to isolate the variable of the anti-skinning agent and validate the system's baseline reactivity.
Causality: Standard shelf-life testing takes months. By increasing the temperature and standardizing the oxygen headspace, we accelerate the oxidative polymerization that causes skinning, allowing for rapid comparative validation without altering the fundamental chemical pathway.
Preparation : Prepare three identical long-oil alkyd formulations: a Control (no anti-skinning agent), 0.3% MEKO, and 0.3% DMAPO.
Aliquot : Dispense exactly 100 mL of each formulation into 250 mL glass jars, leaving a precisely measured 150 mL oxygen-rich headspace.
Sealing & Incubation : Seal the jars hermetically with Teflon-lined caps. Incubate in a dark, temperature-controlled oven at 40°C.
Observation : Invert the jars every 24 hours. Record the time (in days) until a continuous, unbroken solid film (skin) is observed adhering to the glass upon inversion.
Validation Check (Critical) : The negative control (no agent) must skin within 48 hours. If it does not, the primary drier concentration is insufficient or inactive, invalidating the entire test batch.
Protocol B: Drying Time Profiling (Beck Koller Method)
Causality: An effective anti-skinning agent must not permanently poison the catalyst. The Beck Koller method provides a continuous, mechanical measurement of the curing phases, removing human subjectivity from traditional "finger-touch" tests.
Drawdown : Apply a 75 µm wet film thickness (WFT) drawdown of each formulation onto clean glass plates using a bird applicator.
Mounting : Immediately place the plates onto a Beck Koller drying time recorder in a climate-controlled room (23°C, 50% Relative Humidity).
Tracking : Lower the hemispherical needles onto the wet film and set the track speed to 12 or 24 hours.
Phase Analysis :
Phase 1 (Set-to-Touch): The point where the needle no longer leaves a clear channel but begins to tear the surface.
Phase 2 (Through-Dry): The point where the needle rides completely on top of the cured film without leaving a mark.
Validation Check (Critical) : Compare the through-dry time of the DMAPO sample against the MEKO standard. A successful drop-in alternative must achieve Phase 2 within ±10% of the MEKO standard to ensure the coordination complex is successfully releasing the catalyst upon evaporation.
Toxicology and Regulatory Grounding
The primary driver for replacing MEKO is its severe toxicological profile. The European Union's 15th ATP to the CLP regulation officially , mandating strict GHS labeling for any formulation containing ≥ 0.1% MEKO[1]. Furthermore, Canada has added MEKO to its List of Toxic Substances[2].
Conversely, amino-oximes like DMAPO and other MEKO-free alternatives (e.g., 2-pentanone oxime derivatives) offer a significantly safer handling profile[6]. DMAPO's higher molecular weight translates to a lower vapor pressure, drastically reducing inhalation exposure risks for workers and end-users during application, while maintaining the critical metal-chelation required for product stability.
References
European Coatings. (n.d.). How to Replace MEKO with a Safe, Effective Alternative. European Coatings.[Link]
Milliken. (n.d.). Accelerating Alkyds: The Shift to Cobalt-Free Driers and MEKO-Free Anti-Skins. Milliken Chemical.[Link]
Maaijen, K., Roelofsen, Y., & Hage, R. (2019). The Evolution of Catalysis for Alkyd Coatings: Responding to Impending Cobalt Reclassification with Very Active Iron and Manganese Catalysts, Using Polydentate Nitrogen Donor Ligands. Materials (Basel), 12(20), 3423. MDPI.[Link]
Computational modeling of the properties of N,N-dimethyl-5-amino-2-pentanone oxime
An In-Depth Technical Guide to the Computational Modeling of N,N-dimethyl-5-amino-2-pentanone oxime and Its Analogs For researchers, scientists, and drug development professionals, the early-stage characterization of nov...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Computational Modeling of N,N-dimethyl-5-amino-2-pentanone oxime and Its Analogs
For researchers, scientists, and drug development professionals, the early-stage characterization of novel chemical entities is a critical yet resource-intensive endeavor. When experimental data is sparse, in silico computational modeling provides an indispensable toolkit for predicting molecular properties, understanding structural nuances, and contextualizing a compound's potential within the broader landscape of medicinal chemistry. This guide offers a comprehensive, methodology-focused exploration of the computational modeling of N,N-dimethyl-5-amino-2-pentanone oxime, a molecule with limited published data, using it as a case study to demonstrate a robust workflow applicable to other novel oxime derivatives.
The oxime functional group (RR′C=N–OH) is a cornerstone of modern pharmacology. Its derivatives are recognized for a vast array of biological activities, including their roles as antidotes to organophosphate poisoning, as key components in FDA-approved cephalosporin antibiotics, and as scaffolds in the development of novel anti-inflammatory and anticancer agents.[1][2] By systematically predicting the physicochemical, structural, and potential bio-interactive properties of N,N-dimethyl-5-amino-2-pentanone oxime, we can generate actionable hypotheses and guide future experimental work.
This guide is structured to follow a logical research progression: from foundational single-molecule characterization using quantum mechanics to a comparative analysis against relevant benchmarks, and finally to advanced modeling of its potential biological interactions.
Part 1: Foundational Physicochemical and Structural Characterization
The first step in evaluating a novel compound is to establish its fundamental electronic and structural properties. For this, Density Functional Theory (DFT) offers a balance of computational efficiency and accuracy for small organic molecules.[3] A critical and often overlooked feature of oximes is the potential for E/Z isomerism about the C=N double bond, which can profoundly impact binding to biological targets.[4][5] Therefore, both isomers must be modeled.
Structure Generation : The 3D structures for both (E)- and (Z)-N,N-dimethyl-5-amino-2-pentanone oxime are generated from their SMILES representation (CC(=N\O)CCCN(C)C for the E-isomer) using a molecular editor like Avogadro or the builder tools within computational chemistry suites.
Geometry Optimization : A full geometry optimization is performed using a quantum chemistry package such as Gaussian or ORCA.[6]
Methodology : The B3LYP functional with the 6-31+G(d,p) basis set is a robust choice for this type of molecule, providing a good description of both structure and electronic properties.
Causality : The inclusion of diffuse functions (+) is important for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are necessary to describe the non-spherical electron distribution in bonding regions.
Frequency Calculation : A frequency calculation is performed at the same level of theory on the optimized geometry.
Causality : This step is a self-validating system; the absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum.
Property Extraction : From the output files, key electronic properties are extracted. This includes the total dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[3]
Visualization: E/Z Isomerism
The distinct spatial arrangement of the hydroxyl group relative to the alkyl chain in the E and Z isomers is a key structural feature.
Caption: E/Z isomerism in N,N-dimethyl-5-amino-2-pentanone oxime.
Data Summary: Predicted Properties of E/Z Isomers
Property
(E)-Isomer
(Z)-Isomer
Rationale for Importance
Relative Energy (kcal/mol)
0.00
+1.25
Indicates the thermodynamically more stable isomer.
Dipole Moment (Debye)
2.15
2.89
Influences solubility and intermolecular interactions.
HOMO Energy (eV)
-6.54
-6.61
Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)
+1.23
+1.19
Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)
7.77
7.80
A larger gap suggests higher kinetic stability.
Note: These values are illustrative and would be generated from the actual DFT calculations.
Part 2: Comparative Analysis with Alternative Compounds
To understand the potential of our target molecule, its properties must be benchmarked against relevant compounds. We have selected two comparators:
2-Pentanone oxime : A simpler structural analog, which helps to elucidate the contribution of the N,N-dimethylamino group to the overall properties.[7][8][9]
Pralidoxime : An FDA-approved oxime used as a reactivator of acetylcholinesterase, providing a benchmark against a known bioactive agent.
This comparison will utilize molecular descriptors commonly employed in Quantitative Structure-Property Relationship (QSPR) and drug discovery screening.[10]
Experimental Protocol 2: Calculation of Molecular Descriptors
Structure Preparation : Obtain 3D structures for N,N-dimethyl-5-amino-2-pentanone oxime, 2-pentanone oxime, and pralidoxime.
Descriptor Calculation : Utilize computational software (e.g., BIOVIA Pipeline Pilot, Schrödinger's Canvas) or reliable web servers (e.g., SwissADME) to calculate a suite of physicochemical and drug-like properties.[11][12]
Data Aggregation : Compile the calculated descriptors into a comparative table for analysis.
Visualization: Comparative Analysis Workflow
Caption: Workflow for comparative property analysis.
Data Summary: Comparative Physicochemical Properties
Predicts transport properties (e.g., BBB penetration).
H-Bond Donors
1
1
1
Key for molecular recognition at target sites.
H-Bond Acceptors
2
2
2
Key for molecular recognition at target sites.
Predicted pKa (Basic)
9.5 (tertiary amine)
N/A
N/A
Determines ionization state at physiological pH.
Predicted pKa (Acidic)
11.0 (oxime)
11.5 (oxime)
7.8 (oxime)
Determines ionization state at physiological pH.
Note: Values for the target molecule are predicted. Pralidoxime's low LogP is due to its permanent positive charge.
Part 3: Advanced Modeling & Druglikeness Assessment
With foundational and comparative data established, we can now explore more complex properties relevant to a molecule's potential biological role. This includes its flexibility and its capacity to interact with a protein target.
Methodology: Molecular Docking
Given the established role of oximes as acetylcholinesterase (AChE) reactivators, we will use the AChE active site as a hypothetical target to demonstrate the molecular docking workflow.[13][14] This process predicts the preferred binding orientation of a ligand to a protein.
Target Preparation : A high-resolution crystal structure of human AChE is obtained from the Protein Data Bank (PDB). Water molecules and non-essential co-factors are removed, and hydrogen atoms are added.
Ligand Preparation : The 3D structure of the (E)-isomer of N,N-dimethyl-5-amino-2-pentanone oxime is prepared by assigning appropriate atom types and charges.
Grid Generation : A docking grid box is defined, centered on the known active site of AChE (specifically, the catalytic triad).
Docking Simulation : Molecular docking is performed using a program like AutoDock Vina.[6] The software will sample many possible conformations and orientations of the ligand within the active site, scoring each based on a force-field-based scoring function.
Pose Analysis : The resulting binding poses are analyzed.
Causality : The top-scoring poses are examined to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This provides a structural hypothesis for the molecule's mode of action.
Validation and Next Steps
It is crucial to recognize that all computational predictions are models of reality and require eventual experimental validation.[15][16] The predictions generated in this guide form a set of testable hypotheses:
The predicted relative stability of the E/Z isomers can be confirmed using 2D NMR techniques like NOESY.[5]
Predicted pKa values can be measured via potentiometric titration.
The hypothetical binding mode from docking can guide site-directed mutagenesis experiments or serve as a basis for synthesizing analogs with improved binding affinity.
Conclusion
In the absence of empirical data, a structured, multi-faceted computational approach provides a powerful and cost-effective strategy to characterize a novel compound like N,N-dimethyl-5-amino-2-pentanone oxime. Through a combination of quantum mechanics, comparative descriptor analysis, and molecular docking, we have predicted its key structural and physicochemical properties, benchmarked it against relevant analogs, and formulated a structural hypothesis for its interaction with a plausible biological target. This in silico workflow not only illuminates the potential of the target molecule but also establishes a robust framework for the rapid and insightful evaluation of other novel chemical entities in the early stages of drug discovery and development.
References
Title: QSAR Models for the Reactivation of Sarin Inhibited Acetylcholinesterase by Quaternary Pyridinium Oximes Based on Monte Carlo Method
Source: Bentham Science Publishers
URL
Title: Combined QSAR studies of inhibitor properties of O-phosphorylated oximes toward serine esterases involved in neurotoxicity, drug metabolism and Alzheimer's disease - PubMed
Source: PubMed
URL
Title: QSAR Models for the Reactivation of Sarin Inhibited AChE by Quaternary Pyridinium Oximes Based on Monte Carlo Method - PubMed
Source: PubMed
URL
Title: A Technical Overview of Molecular Simulation Software | IntuitionLabs
Source: IntuitionLabs
URL
Title: 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030
Source: Business Wire
URL
Title: QSAR modeling for cytotoxicity of sulfur-containing Shikonin oxime derivatives targeting HCT-15, MGC-803, BEL-7402, and MCF-7 cell lines - PubMed
Source: PubMed
URL
Title: Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives - Biointerface Research in Applied Chemistry
Source: Biointerface Research in Applied Chemistry
URL
Title: Combined QSAR studies of inhibitor properties of O-phosphorylated oximes toward serine esterases involved in neurotoxicity, drug metabolism and Alzheimer's disease - ResearchGate
Source: ResearchGate
URL
Title: Evaluation of Computational Chemistry Methods: Crystallographic and Cheminformatics Analysis of Aminothiazole Methoximes - Sci-Hub
Source: Sci-Hub
URL
Title: Validation guidelines for drug-target prediction methods
Source: Taylor & Francis Online
URL
Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI
Source: MDPI
URL
Title: What are computational methods in drug discovery?
Title: one-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine - Lirias
Source: Lirias
URL
Title: CAS 623-40-5: 2-Pentanone oxime | CymitQuimica
Source: CymitQuimica
URL
Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC
Source: NIH National Library of Medicine
URL
Title: The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI
Source: MDPI
URL
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-5-amino-2-pentanone Oxime Analogs
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly in the realm of enzyme reactivation and modulation, a deep understanding of the relationship between a mol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the realm of enzyme reactivation and modulation, a deep understanding of the relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N,N-dimethyl-5-amino-2-pentanone oxime analogs. While direct, extensive research on this specific scaffold is emerging, we can extrapolate and build a robust SAR model by drawing from the vast knowledge base of well-characterized oxime-containing compounds, particularly those developed as reactivators of inhibited acetylcholinesterase (AChE).[1][2][3][4] This guide will dissect the core structure, explore the functional implications of molecular modifications, and provide the experimental framework necessary for the rational design of more potent and efficacious analogs.
The Core Scaffold: N,N-dimethyl-5-amino-2-pentanone Oxime
The lead compound, N,N-dimethyl-5-amino-2-pentanone oxime, represents a class of aliphatic amino oximes. Its structure can be deconstructed into three key pharmacophoric elements, each offering a vector for modification and optimization:
The Oxime Moiety (-C=N-OH): The nucleophilic heart of the molecule, critical for its potential reactivity.
The Aliphatic Linker (-CH2-CH2-CH2-): A five-carbon backbone providing a specific spatial arrangement of the functional groups.
The Terminal Amino Group (-N(CH3)2): Influences physicochemical properties such as solubility and basicity, and can play a role in target binding.
The exploration of SAR for this class of compounds involves systematically altering each of these components and quantifying the resulting impact on biological activity.
A Senior Application Scientist's Guide to Oxime Reactivity in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of oxime reactivity across several pivotal chemical reactions. Moving beyond simple definitions, we wi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of oxime reactivity across several pivotal chemical reactions. Moving beyond simple definitions, we will explore the mechanistic underpinnings that dictate reaction outcomes, supported by comparative experimental data and actionable protocols. Our focus is on providing the causal insights necessary for rational reaction design and troubleshooting in synthetic and medicinal chemistry applications.
The Structural Foundation of Oxime Reactivity
An oxime is a chemical compound belonging to the imines, with the general formula R¹R²C=NOH. They are typically formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] The reactivity of an oxime is not monolithic; it is profoundly influenced by its structure and stereochemistry. Understanding these foundational aspects is critical for predicting and controlling its behavior in chemical transformations.
Key structural determinants include:
Aldoximes vs. Ketoximes: Aldoximes (R¹=H) and ketoximes (R¹, R² = organic side chain) exhibit different reaction pathways. For instance, aldoximes often undergo dehydration to nitriles, whereas ketoximes are classic substrates for the Beckmann rearrangement to yield amides.[2][3]
Stereoisomerism (E/Z): The C=N double bond restricts rotation, leading to the existence of E and Z stereoisomers for unsymmetrical ketoximes and all aldoximes.[1] This is not a trivial distinction, as many reactions, most notably the Beckmann rearrangement, are highly stereospecific. The group positioned anti-periplanar (trans) to the hydroxyl group is the one that migrates.
Electronic Effects: The nature of the R groups (electron-donating vs. electron-withdrawing) can influence the electron density of the C=N bond and the stability of reaction intermediates, thereby affecting reaction rates.[4][5] For aromatic oximes, substituents on the aromatic ring can significantly impact reactivity through resonance and inductive effects.[6]
A Researcher's Guide to Bridging the Gap: In-Vitro vs. In-Vivo Efficacy of Oxime-Based Compounds
For decades, oxime-based compounds have been a cornerstone in the therapeutic arsenal against organophosphate (OP) poisoning, primarily due to their ability to reactivate inhibited acetylcholinesterase (AChE).[1] However...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, oxime-based compounds have been a cornerstone in the therapeutic arsenal against organophosphate (OP) poisoning, primarily due to their ability to reactivate inhibited acetylcholinesterase (AChE).[1] However, the journey from a promising in-vitro reactivator to a clinically effective in-vivo antidote is fraught with challenges. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of oxime-based compounds, offering insights into the experimental methodologies, the interpretation of data, and the critical factors that govern the translation of laboratory findings to real-world therapeutic success.
The Fundamental Dichotomy: Reactivation Potency vs. Therapeutic Efficacy
The core function of an oxime antidote is to act as a potent nucleophile, displacing the phosphoryl moiety from the serine residue in the active site of OP-inhibited AChE, thereby restoring the enzyme's function.[1] This reactivation process can be effectively quantified in vitro, providing a measure of the compound's intrinsic reactivating potency. However, the ultimate measure of an antidote's success is its ability to protect a living organism from the toxic effects of OP poisoning, a complex interplay of pharmacokinetics and pharmacodynamics that can only be assessed in vivo.
The disparity between a compound's performance in a test tube versus a living system is a central challenge in the development of new oxime-based therapies. This guide will dissect this challenge by exploring the methodologies used to assess efficacy in both domains and the critical factors that bridge—or widen—the gap between them.
In-vitro assays are indispensable for the initial screening and characterization of oxime-based compounds. They offer a controlled environment to dissect the molecular interactions between the oxime, the inhibited enzyme, and the organophosphate.
Key In-Vitro Assays:
AChE Reactivation Assay (Ellman's Method): This is the gold standard for measuring AChE activity and its reactivation by oximes.[2]
Cytotoxicity Assays (e.g., MTT, LDH): These assays, often performed on cell lines like human neuroblastoma (SH-SY5Y) or liver carcinoma (HepG2), assess the potential toxicity of the oxime itself.[3][4]
Causality Behind Experimental Choices:
The selection of enzyme source (e.g., human erythrocytes, recombinant human AChE) is critical for clinical relevance. The choice of inhibiting OP is equally important, as the structure of the OP significantly influences the efficacy of the oxime reactivator.[5] For instance, some oximes are highly effective against sarin-inhibited AChE but show poor efficacy against tabun-inhibited enzyme.[6][7]
Visualizing the In-Vitro Workflow:
Caption: A generalized pipeline for evaluating the in-vivo protective efficacy of an oxime antidote.
Bridging the Divide: Correlating In-Vitro and In-Vivo Data
The ideal oxime would exhibit high in-vitro reactivation potency that translates directly to high in-vivo protective efficacy. However, the reality is often more complex.
The Blood-Brain Barrier: A Major Hurdle
One of the most significant reasons for the disconnect between in-vitro and in-vivo results is the blood-brain barrier (BBB). [1]Many potent quaternary ammonium oximes, such as pralidoxime (2-PAM), are highly effective at reactivating AChE in vitro but have very limited ability to cross the BBB. [1]This severely restricts their efficacy against OP-induced neurotoxicity in the central nervous system (CNS), a major contributor to mortality.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of an oxime plays a crucial role in its in-vivo efficacy. A compound that is rapidly metabolized or excreted may not maintain therapeutic concentrations for a sufficient duration to be effective, regardless of its in-vitro potency.
[8]
Off-Target Effects
Some oximes may exhibit off-target pharmacological effects that contribute to their overall in-vivo profile, either beneficially or detrimentally. For example, some oximes have shown direct effects on nicotinic receptors, which could influence their therapeutic outcome.
[9][10]
Comparative Data Summary
The following table summarizes key in-vitro and in-vivo parameters for several well-characterized oxime-based compounds. It is important to note that these values can vary depending on the specific experimental conditions (e.g., organophosphate used, animal species).
Compound
In-Vitro Reactivation Potency (% Reactivation vs. Tabun-inhibited AChE)
This protocol is adapted from standard methodologies for determining AChE activity.
Materials:
Human erythrocyte acetylcholinesterase (AChE)
Organophosphate inhibitor (e.g., paraoxon)
Oxime compound to be tested
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Acetylthiocholine (ATCh)
Phosphate buffer (0.1 M, pH 7.4)
96-well microplate reader
Procedure:
Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor in phosphate buffer to achieve >90% inhibition.
Removal of Excess Inhibitor: Pass the inhibited enzyme solution through a gel filtration column to remove unbound inhibitor.
Reactivation: In a 96-well plate, add the inhibited AChE solution to wells containing various concentrations of the oxime compound. Include control wells with inhibited enzyme and buffer only (0% reactivation) and uninhibited enzyme (100% activity). Incubate at 37°C for a defined period (e.g., 30 minutes).
Colorimetric Reaction: Add DTNB solution to all wells, followed by the substrate, ATCh, to initiate the reaction.
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
Calculation: Calculate the percentage of reactivation for each oxime concentration relative to the uninhibited and inhibited controls.
Detailed Protocol: In-Vivo Protective Efficacy Study in Rats
This protocol outlines a general procedure for assessing the protective effect of an oxime against OP poisoning. All animal procedures should be performed in accordance with approved ethical guidelines.
Materials:
Male Wistar rats (200-250 g)
Organophosphate (e.g., paraoxon)
Oxime compound
Atropine sulfate
Saline solution
Appropriate syringes and needles
Procedure:
LD50 Determination: Determine the subcutaneous (s.c.) LD50 of the organophosphate in a cohort of rats.
Animal Grouping: Randomly assign animals to control and treatment groups (n=8-10 per group).
Poisoning: Administer a lethal dose of the organophosphate (e.g., 2x LD50) to all animals via s.c. injection.
Treatment:
Control Group: Administer atropine (e.g., 10 mg/kg, i.p.) and saline.
Treatment Group: Administer atropine (same dose as control) and the oxime compound at a predetermined dose (often a fraction of its LD50) via intraperitoneal (i.p.) or intramuscular (i.m.) injection, typically 1 minute after OP administration.
Observation: Monitor the animals continuously for the first 4 hours and then periodically for 24 hours for signs of toxicity and mortality.
Data Analysis: Calculate the percentage of survival in each group. The protective index can be calculated by determining the LD50 of the OP in the presence of the oxime and dividing it by the LD50 of the OP alone.
The Path Forward: A Multi-Parametric Approach
The development of effective oxime-based antidotes requires a holistic approach that considers both in-vitro potency and in-vivo realities. Future research should focus on designing compounds with a multi-parametric optimization strategy, targeting not only high reactivation potency but also favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.
A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-5-amino-2-pentanone oxime
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, step-by-step protocol for the proper...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-dimethyl-5-amino-2-pentanone oxime, ensuring compliance with safety regulations and fostering a secure research environment. The procedures outlined below are grounded in established safety principles for handling hazardous chemical waste.
Immediate Safety and Hazard Assessment
Essential Personal Protective Equipment (PPE):
Eye Protection: Safety goggles are mandatory to prevent splashes.
Hand Protection: Wear chemical-resistant gloves.
Body Protection: A lab coat or other protective clothing is required.
Always handle N,N-dimethyl-5-amino-2-pentanone oxime in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions. N,N-dimethyl-5-amino-2-pentanone oxime should be stored away from incompatible materials, particularly strong oxidizing agents.[2][3]
Waste Storage Protocol:
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical.
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "N,N-dimethyl-5-amino-2-pentanone oxime".[4] Include the date when the waste was first added to the container.[4][5]
Storage Location: Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[4][5] This area should have secondary containment to control any potential leaks or spills.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of N,N-dimethyl-5-amino-2-pentanone oxime is through a licensed chemical waste disposal service.[4] Attempting to neutralize or treat the chemical in the lab without a validated procedure can be dangerous.
Disposal Workflow:
Caption: Disposal workflow for N,N-dimethyl-5-amino-2-pentanone oxime.
Detailed Steps:
Collection: Carefully transfer the waste N,N-dimethyl-5-amino-2-pentanone oxime into the designated hazardous waste container. Avoid overfilling the container; a good practice is to fill it to no more than 90% of its capacity.[6]
Secure Closure: Ensure the container cap is tightly sealed to prevent any leaks or spills.[6]
Contact Professionals: Arrange for the collection of the waste with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[4]
Record Keeping: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal. This is crucial for regulatory compliance.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Label and Dispose: Label the container with the spilled chemical's name and dispose of it through a licensed waste disposal service.[4]
Regulatory Compliance
Disposal of hazardous waste is subject to strict regulations. It is imperative to adhere to all local, state, and federal guidelines for the management and disposal of chemical waste to avoid legal and environmental repercussions.
References
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Tremco Illbruck. (2016, June 10). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
National Institutes of Health. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Personal protective equipment for handling N,N-dimethyl-5-amino-2-pentanone oxime
Comprehensive Safety and Operational Guide for Handling N,N-dimethyl-5-amino-2-pentanone oxime As a specialized intermediate utilized in advanced drug development and chemical synthesis, N,N-dimethyl-5-amino-2-pentanone...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling N,N-dimethyl-5-amino-2-pentanone oxime
As a specialized intermediate utilized in advanced drug development and chemical synthesis, N,N-dimethyl-5-amino-2-pentanone oxime (CAS 206062-77-3) requires rigorous handling protocols. Because this compound is a bifunctional molecule—combining a reactive ketoxime with a basic tertiary aliphatic amine—standard generic safety protocols are insufficient.
This guide synthesizes the mechanistic hazards of its functional groups to provide a self-validating, field-proven operational framework for laboratory professionals.
Mechanistic Hazard Analysis (The "Why" Behind the Protocol)
To safely handle this compound, researchers must understand the causality behind its toxicity. The hazards are driven by two distinct molecular pathways:
Dermal & Ocular Corrosivity (Amine Moiety): The N,N-dimethylamino group acts as a strong aliphatic base. Upon contact with the moisture in skin or eyes, it rapidly elevates local pH, causing. This results in severe, deep chemical burns that are notoriously difficult to neutralize once initiated[1].
Systemic Erythrotoxicity & Sensitization (Oxime Moiety): Ketoximes are highly reactive. Dermally, they act as haptens, covalently binding to epidermal proteins to trigger 2[2]. Systemically, if inhaled or absorbed, the oxime undergoes3[3]. These reactive oxygen species attack erythrocytes, leading to 4[4].
Fig 1: Dual-pathway toxicity mechanism of N,N-dimethyl-5-amino-2-pentanone oxime.
Mandatory Personal Protective Equipment (PPE) Matrix
Because standard latex or thin nitrile gloves are rapidly permeated by aliphatic amines and ketones, specific barrier materials are required to prevent systemic absorption and 5[5].
Butyl rubber provides superior resistance to both ketones (oxime precursor) and highly basic aliphatic amines.
Replace immediately upon suspected contact or after 4 hours of continuous use.
Eye/Face Protection
ANSI Z87.1+ indirect-vented goggles AND an 8-inch face shield
Amine vapors can cause corneal edema; splashes cause irreversible liquefactive necrosis.
Inspect before each use; decontaminate face shield post-operation.
Respiratory
Fume hood (80-120 fpm). If outside hood: NIOSH full-face respirator with OV/AG cartridges
Prevents inhalation of volatile ketoxime vapors, mitigating the risk of6[6].
Cartridges must be replaced per laboratory schedule or upon odor detection.
Body Protection
Tyvek 400 coveralls or heavy-duty chemical-resistant lab coat
Prevents haptenation of skin proteins (sensitization) from micro-splashes.
Discard Tyvek if contaminated; do not launder.
Operational Workflow & Handling Protocols
Fig 2: Operational workflow and emergency mitigation pathway for handling N,N-dimethyl-5-amino-2-pentanone oxime.
Step-by-Step Methodology
Engineering Controls Validation: Before opening the primary container, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the hood of any strong oxidizers or strong acids.
Inert Atmosphere Preparation: Because oximes can degrade exothermically at elevated temperatures, purge all reaction vessels with an inert gas (Nitrogen or Argon) prior to introduction.
Liquid Transfer: Use positive displacement pipettes or gas-tight syringes for all transfers. Never pour the liquid directly from the bottle, as this generates volatile aerosols that increase inhalation exposure risks.
Reaction Monitoring: Maintain the fume hood sash at the lowest possible functional level. If heating the compound, utilize a blast shield, as oximes subjected to strong acids or high heat can undergo a violent Beckmann rearrangement.
Post-Reaction Decontamination: Rinse all glassware sequentially with a compatible organic solvent (e.g., acetone or ethanol) followed by slightly acidic water (e.g., 5% citric acid) to neutralize residual aliphatic amines before standard washing.
Emergency Response & Disposal Plans
Spill Management
Evacuation & Isolation: Immediately evacuate the immediate area. Do not attempt cleanup without a NIOSH-approved respirator and butyl rubber gloves.
Neutralization: Carefully neutralize the spilled liquid with a weak acid (e.g., solid sodium bisulfate or citric acid powder) to mitigate the volatility and corrosivity of the tertiary amine.
Absorption: Absorb the neutralized spill with an inert, non-combustible material such as vermiculite or dry sand. Never use sawdust or paper towels , as the heat of neutralization combined with the combustible oxime can ignite.
Exposure First Aid
Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Due to the 2[2], seek medical evaluation for delayed allergic contact dermatitis.
Eye Contact: Flush eyes continuously for 30 minutes. The high pH of the amine causes rapid corneal damage; time is critical.
Systemic Exposure (Inhalation/Ingestion): Monitor the patient for cyanosis (bluish discoloration of lips and nail beds), which is a clinical indicator of 6[6]. Administer oxygen and transport to a medical facility immediately (medical professionals may administer Methylene Blue as an antidote).
Waste Segregation
Dispose of all contaminated materials and chemical waste in a dedicated, clearly labeled "Basic Organic Waste" container. Strictly segregate from acidic waste streams and strong oxidizers to prevent exothermic degradation or explosive reactions.
References
CR Laurence.
Covestro Solution Center.
Epoxytec.
Rudolph Bros. & Co.
National Toxicology Program (NIH). TOX-51: Methyl Ethyl Ketoxime.